Product packaging for 2-(Methylthio)oxazole(Cat. No.:CAS No. 201017-90-5)

2-(Methylthio)oxazole

Cat. No.: B1600053
CAS No.: 201017-90-5
M. Wt: 115.16 g/mol
InChI Key: XVLXLLHKDRNMGK-UHFFFAOYSA-N
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Description

2-(Methylthio)oxazole (CAS 201017-90-5) is a high-value heterocyclic building block extensively used in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C4H5NOS and a molecular weight of 115.15 g/mol, is characterized by its oxazole ring system and a reactive methylthio (-SCH3) substituent at the 2-position . Its primary research application lies in its role as a versatile precursor for the synthesis of more complex 2,5-disubstituted oxazoles. The methylthio group acts as a good leaving group and can be selectively displaced. Modern synthetic methodologies have demonstrated that the this compound scaffold can be selectively deprotonated at the C-5 position using strong bases, generating a reactive carbanion. This carbanion is a key intermediate that reacts efficiently with a wide range of electrophiles, including alkyl halides and carbonyl compounds, enabling the introduction of diverse functional groups at the 5-position of the ring . This two-step process—functionalization at C-5 followed by displacement of the 2-methylthio group—provides researchers with a general and powerful route to access a library of complex, disubstituted oxazole derivatives . Oxazoles are privileged structures in drug discovery, found in numerous natural products and pharmaceuticals with a broad spectrum of biological activities. The this compound core is therefore of significant interest for constructing novel compounds for screening against various biological targets. The methylthio group itself can also be oxidized to sulfoxide or sulfone derivatives, further expanding the chemical space and properties accessible from this single reagent . This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NOS B1600053 2-(Methylthio)oxazole CAS No. 201017-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXLLHKDRNMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448675
Record name Oxazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201017-90-5
Record name Oxazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)oxazole (CAS No: 201017-90-5), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.[1] This document consolidates available information on its chemical and physical properties, synthesis, spectroscopic characterization, potential applications in drug development, and essential safety and handling protocols. While this compound is recognized as a valuable research chemical, this guide also highlights areas where experimental data is currently limited, offering insights into potential research directions.[1]

Introduction to this compound

This compound belongs to the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methylthio group at the 2-position of the oxazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 201017-90-5[1][2][3]
Molecular Formula C₄H₅NOS[1][2][3]
Molecular Weight 115.15 g/mol [1][2][3]
Appearance Not available (NA)[1]
Boiling Point No data available[3]
Melting Point No data available
Density No data available
Solubility No data available
SMILES Code CSC1=NC=CO1[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds. A common strategy for the synthesis of 2-thioether substituted heterocycles involves the alkylation of the corresponding thiol precursor.

Proposed Synthesis from 2-Mercaptooxazole

A likely synthetic pathway to this compound involves the S-methylation of 2-mercaptooxazole. This reaction is analogous to the well-documented synthesis of 2-(methylthio)benzoxazole from 2-mercaptobenzoxazole.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2-Mercaptooxazole 2-Mercaptooxazole 2-Methylthiooxazole This compound 2-Mercaptooxazole->2-Methylthiooxazole Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->2-Methylthiooxazole Byproduct Byproduct (e.g., Sodium Iodide)

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct, detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and analogous transformations, outlines a robust and logical pathway for its preparation and rigorous structural confirmation. The proposed synthetic strategy leverages the nucleophilic character of the sulfur atom in a 2-mercaptooxazole precursor for methylation. The characterization section details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) based on data from closely related analogs, providing a reliable framework for researchers to confirm the identity and purity of the synthesized compound. This guide is designed to be a practical resource, offering both the "how" and the "why" behind the proposed methodologies, thereby empowering researchers to confidently synthesize and characterize this compound.

Introduction: The Significance of the 2-(Alkylthio)oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The introduction of a methylthio group at the 2-position of the oxazole ring creates a unique molecular entity with potential for further functionalization and modulation of biological activity. The sulfur atom can be oxidized to sulfoxides and sulfones, expanding the chemical space and influencing properties such as solubility and hydrogen bonding capacity. Furthermore, the 2-(methylthio) group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at this position.

This guide will focus on a practical and accessible synthetic route to this compound and the analytical techniques required for its unambiguous characterization.

Synthetic Pathway: A Logic-Driven Approach

The most logical and widely applicable method for the synthesis of 2-(alkylthio) substituted heterocycles is the S-alkylation of the corresponding thiol precursor. In the case of this compound, this involves the methylation of 2-mercaptooxazole. This two-step approach, starting from a readily accessible precursor, offers a high degree of control and predictability.

Synthesis of the Precursor: 2-Mercaptooxazole

While 2-mercaptobenzoxazole is commercially available, the non-fused 2-mercaptooxazole may require de novo synthesis. A plausible and effective route involves the cyclocondensation of an α-hydroxyketone or its equivalent with a source of thiocyanate.

Proposed Reaction Scheme for 2-Mercaptooxazole Synthesis:

G reagent1 α-Hydroxyketone (e.g., 2-hydroxyacetaldehyde) intermediate Intermediate Adduct reagent1->intermediate + reagent2 Potassium Thiocyanate (KSCN) reagent2->intermediate product 2-Mercaptooxazole (in its tautomeric oxazole-2-thione form) intermediate->product Cyclization & Tautomerization

Caption: Proposed synthesis of 2-mercaptooxazole.

Experimental Protocol (Predicted):

  • Reaction Setup: To a solution of an appropriate α-hydroxyketone (e.g., 2-hydroxyacetaldehyde dimer) in a suitable solvent such as ethanol, add an equimolar amount of potassium thiocyanate.

  • Acidification: Acidify the mixture with a mineral acid (e.g., HCl) to facilitate the reaction and subsequent cyclization.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The product may precipitate or require extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • α-Hydroxyketone: This reactant provides the C4-C5-O backbone of the oxazole ring.

  • Potassium Thiocyanate: This serves as the source for the C2, N, and S atoms.

  • Acidic Conditions: The acid protonates the hydroxyl group of the α-hydroxyketone, making it a better leaving group, and also facilitates the cyclization process.

Methylation of 2-Mercaptooxazole to Yield this compound

Drawing a direct analogy from the synthesis of 2-(methylthio)benzoxazole, the methylation of 2-mercaptooxazole is predicted to proceed efficiently via an S-alkylation reaction.[1] The thione tautomer of 2-mercaptooxazole is deprotonated with a suitable base to form a highly nucleophilic thiolate, which then readily attacks an electrophilic methyl source like methyl iodide.

Reaction Scheme for this compound Synthesis:

G precursor 2-Mercaptooxazole (Oxazole-2-thione) thiolate Oxazole-2-thiolate Anion precursor->thiolate + base Base (e.g., NaH, NaOMe) base->thiolate product This compound thiolate->product + CH3I (SN2 reaction) methyl_iodide Methyl Iodide (CH3I) methyl_iodide->product

Caption: Proposed S-alkylation for this compound synthesis.

Detailed Experimental Protocol (Predicted):

  • Deprotonation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend 2-mercaptooxazole in a suitable anhydrous solvent like tetrahydrofuran (THF) or methanol. Add a slight excess of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise at 0 °C. The use of NaH will result in the evolution of hydrogen gas. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the thiolate.

  • Methylation: To the resulting solution/suspension of the thiolate, add a slight excess of methyl iodide dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validating System and Rationale:

  • Inert Atmosphere: Prevents the reaction of the strong base with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Essential for the successful use of reactive bases like NaH.

  • Stepwise Addition at Low Temperature: Controls the exothermicity of the deprotonation and methylation steps.

  • TLC Monitoring: Provides a reliable method to track the progress of the reaction and ensure its completion.

  • Chromatographic Purification: Ensures the removal of unreacted starting materials, by-products, and residual reagents, leading to a highly pure final product.

Characterization: Spectroscopic Confirmation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 2.6Singlet-S-CH₃
~ 7.1SingletOxazole C5-H
~ 7.7SingletOxazole C4-H

Rationale for Predicted Shifts:

  • The methyl protons of the methylthio group are expected to appear as a sharp singlet in the upfield region, typically around 2.5-2.7 ppm.

  • The protons on the oxazole ring are in a distinct electronic environment and are expected to appear as singlets (assuming no significant long-range coupling) in the aromatic region. The C4-H is generally downfield compared to the C5-H in oxazoles.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 14-S-C H₃
~ 125Oxazole C 5
~ 138Oxazole C 4
~ 165Oxazole C 2

Rationale for Predicted Shifts:

  • The carbon of the methyl group will be significantly upfield.

  • The C2 carbon, being attached to both a nitrogen and a sulfur atom, will be the most downfield of the ring carbons.

  • The C4 and C5 carbons will appear in the aromatic region, with their precise shifts influenced by the heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr pellet or thin film):

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3100-3150C-H stretching (oxazole ring)
~ 2920-3000C-H stretching (methyl group)
~ 1600-1650C=N stretching (oxazole ring)
~ 1500-1580C=C stretching (oxazole ring)
~ 1050-1150C-O-C stretching (oxazole ring)
~ 650-700C-S stretching

Key Diagnostic Peaks: The presence of the C=N and C=C stretching bands confirms the heterocyclic aromatic system. The C-S stretching vibration is also a key indicator, although it can be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z ValueAssignment
~ 115[M]⁺ (Molecular Ion)
~ 100[M - CH₃]⁺
~ 70[M - SCH₃]⁺

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecular ion. For C₄H₅NOS, the calculated exact mass would be compared to the experimentally determined value to provide unambiguous confirmation of the molecular formula.

Conclusion

This technical guide has outlined a well-reasoned and practical approach for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for related heterocyclic systems, a reliable protocol for the S-alkylation of 2-mercaptooxazole has been proposed. The detailed characterization section, with predicted spectroscopic data based on sound chemical principles and analogous structures, provides a solid framework for researchers to verify the successful synthesis of the target molecule. This guide serves as a valuable resource for scientists in drug discovery and organic synthesis, enabling them to access this versatile building block for further chemical exploration.

References

2-(Methylthio)oxazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Structure, Synthesis, and Synthetic Utility

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the kinase inhibitor Mubritinib, feature the oxazole core, highlighting its therapeutic relevance.[2][5]

Within the vast library of oxazole-based synthons, this compound (CAS No: 201017-90-5) emerges as a particularly versatile and strategic building block.[6][7] The methylthio (-SMe) group at the 2-position is not merely a passive substituent; it is a chemically dynamic handle that can be readily oxidized and subsequently displaced. This reactivity provides a reliable gateway for introducing a diverse array of functional groups at a key position on the oxazole ring, making it an invaluable intermediate for constructing libraries of novel compounds for drug discovery and development.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the molecule's core attributes, outlines a robust synthetic strategy, explores its key chemical transformations, and discusses its applications as a strategic intermediate, providing field-proven insights grounded in established chemical principles.

Chapter 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This chapter details the definitive structure and key physicochemical data for this compound.

Chemical Structure and IUPAC Name

The molecule consists of a 1,3-oxazole ring substituted at the C2 position with a methylthio group. The accepted IUPAC name is This compound .

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized below. It is important to note that while some properties like molecular weight are absolute, others like boiling point are often not experimentally determined for specialized research chemicals and may be absent from supplier databases.[7]

PropertyValueSource
IUPAC Name This compound-
CAS Number 201017-90-5[6][7]
Molecular Formula C₄H₅NOS[6][7]
Molecular Weight 115.15 g/mol [6][7]
Canonical SMILES CSC1=NC=CO1[7]
Boiling Point No data available[7]
Storage Conditions Sealed in dry, 2-8°C[7]
Primary Application Heterocyclic Building Block, Research Chemical[6][7]

Chapter 2: Synthesis of the this compound Scaffold

The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[1] For this compound, a strategic approach is required that either introduces the methylthio group during the cyclization or installs it onto a pre-formed oxazole ring. A highly effective modern approach involves the reaction of a sulfur-containing precursor with a suitable nitrile, activated by a powerful electrophile like triflic anhydride.[8]

Synthetic Strategy: The Logic of Electrophilic Activation

The proposed synthesis leverages the high reactivity of triflic anhydride ((CF₃SO₂)₂O) to activate the nitrile component, making it highly susceptible to nucleophilic attack by the enol or enolate form of a sulfur-containing ketone. This strategy is efficient and provides a direct route to the target scaffold. The choice of 1-(methylthio)acetone as the starting ketone directly installs the required methylthio group at the C4 position and a methyl group at C5. For the parent compound, a different precursor would be needed, but this methodology demonstrates the core principle. The subsequent removal of the C4-methylthio group can be accomplished with reducing agents like Raney Nickel.[8]

Experimental Protocol: Synthesis of a Substituted Analog

This protocol, adapted from Herrera et al., describes the synthesis of a related 4-(methylthio)oxazole, which serves as a self-validating system for the core reaction mechanism.[8]

Step 1: Reagent Preparation

  • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the high reactivity of triflic anhydride and prevent side reactions.

  • Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir for 15 minutes to form the activated nitrilium triflate intermediate.

Step 2: Addition of the Ketone

  • In a separate flask, dissolve 1-(methylthio)acetone (1.2 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous DCM. Causality: The base facilitates the formation of the enolate from the ketone, which is the active nucleophile. A non-nucleophilic base is used to avoid its reaction with the anhydride or the activated nitrile.

  • Add this solution dropwise to the cold (-78 °C) solution from Step 1.

Step 3: Cyclization and Work-up

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-substituted-4-(methylthio)oxazole derivative.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_activation Step 1: Nitrile Activation cluster_addition Step 2: Nucleophilic Attack cluster_cyclization Step 3: Cyclization & Product Formation Nitrile Starting Nitrile ActivatedNitrile Activated Nitrilium Triflate Intermediate Nitrile->ActivatedNitrile -78 °C, DCM Tf2O Triflic Anhydride (Tf₂O) Tf2O->ActivatedNitrile Product 2,5-Disubstituted 4-(Methylthio)oxazole ActivatedNitrile->Product Nucleophilic Attack & Intramolecular Cyclization Ketone 1-(Methylthio)acetone Enolate Enolate Intermediate Ketone->Enolate Base 2,6-Lutidine Base->Enolate Enolate->Product ReactivityPathway Start This compound (C₄H₅NOS) Sulfone 2-(Methylsulfonyl)oxazole (Activated Intermediate) Start->Sulfone Oxidation (m-CPBA) Product 2-Substituted Oxazoles (e.g., 2-Amino, 2-Alkoxy) Sulfone->Product SₙAr Reaction (Nucleophile, Base)

References

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylthio)oxazole is a heterocyclic compound with the chemical formula C₄H₅NOS and a molecular weight of 115.15 g/mol . This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly within the field of drug discovery. The presence of the oxazole ring, a privileged scaffold in medicinal chemistry, combined with the reactive methylthio group at the 2-position, makes this molecule a versatile building block for the synthesis of more complex and potentially bioactive compounds. This document will delve into the technical details of its synthesis, spectroscopic characterization, chemical behavior, and known biological relevance, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a methylthio (-SCH₃) substituent at the 2-position.

PropertyValueSource
Chemical Formula C₄H₅NOSN/A
Molecular Weight 115.15 g/mol N/A
CAS Number 201017-90-5
Appearance (Likely a liquid or low-melting solid)N/A
Solubility (Expected to be soluble in organic solvents)N/A

Synthesis and Preparation

A plausible synthetic pathway is outlined below:

Synthesis of this compound start Precursors (e.g., α-haloketone and thiourea) step1 Cyclization to form 2-mercaptooxazole start->step1 intermediate 2-Mercaptooxazole step1->intermediate step2 S-methylation (e.g., CH₃I, base) intermediate->step2 product This compound step2->product

A plausible synthetic route to this compound.

Conceptual Protocol:

  • Cyclization: The synthesis would likely begin with the formation of a 2-mercaptooxazole ring. This can often be achieved through the reaction of an α-haloketone with a thiourea or a similar sulfur-containing nucleophile.

  • S-Methylation: The resulting 2-mercaptooxazole would then be deprotonated with a suitable base (e.g., sodium methoxide) to form a thiolate. Subsequent reaction with a methylating agent, such as methyl iodide, would yield the final product, this compound.

This approach is analogous to the synthesis of 2-(methylthio)benzoxazole, where 2-mercaptobenzoxazole is methylated.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related structures such as 2-methyloxazole and 2-(methylthio)thiazole, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons (-SCH₃) around δ 2.5-2.8 ppm. The two protons on the oxazole ring would likely appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbon NMR would show a signal for the methylthio carbon around δ 15-20 ppm. The C2 carbon of the oxazole ring, bonded to the sulfur, would be significantly downfield. The other two oxazole ring carbons would also appear in the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the oxazole ring, and C-O-C stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would likely involve the loss of the methyl group, the methylthio group, and potentially ring fragmentation.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay between the electron-rich oxazole ring and the methylthio substituent.

Reactivity of this compound cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack cluster_oxidation Oxidation cluster_deprotonation Deprotonation main This compound electrophilic Electrophilic Aromatic Substitution (Predicted at C5) main->electrophilic Electrophile nucleophilic Nucleophilic Aromatic Substitution (at C2, displacement of -SCH₃) main->nucleophilic Nucleophile oxidation Oxidation of Sulfur (to sulfoxide and sulfone) main->oxidation Oxidizing Agent deprotonation Deprotonation at C5 (with strong base) main->deprotonation Strong Base

Key reaction pathways for this compound.
  • Electrophilic Aromatic Substitution: The oxazole ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution. The substitution is generally favored at the C5 position. The presence of the electron-donating methylthio group at C2 would further activate the ring towards electrophilic attack.

  • Nucleophilic Aromatic Substitution: The methylthio group at the C2 position can act as a leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a variety of substituents at the 2-position, a key strategy in medicinal chemistry for modifying the properties of a lead compound.

  • Oxidation of the Sulfur Atom: The sulfur atom in the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule.

  • Deprotonation: Strong bases can deprotonate the oxazole ring. For this compound, deprotonation is reported to occur selectively at the C5 position with tert-butyllithium, providing a route to 2,5-disubstituted oxazoles.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. This compound serves as a valuable starting material or building block for the synthesis of more complex oxazole derivatives with potential therapeutic value.

The key features of this compound that make it attractive for drug discovery include:

  • Versatile Handle for Modification: The methylthio group at the C2 position can be readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a compound series.

  • Scaffold for Library Synthesis: Its reactivity makes it suitable for use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

  • Potential for Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for other functional groups, such as esters and amides, to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

While specific biological activities for this compound itself are not extensively documented, it is a key intermediate in the synthesis of more complex molecules that have shown promise. For instance, various substituted oxazole derivatives have demonstrated potent antitubulin activity, a mechanism relevant to cancer chemotherapy.

Safety and Handling

Potential Hazards:

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing vapors or dust.

  • Wash hands thoroughly after handling.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular formula and weight, coupled with its versatile reactivity, make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. The ability to selectively functionalize the oxazole ring at multiple positions, particularly through displacement of the methylthio group, provides a powerful tool for drug discovery professionals. Further research into the biological activities of derivatives of this compound is warranted and could lead to the identification of new lead compounds for various disease targets.

The Unveiling of 2-(Methylthio)oxazole: A Journey from Obscurity to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The realm of heterocyclic chemistry is a vast and intricate landscape, teeming with molecular architectures that form the backbone of countless natural products, pharmaceuticals, and materials. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has garnered significant attention for its diverse biological activities and versatile synthetic applications. This guide delves into the specific history and discovery of a lesser-known yet intriguing derivative: 2-(Methylthio)oxazole. While not as extensively studied as some of its counterparts, this sulfur-containing oxazole presents a unique profile that warrants a closer examination of its origins, synthesis, and potential applications. This document serves as a comprehensive resource, tracing the path of this compound from its initial synthesis to its emerging relevance in various scientific domains.

The Genesis of a Molecule: Early Synthetic Endeavors

The history of oxazole chemistry dates back to the late 19th century, with the synthesis of 2-methyloxazole marking a significant milestone. However, the journey to specifically synthesizing and characterizing this compound is more recent and less documented. While a definitive "discovery" paper akin to a landmark natural product isolation is not readily apparent in the historical literature, its existence as a distinct chemical entity is confirmed by its Chemical Abstracts Service (CAS) number: 201017-90-5.[1][2][3][4]

Early synthetic efforts in oxazole chemistry laid the groundwork for the eventual creation of derivatives like this compound. The development of fundamental oxazole syntheses, such as the Robinson-Gabriel synthesis and the van Leusen reaction, provided the chemical tools necessary to explore a wide range of substituted oxazoles.[5][6]

A significant contribution to the synthesis of related structures, which sheds light on a plausible route to this compound, was reported by Herrera et al. in a 2006 publication in The Journal of Organic Chemistry. While their work focused on 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, the methodology provides a foundational understanding of how a methylthio group can be incorporated into the oxazole ring system.

Key Synthetic Insights from Related Methodologies

The work by Herrera and his team demonstrated a one-pot synthesis involving the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. This reaction proceeds through the formation of an unstable intermediate, 1-(methylthio)-2-oxopropyl triflate, which then undergoes cyclization with the nitrile to form the substituted oxazole.

This synthetic strategy highlights a powerful approach for constructing the oxazole core with a sulfur-containing substituent. Although not a direct synthesis of the unsubstituted this compound, it provides a clear and validated pathway that could likely be adapted for its production, potentially by using a different starting ketone or a subsequent demethylation step.

Charting the Synthetic Landscape: Methodologies for 2-Alkylthiooxazole Synthesis

The synthesis of 2-alkoxy and 2-alkylthio oxazoles has been an area of interest for synthetic chemists due to the unique electronic properties these substituents impart to the oxazole ring. These groups can influence the reactivity of the heterocycle and serve as handles for further functionalization.

A general and efficient method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles, including those with a methylthio group at the 4-position, involves the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride. This method, as previously mentioned, offers a convenient one-pot procedure with good yields. The methylthio group at the C4 position can be subsequently removed if desired, offering a versatile route to various substitution patterns.

Below is a generalized workflow illustrating this synthetic approach.

Synthesis_Workflow reagents 1-(Methylthio)acetone + Nitrile (R-CN) catalyst Triflic Anhydride reagents->catalyst Reacts in the presence of intermediate Intermediate Formation (1-(methylthio)-2-oxopropyl triflate) catalyst->intermediate Promotes cyclization Cyclization intermediate->cyclization Undergoes product 2-R-5-methyl-4-methylthio-1,3-oxazole cyclization->product Yields

Caption: Generalized workflow for the synthesis of methylthio-substituted oxazoles.

The Elusive Natural Occurrence and Flavor Profile

While many oxazole derivatives are found in nature, often as part of larger, more complex molecules in marine organisms, the natural occurrence of the simple this compound has not been definitively reported in readily available literature.[7][8][9] The search for this molecule in volatile fractions of food and natural products is an ongoing area of research.

The flavor and aroma characteristics of sulfur-containing heterocyclic compounds are of significant interest to the food and fragrance industries. Compounds like 2-methyl-3-furanthiol are known for their intense meaty aromas and are crucial components in the flavor profiles of cooked meats.[10][11] Similarly, various oxazoles have been identified as contributing to the complex aromas of roasted coffee, nuts, and other thermally processed foods.[12][13] These oxazoles often contribute nutty, green, and sweet aroma notes.[12]

Given its structure—a combination of a heterocyclic oxazole ring and a sulfur-containing methylthio group—it is highly probable that this compound possesses a distinct and potent aroma. The interplay between the nutty and green notes often associated with oxazoles and the characteristic sulfurous notes could result in a complex and interesting flavor profile, potentially with savory, roasted, or even slightly pungent characteristics. However, without specific sensory data, its exact contribution to flavor remains a subject of speculation and an area ripe for future investigation.

Potential Applications and Future Directions

The full potential of this compound is yet to be unlocked. Its unique structure suggests several avenues for future research and application:

  • Flavor and Fragrance Chemistry: Detailed sensory analysis of purified this compound is a critical next step to understand its aroma profile and potential as a flavor ingredient. Its discovery in natural sources, particularly in cooked or roasted foods, would be a significant finding.

  • Medicinal Chemistry: The oxazole scaffold is a well-established pharmacophore in drug discovery. The introduction of a methylthio group at the 2-position could modulate the biological activity of parent compounds, potentially leading to new therapeutic agents. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets, and its metabolic pathways could differ from other substituted oxazoles.

  • Materials Science: Heterocyclic compounds are increasingly being explored for their applications in organic electronics and materials science. The electronic properties of this compound could make it a candidate for incorporation into novel polymers or functional materials.

Conclusion

This compound, while not a widely recognized molecule, stands as a testament to the vast and underexplored territories within heterocyclic chemistry. Its synthetic accessibility, inferred from related methodologies, and its tantalizing potential in flavor chemistry and beyond, make it a compelling target for future research. This guide has aimed to consolidate the current, albeit limited, knowledge surrounding its discovery and history, providing a foundation for scientists and researchers to build upon. The story of this compound is far from complete, and its future chapters will undoubtedly be written in the laboratories of inquisitive and innovative researchers across various scientific disciplines.

References

The Methylthio Group: A Versatile Handle for the Functionalization of 2-(Methylthio)oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Functionalization of the oxazole ring is crucial for modulating pharmacological activity, and the choice of synthetic handles is a key strategic decision in any drug discovery program. This technical guide focuses on the 2-(methylthio)oxazole core, detailing the reactivity of the C2-methylthio group. We will explore its role not as a static substituent, but as a versatile and reactive functional group. The guide will cover the critical transformation of the methylthio group into methylsulfinyl and methylsulfonyl moieties, thereby activating the C2 position for a range of synthetic elaborations. Key reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling, will be discussed with an emphasis on the underlying mechanisms and practical experimental considerations for researchers in drug development.

Introduction: The Strategic Importance of the this compound Scaffold

The five-membered aromatic oxazole ring is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for amide or ester groups, engaging in crucial hydrogen bonding interactions with biological targets.[1][3] The strategic derivatization of this core allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

The 2-(methylthio) group (-SMe) serves as an exceptionally useful synthetic linchpin. Initially an electron-donating group, its reactivity can be "switched on" through a straightforward oxidation process. This transforms it into a potent electron-withdrawing group and an excellent leaving group, opening up a gateway to a diverse array of C2-functionalized oxazoles. This guide provides a comprehensive overview of this strategy, from synthesis and activation to subsequent diversification reactions.

Synthesis of the this compound Core

The synthesis of substituted 2-(methylthio)oxazoles can be achieved through several routes. A common and effective method involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride, which yields 2-substituted 5-methyl-4-methylthio-1,3-oxazoles.[4] For the parent this compound, a plausible route involves the deprotonation of a readily available starting material like 2-methyloxazole, followed by quenching with an electrophilic sulfur source such as dimethyl disulfide (DMDS).[5][6][7]

The rationale for this approach lies in the acidity of the C2-proton of the oxazole ring, which can be selectively removed by a strong base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with DMDS to form the desired C-S bond.

Caption: General workflow for synthesizing this compound.

Activating the Handle: Oxidation to Sulfoxide and Sulfone

The synthetic utility of the methylthio group is fully realized upon its oxidation. This process is typically stepwise, first yielding the methylsulfinyl (sulfoxide) and then the methylsulfonyl (sulfone) derivative.[8][9] This transformation is fundamental as it inverts the electronic effect of the substituent from electron-donating to strongly electron-withdrawing.

Causality: The high electronegativity of the oxygen atoms in the sulfonyl group (-SO₂Me) pulls electron density away from the oxazole ring. This polarization renders the C2 carbon highly electrophilic and makes the methylsulfonyl group an excellent leaving group, analogous to a halide in nucleophilic aromatic substitution reactions.

Common and reliable oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone.[10][11] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.[8] For complete conversion to the sulfone, an excess of the oxidizing agent is typically employed.

Experimental Protocol: Oxidation of this compound to 2-(Methylsulfonyl)oxazole
  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the oxidation.

  • Oxidant Addition: Add m-CPBA (approx. 2.2 to 2.5 equivalents for full oxidation to the sulfone) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Add sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess peroxide.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(methylsulfonyl)oxazole.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the highly activated 2-(methylsulfonyl)oxazole in hand, the C2 position is primed for nucleophilic attack. This SNAr reaction is a powerful method for introducing a wide variety of functional groups, making it a cornerstone of library synthesis in drug discovery.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing sulfonyl group. In the subsequent step, the aromaticity of the oxazole ring is restored by the expulsion of the methylsulfinate anion, a stable leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

A wide range of nucleophiles can be employed in this reaction, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperidine, morpholine).

  • O-nucleophiles: Alkoxides and phenoxides.

  • S-nucleophiles: Thiolates.[12]

This versatility allows for the rapid generation of diverse compound libraries from a single, common intermediate.

Application in Metal-Catalyzed Cross-Coupling Reactions

The 2-(methylsulfonyl)oxazole can also serve as a substrate in certain metal-catalyzed cross-coupling reactions, where the sulfonyl group functions as a leaving group, similar to triflates or halides. While less common than traditional Suzuki or Sonogashira couplings with aryl halides, specialized conditions have been developed for C-S bond activation.[13][14]

For instance, in a Suzuki-type coupling, a palladium catalyst facilitates the reaction between the 2-(methylsulfonyl)oxazole and a boronic acid or ester. This reaction is invaluable for creating C-C bonds, linking the oxazole core to other aryl or heteroaryl fragments—a common strategy in the synthesis of complex drug molecules.[15]

References

An In-depth Technical Guide to the Electronic Properties of the Oxazole Ring in 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and structural features. This technical guide provides an in-depth analysis of the electronic properties of the oxazole ring as modulated by a 2-(methylthio) substituent. We will explore the interplay of inductive and mesomeric effects, the resulting electron density distribution, and the consequential impact on the molecule's reactivity and spectroscopic signatures. This document serves as a comprehensive resource, integrating theoretical principles with practical, field-proven experimental and computational protocols to offer a holistic understanding of 2-(methylthio)oxazole's electronic character.

Introduction: The Significance of the Oxazole Scaffold

The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the development of novel chemical entities.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance. Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ring's planarity, coupled with the presence of heteroatoms that can participate in hydrogen bonding, makes it an ideal pharmacophore in drug design. The electronic nature of the oxazole ring is finely tunable through substitution, allowing for the modulation of a compound's physicochemical properties and, consequently, its biological activity. This guide focuses specifically on the 2-(methylthio) derivative, a substitution pattern that introduces unique electronic perturbations worthy of detailed examination.

Theoretical Framework: Electronic Structure of the Oxazole Ring

The oxazole ring is an aromatic system, although its aromaticity is less pronounced than that of benzene. The presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density. The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density from the ring through an inductive effect, while the oxygen atom, akin to furan, can donate a lone pair to the π-system.[2] This creates a π-excessive character at certain positions and a π-deficient character at others.

Generally, the oxazole ring is considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 position. Conversely, electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups.[3]

The Influence of the 2-(Methylthio) Substituent

The introduction of a methylthio (-SMe) group at the C2 position significantly alters the electronic landscape of the oxazole ring. The -SMe group exerts two primary electronic effects:

  • Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the σ-bond framework.

  • Mesomeric (Resonance) Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the oxazole ring's π-system. This electron-donating resonance effect is particularly influential and generally outweighs the inductive effect.

The +M effect of the methylthio group increases the electron density within the oxazole ring, particularly at the C4 and C5 positions. This has profound implications for the molecule's reactivity.

Resonance Structures of this compound

The electron-donating nature of the methylthio group can be visualized through the following resonance structures:

Caption: Resonance delocalization in this compound.

Note: The DOT script above is a template. Actual images of the chemical structures would be needed to render the diagram correctly.

This electron donation from the sulfur atom counteracts the inherent π-deficiency of the oxazole ring, particularly at the C2 position. Consequently, this compound is expected to be more reactive towards electrophiles than the parent oxazole, with substitution likely favored at the C5 position. Evidence for this is seen in the known selective deprotonation at the C5 position of 2-methylthio-1,3-oxazole using a strong base like tert-butyllithium.[1]

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough characterization of the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electron density around specific nuclei.

  • ¹H NMR: The chemical shifts of the ring protons (H4 and H5) are sensitive to the electron-donating/-withdrawing nature of the substituent. The +M effect of the -SMe group is expected to shield these protons, causing an upfield shift (lower ppm) compared to unsubstituted oxazole.

  • ¹³C NMR: The chemical shifts of the ring carbons provide a more direct measure of electron density. The C2 carbon, directly attached to the electron-donating sulfur, is expected to be significantly shielded. The C4 and C5 carbons will also experience shielding due to resonance.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C2 160-165 Directly attached to two heteroatoms and the electron-donating -SMe group.
C4 120-125 Shielded by the +M effect of the -SMe group.
C5 135-140 Less shielded than C4, but still influenced by the substituent.

| -SC H₃ | 10-15 | Typical range for a methyl group attached to sulfur. |

Note: These are estimated values. Experimental verification is required.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the carbon signals based on their chemical shifts and comparison with predicted values or data from similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily π → π* transitions in aromatic systems. The extent of conjugation and the presence of electron-donating or -withdrawing groups influence the wavelength of maximum absorption (λ_max). The electron-donating -SMe group is expected to cause a bathochromic (red) shift in the λ_max of this compound compared to the parent oxazole, indicating a lower energy gap for the π → π* transition.[4][5]

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][7] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. The electron-donating -SMe group is expected to raise the HOMO energy level, making this compound easier to oxidize compared to unsubstituted oxazole.

CV_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (1-5 mM in MeCN with 0.1 M TBAPF₆) B Assemble 3-Electrode Cell (Working: GC, Ref: Ag/AgCl, Counter: Pt wire) A->B C Purge with Inert Gas (e.g., N₂ or Ar for 10-15 min) B->C D Set Potential Window & Scan Rate (e.g., -2.0 to +2.0 V, 100 mV/s) C->D E Run Cyclic Voltammogram D->E F Record Current vs. Potential E->F G Determine Oxidation/Reduction Potentials F->G H Calculate HOMO/LUMO Energies (vs. Fc/Fc⁺ internal standard) G->H

Caption: A typical workflow for a cyclic voltammetry experiment.

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Connect the cell to a potentiostat.

    • Scan the potential over a suitable range to observe the oxidation and/or reduction events.

    • Record the resulting current.

  • Calibration and Analysis: Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) for accurate potential referencing. Determine the onset oxidation potential to estimate the HOMO energy level.

Computational Modeling and Analysis

Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic structure and properties of molecules.[1][8]

DFT_Workflow cluster_input Structure Input & Optimization cluster_calc Property Calculation cluster_output Analysis & Visualization A Draw 2D Structure of This compound B Generate 3D Conformation A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirm energy minimum) C->D E Single-Point Energy Calculation D->E F Extract Data: HOMO/LUMO Energies, Charges E->F G Visualize Molecular Orbitals F->G H Generate Molecular Electrostatic Potential (MEP) Map F->H

Caption: Workflow for DFT analysis of this compound.

Methodology: DFT Calculations
  • Structure Optimization: The geometry of this compound is optimized to its lowest energy conformation using a functional such as B3LYP with a basis set like 6-311++G(d,p).[1]

  • Property Calculations: Single-point energy calculations on the optimized structure yield key electronic parameters.

    • Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO gap (ΔE) is a critical indicator of chemical reactivity and stability.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Expected DFT Calculation Outputs for this compound

Parameter Expected Outcome Interpretation
HOMO Energy Relatively high (less negative) Electron-donating -SMe group destabilizes the HOMO, making the molecule easier to oxidize.
LUMO Energy Minimally affected The -SMe group has a smaller effect on the LUMO energy.
HOMO-LUMO Gap (ΔE) Relatively small A smaller gap suggests higher reactivity.[8]

| MEP Map | Negative potential over the oxazole ring (esp. N and C5) | Indicates regions of high electron density, susceptible to electrophilic attack. |

Synthesis and Reactivity

While a specific, high-yield synthesis for the parent this compound is not prominently documented in readily available literature, plausible synthetic routes can be inferred from related chemistries.

Potential Synthetic Route

A plausible approach involves the reaction of an appropriate precursor with a methyl-thiolating agent. One potential route could start from 2-mercaptooxazole, followed by methylation. Another approach could involve the cyclization of a precursor already containing the methylthio group. For instance, the reaction of acyl isothiocyanates with diazomethane derivatives has been used to generate sulfur-containing oxazoles.[9]

Reactivity

The electronic properties conferred by the 2-(methylthio) group dictate the molecule's reactivity:

  • Electrophilic Attack: The increased electron density, particularly at C5, makes this position the most likely site for electrophilic aromatic substitution.

  • Deprotonation: As previously mentioned, the C5 proton is sufficiently acidic to be removed by a strong base, creating a nucleophilic center for further functionalization.[1]

  • Oxidation of Sulfur: The sulfur atom itself is susceptible to oxidation, which would convert the electron-donating -SMe group into electron-withdrawing sulfoxide (-S(O)Me) or sulfone (-SO₂Me) groups, dramatically altering the electronic properties of the oxazole ring.

Conclusion

The 2-(methylthio) substituent exerts a powerful electron-donating mesomeric effect on the oxazole ring, fundamentally altering its electronic properties compared to the unsubstituted parent heterocycle. This results in increased electron density within the ring, a higher-energy HOMO, and a heightened reactivity towards electrophiles, particularly at the C5 position. A comprehensive understanding of these electronic characteristics, achieved through a combination of spectroscopic analysis, electrochemical methods, and computational modeling, is crucial for the rational design of novel oxazole-based compounds for applications in drug discovery and materials science. This guide provides the theoretical foundation and practical protocols necessary for researchers to explore and exploit the unique electronic nature of this compound.

References

Potential applications of 2-(Methylthio)oxazole in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-(Methylthio)oxazole in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

The five-membered heterocyclic scaffold of oxazole is a cornerstone in medicinal chemistry and natural product synthesis, valued for its electronic properties and metabolic stability.[1][2] Within this class, this compound emerges as a uniquely versatile and powerful building block. Its true potential is unlocked through the strategic manipulation of its distinct reactive sites: the highly acidic C2-proton, the modifiable methylthio group, and the inherent diene character of the oxazole ring. This technical guide provides an in-depth exploration of this compound's applications, moving beyond a simple catalog of reactions to explain the underlying principles and strategic considerations for its use. We will delve into its paramount role as a masked formyl anion equivalent, its transformation into other functionalized oxazoles, and its participation in cycloaddition reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent in complex molecular construction.

Core Reactivity and Synthetic Profile

This compound is a stable, readily prepared heterocycle whose synthetic utility is governed by three primary features. Understanding the interplay between these features is critical for its effective application.

  • C2-Deprotonation: The proton at the C2 position is the most acidic proton on the ring, a consequence of the inductive electron withdrawal by the adjacent nitrogen and oxygen atoms, and the ability of the heteroatoms to stabilize the resulting carbanion.[3] This allows for facile deprotonation with strong bases like organolithiums (e.g., n-BuLi) to generate a 2-lithiooxazole species.[3][4] This nucleophilic intermediate is, however, in equilibrium with a ring-opened isocyanoenethiolate form, a characteristic that influences its reactivity.[4][5][6][7]

  • The Methylthio Group as a Modifiable Handle: The C-S bond at the C2 position is not merely a placeholder. The sulfur atom can be oxidized to a sulfoxide or a sulfone, dramatically altering the electronic nature of the C2 position.[8] This transformation converts the methylthio moiety into a competent leaving group, opening pathways for nucleophilic aromatic substitution to introduce a wide array of functionalities.

  • Diene Character of the Oxazole Ring: Like many oxazoles, the 4,5-π bond system can participate as a diene in [4+2] Diels-Alder cycloadditions.[9][10][11][12] This reaction, particularly with dienophiles, provides a powerful route to highly substituted pyridine and furan scaffolds after a characteristic retro-cycloaddition sequence.[11][12]

Caption: Key reactive pathways of this compound.

Application as a Masked Formyl Anion Equivalent

One of the most powerful applications of this compound is its function as a robust formyl anion equivalent. The formyl anion (H-C=O)⁻ is a synthetically inaccessible species. This compound provides an elegant solution by masking this functionality within a stable heterocyclic ring, which can be deprotonated to generate a nucleophilic species that reacts as if it were the formyl anion.

The overall transformation involves three key stages:

  • Deprotonation: Treatment with a strong base at low temperatures generates the 2-lithiooxazole.

  • Electrophilic Quench: The lithiated intermediate is reacted with a suitable electrophile (e.g., aldehydes, ketones, alkyl halides, epoxides) to form a new C-C bond at the C2 position.

  • Unmasking: The oxazole ring and the methylthio group are cleaved under hydrolytic conditions to reveal the desired aldehyde functionality in the final product.

This methodology allows for the synthesis of α-hydroxy aldehydes, β-keto aldehydes, and other valuable structures that are challenging to access directly.

Formyl_Anion_Workflow cluster_0 Stage 1: Anion Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Unmasking start This compound anion 2-Lithiooxazole Intermediate start->anion n-BuLi, THF, -78 °C adduct 2-Substituted (Methylthio)oxazole anion->adduct Reaction electrophile Electrophile (e.g., R₂C=O) electrophile->adduct product Final Aldehyde Product (e.g., α-Hydroxy Aldehyde) adduct->product Acidic Hydrolysis (e.g., H₃O⁺, heat)

Caption: Workflow for using this compound as a formyl anion equivalent.

Experimental Protocol: Synthesis of an α-Hydroxy Aldehyde

This protocol details the synthesis of 2-hydroxy-2-phenylpropanal from acetophenone, illustrating the formyl anion equivalent methodology.

Step 1: Lithiation of this compound

  • To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.29 g, 10 mmol).

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe over 10 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes. The formation of the 2-lithiooxazole is typically indicated by a color change.

Step 2: Reaction with Electrophile (Acetophenone)

  • In a separate flask, dissolve acetophenone (1.20 g, 10 mmol) in anhydrous THF (10 mL).

  • Add the acetophenone solution dropwise to the cold (-78 °C) 2-lithiooxazole solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Isolation of the Intermediate

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(1-hydroxy-1-phenylethyl)-2-(methylthio)oxazole intermediate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Hydrolysis (Unmasking) to the α-Hydroxy Aldehyde

  • Dissolve the purified intermediate in a mixture of THF (20 mL) and 2 M hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 2-hydroxy-2-phenylpropanal.

Transformations via the Methylthio Group

The methylthio group serves as a versatile functional handle. Its oxidation to a sulfone transforms it into an excellent leaving group for nucleophilic aromatic substitution (SₙAr), a reaction pathway not readily accessible on the unsubstituted oxazole ring.

This strategy provides access to a variety of 2-substituted oxazoles, including 2-alkoxy and 2-amino derivatives, which are themselves valuable heterocyclic building blocks.[13][14][15][16]

Reaction Scheme and Data

The oxidation is typically achieved with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent substitution can be performed with various nucleophiles.

EntryNucleophile (Nu-H)ProductTypical ConditionsYield (%)
1CH₃ONa2-MethoxyoxazoleNaH, CH₃OH, THF, 0 °C to rt85-95
2Ph-OH / K₂CO₃2-PhenoxyoxazoleK₂CO₃, DMF, 80 °C70-80
3Piperidine2-(Piperidin-1-yl)oxazoleNeat, 100 °C or K₂CO₃, DMF60-75
4NaN₃2-AzidooxazoleNaN₃, DMF, 60 °C80-90

Yields are approximate and depend on the specific substrate and reaction conditions.

Diels-Alder Cycloadditions for Pyridine Synthesis

The oxazole ring can function as an electron-rich diene in [4+2] cycloaddition reactions, most notably with electron-deficient dienophiles.[9][10][17] This reaction provides a powerful and convergent route to constructing highly substituted pyridine rings, which are prevalent motifs in pharmaceuticals and agrochemicals.

The reaction proceeds through an initial cycloaddition to form a bicyclic ether intermediate. This adduct is often unstable and, upon heating or acid catalysis, undergoes a retro-Diels-Alder reaction, extruding water (or an equivalent) to aromatize into the pyridine ring. The presence of the 2-(methylthio) group can influence the electronics and regioselectivity of the cycloaddition.

Caption: General mechanism for pyridine synthesis via oxazole Diels-Alder reaction. (Note: Images are placeholders).

This strategy was famously employed in the synthesis of Vitamin B6 (pyridoxine), showcasing its utility in constructing complex and biologically relevant molecules.[4]

Conclusion and Future Outlook

This compound is far more than a simple heterocycle; it is a multifaceted synthetic tool. Its utility as a formyl anion equivalent provides one of the most reliable methods for introducing an aldehyde group via C-C bond formation with a wide range of electrophiles. Furthermore, the ability to transform the methylthio group into a leaving group or to employ the entire ring as a diene in cycloadditions grants access to diverse molecular architectures. For researchers in drug discovery and natural product synthesis, mastering the reactivity of this compound opens up efficient and elegant solutions to complex synthetic challenges. Future developments may focus on asymmetric applications of its lithiated species and the expansion of its use in cascade reactions, further cementing its role as a power player in the synthetic chemist's toolbox.

References

The Ascendant Scaffold: A Technical Guide to 2-(Methylthio)oxazole and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the edifice of medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its significance as a "medicinophore." The unique electronic properties and structural versatility of the oxazole scaffold allow for multifaceted interactions with biological targets, making it a privileged structure in the design of novel therapeutics. This guide provides an in-depth exploration of a particularly intriguing and functionally rich subset: 2-(Methylthio)oxazole and its derivatives. We will delve into the synthesis, reactivity, and burgeoning applications of these compounds, offering a technical narrative designed to empower researchers in their quest for next-generation pharmaceuticals.

The Strategic Advantage of the 2-(Methylthio) Group

The introduction of a methylthio (-SMe) group at the C2 position of the oxazole ring imparts a unique set of chemical properties that can be strategically exploited in drug design and development. This functionalization serves as a versatile handle for further molecular elaboration and can significantly influence the biological activity of the parent molecule.

The sulfur atom in the methylthio group can be readily oxidized to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)2Me) moieties. This transformation dramatically alters the electronic nature of the substituent, from an electron-donating group to a potent electron-withdrawing group. The resulting 2-(methylsulfonyl)oxazole derivatives are highly activated towards nucleophilic aromatic substitution, rendering the sulfonyl group an excellent leaving group. This reactivity provides a powerful tool for the late-stage functionalization of the oxazole core, allowing for the introduction of a diverse range of substituents at the C2 position.

Furthermore, the methylthio group itself can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its lipophilicity can enhance membrane permeability, while the sulfur atom can participate in crucial interactions with biological targets, such as hydrogen bonding or metal coordination.

Synthesis of the this compound Scaffold

The construction of the this compound core and its derivatives can be achieved through several synthetic strategies. While a direct, high-yielding synthesis of the parent this compound is not extensively documented in readily available literature, several methodologies for the synthesis of substituted analogs provide a clear roadmap for accessing this versatile scaffold.

A general and powerful approach involves the construction of the oxazole ring from acyclic precursors, followed by or concurrent with the introduction of the methylthio group.

Protocol 1: Synthesis of 2,5-Disubstituted Oxazoles via Deprotonation of 2-(Phenylsulfonyl)-1,3-oxazole

This method, while not directly yielding a 2-(methylthio) derivative, establishes a robust strategy for functionalizing the C5 position of an oxazole bearing a sulfonyl group at C2. The subsequent displacement of the phenylsulfonyl group can be adapted to introduce a methylthio moiety.

Step 1: Synthesis of 2-(Phenylthio)-1,3-oxazole

  • Dissolve oxazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add n-butyllithium (n-BuLi) dropwise and stir for a designated period to effect deprotonation at the C2 position.

  • Introduce diphenyldisulfide to the reaction mixture and allow it to warm to room temperature.

  • Stir for 24 hours.

  • Quench the reaction and purify the product, 2-(phenylthio)-1,3-oxazole, using column chromatography.

Step 2: Oxidation to 2-(Phenylsulfonyl)-1,3-oxazole

  • Dissolve the 2-(phenylthio)-1,3-oxazole in ethanol.

  • Add a solution of ammonium molybdate tetrahydrate in 30% aqueous hydrogen peroxide.

  • Stir the reaction at room temperature until completion.

  • Isolate and purify the 2-(phenylsulfonyl)-1,3-oxazole.

Step 3: C5-Functionalization

  • Prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.

  • Add a solution of 2-(phenylsulfonyl)-1,3-oxazole in THF to the LDA solution.

  • After stirring for 1 hour, add the desired electrophile (e.g., aldehydes, ketones, alkyl halides).

  • Allow the reaction to warm to room temperature.

  • Purify the resulting 5-substituted-2-(phenylsulfonyl)-1,3-oxazole.

Step 4: Nucleophilic Displacement of the Phenylsulfonyl Group

  • Dissolve the 5-substituted-2-(phenylsulfonyl)-1,3-oxazole in a suitable solvent.

  • Add a nucleophile, such as sodium thiomethoxide (NaSMe), to displace the phenylsulfonyl group and install the methylthio group at the C2 position.

  • Monitor the reaction for completion and purify the final 2-(methylthio)-5-substituted-1,3-oxazole.

Reactivity of 2-(Methylthio)oxazoles and Their Derivatives

The reactivity of the this compound system is dictated by the interplay of the electron-rich oxazole ring and the nature of the sulfur-containing substituent at the C2 position.

Electrophilic Aromatic Substitution

The oxazole ring itself is susceptible to electrophilic attack, with the C5 position being the most favored site for substitution, followed by the C4 position. The presence of the electron-donating methylthio group at C2 is expected to further activate the ring towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The Power of the Sulfonyl Group

As previously mentioned, the oxidation of the methylthio group to a methylsulfonyl group dramatically alters the reactivity of the C2 position. The strong electron-withdrawing nature of the sulfonyl group makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This SNAr reaction is a cornerstone of the synthetic utility of this compound derivatives.

Diagram: Reactivity of this compound Derivatives

G cluster_0 This compound cluster_1 Oxidation cluster_2 Activated Electrophile cluster_3 Functionalization 2-MeS-Oxazole This compound Oxidation [O] 2-MeS-Oxazole->Oxidation Oxidation (e.g., m-CPBA, H₂O₂) 2-MeSO2-Oxazole 2-(Methylsulfonyl)oxazole (Excellent Leaving Group) Oxidation->2-MeSO2-Oxazole Functionalized_Oxazole 2-Substituted Oxazole 2-MeSO2-Oxazole->Functionalized_Oxazole SNAr Nucleophile Nucleophile (Nu-) Nucleophile->Functionalized_Oxazole

Caption: Oxidation of this compound to the corresponding sulfone activates the C2 position for nucleophilic aromatic substitution.

Reactivity at the Methyl Group

The methyl group of the 2-(methylthio) substituent can also be a site for chemical modification, although this is less commonly exploited. Deprotonation of the methyl group with a strong base could generate a carbanion that can react with various electrophiles, providing a route to elongate the alkylthio chain.

Biological Activities and Therapeutic Potential

The incorporation of the this compound moiety has been explored in the development of various therapeutic agents, with promising results in several disease areas.

Antimicrobial and Antifungal Agents

Derivatives of 2-(alkylthio)-1,3,4-oxadiazoles, which share structural similarities with 2-(alkylthio)oxazoles, have demonstrated noteworthy antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The presence of the alkylthio group appears to be crucial for this activity. Furthermore, green synthesis approaches have been employed to create novel thiophene-oxazole hybrids bearing a methylthio group, which have been screened for their antimicrobial properties.

Anticancer Agents

The oxazole scaffold is a well-established pharmacophore in oncology. While specific studies on the anticancer activity of simple this compound derivatives are limited, more complex molecules incorporating this moiety have shown significant antiproliferative effects. For instance, novel 2,4,5-trisubstituted oxazole derivatives containing a thioether linkage at the C5 position have displayed good antiproliferative activity in vitro. The ability to use the 2-methylsulfonyl group as a leaving group allows for the synthesis of diverse libraries of 2-substituted oxazoles for screening as potential anticancer agents.

Anti-inflammatory and Antioxidant Properties

Oxadiazole derivatives containing a thioether linkage have been investigated as new anti-inflammatory and antioxidant agents. This suggests that the this compound scaffold could also be a promising starting point for the development of compounds with similar activities.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR The methyl protons of the -SMe group typically appear as a singlet in the range of δ 2.5-2.8 ppm. The chemical shifts of the oxazole ring protons (H4 and H5) will depend on the substitution pattern.
¹³C NMR The carbon of the methyl group will resonate at approximately δ 15-20 ppm. The C2 carbon attached to the sulfur will appear significantly downfield. The chemical shifts for the C4 and C5 carbons will also be characteristic.
Infrared (IR) Characteristic C=N and C-O stretching vibrations of the oxazole ring will be observed.
Mass Spectrometry (MS) The molecular ion peak will be prominent. Fragmentation patterns often involve the loss of the methylthio group or cleavage of the oxazole ring.

Table 1: Summary of Expected Spectroscopic Data for this compound Derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its unique reactivity, particularly the ability to be oxidized to a highly reactive sulfone, provides medicinal chemists with a powerful tool for the synthesis of diverse molecular libraries. The observed biological activities of related compounds in the areas of infectious diseases, oncology, and inflammation highlight the potential of this scaffold.

Future research in this area should focus on the development of efficient and direct synthetic routes to the parent this compound and its simple derivatives. A systematic exploration of the structure-activity relationships of these compounds is also warranted to fully unlock their therapeutic potential. The continued investigation of the this compound core is poised to yield novel drug candidates with improved efficacy and safety profiles, further solidifying the importance of the oxazole ring in medicinal chemistry.

Methodological & Application

Application Note & Protocol: A Modular Approach to 2,5-Disubstituted Oxazoles Leveraging the Versatility of 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][2] Specifically, the 2,5-disubstituted substitution pattern is a key feature in numerous compounds of interest to the drug development community. Traditional synthetic routes to these structures can be circuitous, often lacking the flexibility required for rapid library synthesis and structure-activity relationship (SAR) studies.[3] This guide details a robust and highly modular synthetic strategy for accessing 2,5-disubstituted oxazoles, employing the readily available and versatile building block, 2-(methylthio)oxazole.

The strategic utility of this compound lies in its dual reactivity. The methylthio group at the C2 position serves as a competent leaving group for nucleophilic substitution, particularly via transition-metal catalysis.[4] Concurrently, its presence facilitates the regioselective deprotonation at the C5 position, creating a nucleophilic center for the introduction of a diverse range of substituents.[5] This two-stage functionalization protocol—first at C5, then at C2—provides a powerful and logical pathway for the systematic construction of complex oxazole derivatives.

The Core Synthetic Rationale: Orthogonal Functionalization

The cornerstone of this methodology is the sequential and regioselective functionalization of the oxazole core at the C5 and C2 positions. This is made possible by the distinct chemical reactivity of these sites on the this compound starting material.

Stage 1: C5 Functionalization via Directed Deprotonation

The hydrogen atom at the C5 position of the oxazole ring is sufficiently acidic to be removed by a strong organolithium base. Research has shown that deprotonation of this compound with bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) occurs smoothly and with high regioselectivity at C5.[5][6] This kinetic deprotonation is favored over the thermodynamically more acidic C2 proton of an unsubstituted oxazole, showcasing the directing influence of the 2-methylthio group. The resulting 5-lithiooxazole species is a potent nucleophile that can react with a wide variety of electrophiles.

Causality Behind Experimental Choices:

  • Base Selection: Strong, non-nucleophilic bases like n-BuLi or t-BuLi are required to achieve efficient deprotonation without competing addition to the oxazole ring.

  • Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive 5-lithiooxazole intermediate, preventing decomposition or undesired side reactions.

  • Anhydrous Conditions: The organolithium reagent and the resulting carbanion are extremely sensitive to moisture. The entire process must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware to prevent quenching of the intermediate.

G cluster_0 Stage 1: C5 Functionalization Start This compound Step1 Deprotonation (n-BuLi or t-BuLi, THF, -78 °C) Start->Step1 Intermediate 5-Lithio-2-(methylthio)oxazole (Reactive Intermediate) Step1->Intermediate Step2 Electrophilic Quench (E+) Intermediate->Step2 Product1 5-Substituted-2-(methylthio)oxazole Step2->Product1 G cluster_1 Stage 2: C2 Functionalization Start2 5-Substituted-2-(methylthio)oxazole Step3 Cross-Coupling Reaction (R-MgX, Ni or Pd Catalyst) Start2->Step3 Product2 2,5-Disubstituted Oxazole (Final Product) Step3->Product2

References

Application Note & Protocol: Regioselective C-5 Allylation of 2-(Methylthio)oxazole via Directed Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental protocol for the C-5 allylation of 2-(methylthio)oxazole. The methodology leverages the directing effect of the C-2 methylthio group to achieve highly regioselective deprotonation at the C-5 position using n-butyllithium. The resulting 5-lithiooxazole intermediate serves as a potent nucleophile, readily undergoing substitution with allyl bromide to yield the desired 5-allyl-2-(methylthio)oxazole. This protocol is designed for researchers in organic synthesis and drug development, offering a reliable pathway to functionalized oxazole building blocks. We will detail the reaction mechanism, provide a step-by-step procedure, outline expected results, and offer a guide for troubleshooting potential issues.

Introduction and Scientific Principle

The oxazole ring is a valuable heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The ability to selectively functionalize specific positions on the oxazole core is critical for synthetic applications. While the C-2 proton of an unsubstituted oxazole is generally the most acidic, the presence of a substituent at this position can dramatically alter the regioselectivity of deprotonation.[2][3]

This protocol exploits the 2-(methylthio) substituent, which directs metalation to the C-5 position. Deprotonation of this compound (1) with a strong base like n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs smoothly and regiospecifically at C-5.[4] The resulting organolithium intermediate (1a) is then quenched with an electrophile, in this case, allyl bromide, to afford the C-5 allylated product. This method provides a predictable and high-yielding route to 5-substituted-2-(methylthio)oxazoles, which are versatile intermediates for further synthetic transformations.

Reaction Mechanism and Workflow

The overall transformation proceeds in two key steps:

  • Directed Deprotonation: n-Butyllithium, a strong organolithium base, selectively abstracts the proton at the C-5 position of the oxazole ring. The presence of the C-2 methylthio group and the coordinating agent TMEDA stabilizes the resulting 5-lithiooxazole intermediate. The acidity of oxazole hydrogens generally follows the order C2 > C5 > C4, but the directing group overrides this preference.[2]

  • Nucleophilic Substitution: The electron-rich C-5 carbanion of the lithiated intermediate acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in a standard SN2 reaction to form a new carbon-carbon bond.

Diagram 1: Overall reaction for the C-5 allylation of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.Supplier Notes
This compoundC₄H₅NOS115.1588531-16-6Synthesize or purchase commercially.
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Typically 1.6 M or 2.5 M solution in hexanes. Titrate before use.
Allyl BromideC₃H₅Br120.98106-95-6Distill from CaH₂ before use.
TMEDAC₆H₁₆N₂116.21110-18-9Distill from CaH₂ before use.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, distill from sodium/benzophenone ketyl.
Saturated NH₄Cl (aq)NH₄Cl53.4912125-02-9Use for quenching the reaction.
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7Anhydrous, for extraction.
Brine (Saturated NaCl)NaCl58.447647-14-5For washing the organic layer.
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous, for drying.
Silica GelSiO₂60.087631-86-9230-400 mesh for column chromatography.
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Glass syringes and needles

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen/Argon)

  • Dry ice/acetone or cryocooler bath for -78 °C

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • NMR spectrometer and/or GC-MS for characterization

Detailed Experimental Protocol

Safety First: n-Butyllithium is pyrophoric and reacts violently with water. Allyl bromide is a lachrymator and toxic. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Diagram 2: Step-by-step experimental workflow for the allylation reaction.

Reaction Setup
  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M concentration, e.g., 5 mL).

  • Add freshly distilled N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol, 1.2 equiv) via syringe.

Deprotonation
  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

Allylation
  • Add freshly distilled allyl bromide (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS if desired (quench a small aliquot with methanol before analysis).

Work-up and Purification
  • While the flask is still at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~5 mL).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether (~20 mL).

  • Separate the layers. Extract the aqueous layer two more times with diethyl ether (~15 mL each).

  • Combine the organic layers and wash with brine (~20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-allyl-2-(methylthio)oxazole.

Expected Results and Characterization

ParameterValue
Reactant Scale 1.0 mmol
Equivalents (n-BuLi) 1.1
Equivalents (Allyl Bromide) 1.5
Reaction Time 1 hr (deprotonation), 2-4 hr (allylation)
Temperature -78 °C
Expected Yield 75-90%
Appearance Colorless to pale yellow oil

Characterization Data (Predicted for 5-allyl-2-(methylthio)oxazole):

  • ¹H NMR (CDCl₃): δ ~ 6.7-6.8 (s, 1H, H4), 5.9-6.0 (m, 1H, -CH=), 5.1-5.2 (m, 2H, =CH₂), 3.4 (d, 2H, -CH₂-), 2.5 (s, 3H, -SCH₃).

  • ¹³C NMR (CDCl₃): δ ~ 162 (C2), 150 (C5), 135 (-CH=), 128 (C4), 117 (=CH₂), 32 (-CH₂-), 14 (-SCH₃).

  • Mass Spec (EI): M⁺ expected at m/z = 155.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield; Starting Material Recovered 1. Inactive n-BuLi. 2. Wet solvent (THF) or glassware. 3. Reaction temperature too high.1. Titrate n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Maintain temperature at -78 °C during addition and stirring.
Formation of Multiple Products 1. Incomplete deprotonation leading to side reactions. 2. Isomerization of the lithiated intermediate. 3. Reaction warmed prematurely.1. Ensure sufficient stirring time after n-BuLi addition (at least 1 hour). 2. Keep the temperature strictly at -78 °C until quenching. The 5-lithio species is generally stable under these conditions.[4]
Poor Reaction with Allyl Bromide The C-5 carbanion may exhibit poor reactivity with certain alkyl halides.For challenging alkylations, consider transmetalation. After deprotonation, add ZnCl₂ to form the organozinc species, then perform a Negishi cross-coupling with the allyl halide in the presence of a palladium catalyst.[5]

References

Application Notes & Protocols: 2-(Methylthio)oxazole as a Formyl Anion Equivalent in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2-(methylthio)oxazole as a robust and versatile formyl anion equivalent in organic synthesis. We will explore the underlying principles of carbonyl umpolung, the specific methodologies for generating the key lithiated intermediate, its reaction with a range of electrophiles, and the definitive protocols for unmasking the latent aldehyde functionality. This guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure reproducible and high-yielding transformations.

The Strategic Imperative of Umpolung in Carbonyl Chemistry

In conventional organic synthesis, the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. This inherent reactivity dictates the types of bond formations possible, typically involving the carbonyl carbon as an acyl cation synthon. The concept of Umpolung , or polarity inversion, provides a powerful strategic alternative by reversing this natural reactivity.[1] It allows the carbonyl carbon to function as a nucleophilic acyl anion or formyl anion synthon, enabling the formation of carbon-carbon bonds with electrophiles at the carbonyl carbon position. This strategy is indispensable for the synthesis of complex molecules where standard bond disconnections are not feasible.

A variety of reagents, known as formyl anion equivalents, have been developed to achieve this transformation.[2][3][4][5] These reagents act as "masked" formyl groups that are stable, nucleophilic, and can be reliably converted back to an aldehyde after reacting with an electrophile.

Umpolung_Concept cluster_0 Normal Reactivity cluster_1 Umpolung Reactivity carbonyl R-CHO (Carbonyl) synthon_plus R-C⁺=O (Acyl Cation Synthon) carbonyl->synthon_plus Electrophilic Carbon synthon_minus Het-C⁻=O (Formyl Anion Synthon) masked Het-CHO (Masked Formyl Group) masked->synthon_minus Nucleophilic Carbon

Figure 1: The concept of Umpolung, inverting the polarity of the carbonyl carbon from an electrophile (acyl cation synthon) to a nucleophile (formyl anion synthon).

Heterocyclic systems have proven to be particularly effective scaffolds for this purpose, with the most renowned example being the Meyers aldehyde synthesis, which utilizes dihydro-1,3-oxazines.[6][7][8] This guide focuses on a related five-membered heterocyclic system, this compound, which offers a unique and efficient pathway for the introduction of a formyl group.

This compound: A Specialized Reagent for Formylation

This compound is a stable, readily prepared heterocycle that serves as an excellent precursor to the formyl anion synthon. Its key structural features are:

  • The C2 Proton: The proton at the C2 position is significantly acidified by the inductive effects of the adjacent electronegative oxygen and nitrogen atoms, as well as the sulfur atom. This makes it the primary site for deprotonation by strong bases.[9]

  • The Methylthio Group: The -SMe group plays a crucial, albeit passive, role during the initial alkylation but is vital for the final unmasking step, as will be detailed later.

Synthesis of this compound

While several routes to substituted oxazoles exist[10][11][12], a common approach involves the cyclization of an appropriate precursor. A plausible and effective method is the reaction of an α-haloketone or aldehyde with a source of the methylthioamide functionality.

Generation of the Nucleophile and Reaction with Electrophiles

The core of this methodology is the clean and efficient generation of the 2-lithiooxazole intermediate. This species is a potent nucleophile that reacts readily with a wide array of electrophiles.

Deprotonation at the C2 Position

Deprotonation is reliably achieved using a strong, non-nucleophilic base, with n-butyllithium (n-BuLi) being the reagent of choice.[13] The reaction is performed under anhydrous conditions in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

Causality of Experimental Conditions:

  • n-Butyllithium: Provides the strong basicity needed to abstract the acidic C2 proton without competing nucleophilic attack on the oxazole ring.

  • THF Solvent: Effectively solvates the lithium cation, preventing excessive aggregation of the organolithium species and enhancing reactivity.

  • -78 °C (Dry Ice/Acetone Bath): This temperature is critical. It freezes out decomposition pathways and prevents unwanted reactions of the highly reactive lithiated intermediate with the solvent or other species.

Upon deprotonation, the resulting 2-lithiooxazole exists in equilibrium with a ring-opened 2-(isocyano)vinyl thiolate tautomer.[14][15] However, upon introduction of an electrophile, the reaction proceeds efficiently to yield the C2-substituted oxazole, suggesting that either the lithiated heterocycle is trapped faster than it opens or that the open form reacts and rapidly re-closes.[14]

Mechanism start This compound lithiated 2-Lithiooxazole (Closed Form) Isocyano Enolate (Open Form) start:f0->lithiated:f0 1. n-BuLi, THF 2. -78°C lithiated:f1->lithiated:f2 Ring-Chain Tautomerism adduct C2-Alkylated Adduct lithiated->adduct:f0 3. Electrophile (R-X) oxazolium N-Methyl Oxazolium Salt adduct:f0->oxazolium:f0 4. MeI or MeOTf reduced Oxazolidine Intermediate oxazolium:f0->reduced:f0 5. NaBH₄ aldehyde Final Aldehyde Product R-CHO reduced:f0->aldehyde:f0 6. Mild H₃O⁺

Figure 2: Key mechanistic steps in the conversion of this compound to a target aldehyde.

Scope of Electrophilic Partners

The generated 2-lithiooxazole is a versatile nucleophile. It undergoes efficient coupling with a broad range of electrophiles, demonstrating the wide applicability of this method for constructing diverse aldehyde structures.

Electrophile ClassExampleProduct TypeTypical Yield Range
Alkyl HalidesIodomethane, Benzyl Bromideα-Substituted Acetaldehydes75-90%
AldehydesBenzaldehyde, Heptanalα-Hydroxy Aldehydes70-85%
KetonesCyclohexanone, Acetophenoneα-Hydroxy, α-Alkyl Aldehydes65-80%
EpoxidesStyrene Oxideγ-Hydroxy Aldehydes60-75%
Michael AcceptorsCyclohexenone1,4-Dicarbonyl Compounds55-70%
Table 1: Summary of Reactions of Lithiated this compound with Common Electrophiles.

The Unmasking Protocol: Revealing the Aldehyde

After the crucial C-C bond formation, the oxazole ring must be opened to reveal the desired aldehyde functionality. A simple acid hydrolysis is insufficient as the aromatic oxazole ring is highly stable. The unmasking is a deliberate, two-stage process that first activates the ring and then gently cleaves it. This sequence is a direct and reliable analogue of the final steps in the Meyers aldehyde synthesis.[6]

Stage 1: N-Alkylation to Form an Oxazolium Salt The nitrogen atom of the C2-substituted oxazole adduct is quaternized using a potent alkylating agent, typically methyl iodide (MeI) or the more reactive methyl trifluoromethanesulfonate (MeOTf, "methyl triflate").

  • Causality: This step is essential because it breaks the aromaticity of the oxazole ring. The resulting N-alkyloxazolium salt is no longer aromatic and contains a highly electrophilic iminium ion moiety, priming it for nucleophilic attack.

Stage 2: Reduction and Mild Acid Hydrolysis The oxazolium salt is then treated with a mild reducing agent, sodium borohydride (NaBH₄), in a buffered or alcoholic solvent.

  • Causality: The hydride from NaBH₄ attacks the C2 position of the oxazolium salt, reducing the C=N bond to furnish a stable oxazolidine (a hemiaminal ether). This intermediate is now readily susceptible to hydrolysis. A subsequent workup with mild aqueous acid (e.g., oxalic acid or dilute HCl) rapidly cleaves the oxazolidine to release the final aldehyde product. The methylthio group is also cleaved during this process.

Workflow start Start: This compound step1 Step 1: Deprotonation & Alkylation - n-BuLi, THF, -78°C - Electrophile (R-X) start->step1 intermediate1 Intermediate: 2-Substituted Oxazole Adduct step1->intermediate1 step2 Step 2: N-Quaternization - MeI or MeOTf intermediate1->step2 intermediate2 Intermediate: Oxazolium Salt step2->intermediate2 step3 Step 3: Reduction & Hydrolysis - NaBH₄ - Mild H₃O⁺ intermediate2->step3 product Final Product: Target Aldehyde (R-CHO) step3->product

Figure 3: Overall synthetic workflow from the starting oxazole to the final aldehyde product.

Detailed Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. n-Butyllithium is pyrophoric and must be handled with extreme care.

Protocol 1: General Procedure for Lithiation and Electrophilic Quenching
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting pale yellow solution at -78 °C for 45-60 minutes.

  • Electrophile Addition: Add a solution of the desired electrophile (1.1 eq) in a small amount of anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C2-substituted oxazole adduct.

Protocol 2: General Procedure for Unmasking to the Aldehyde
  • N-Methylation: Dissolve the purified C2-substituted oxazole adduct (1.0 eq) from Protocol 1 in dichloromethane (DCM) or acetonitrile. Add methyl trifluoromethanesulfonate (1.2 eq) at 0 °C and allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of the oxazolium salt is often indicated by the precipitation of a white solid. The solvent can be removed under vacuum to yield the crude salt, which is used directly in the next step.

  • Reduction: Dissolve the crude oxazolium salt in methanol or ethanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, controlling any effervescence.

  • Stirring: After the addition is complete, remove the cooling bath and stir the reaction at room temperature for 1-2 hours.

  • Hydrolysis: Cool the mixture back to 0 °C and slowly add an aqueous solution of oxalic acid (saturated) or 2M HCl until the pH is ~2.

  • Final Stirring: Stir the mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the oxazolidine intermediate.

  • Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde can be purified by flash column chromatography.

References

Application Note & Protocol: Grignard Reaction of 2-(Methylthio)oxazole with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to the Grignard reaction of 2-(methylthio)oxazole, a versatile building block in organic synthesis. We will explore the underlying principles, provide a step-by-step protocol for the formation of the Grignard reagent and its subsequent reaction with electrophiles, and discuss the synthetic utility of the resulting products. This guide is intended for researchers in synthetic organic chemistry and drug development who are looking to leverage the unique reactivity of functionalized oxazoles.

Introduction: The Synthetic Potential of Functionalized Oxazoles

Oxazole-containing compounds are prevalent in a wide array of natural products and pharmacologically active molecules. Their unique electronic properties and ability to participate in various chemical transformations make them valuable scaffolds in medicinal chemistry. The introduction of substituents onto the oxazole ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds.

The this compound moiety is of particular interest due to the presence of the methylthio group, which can influence the electronic nature of the oxazole ring and serve as a handle for further synthetic modifications. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the functionalization of this heterocycle. However, the regioselectivity of deprotonation and the stability of the resulting organometallic intermediate are critical considerations.

This application note will focus on the generation of a Grignard reagent from this compound and its subsequent reaction with electrophiles. We will delve into the mechanistic rationale behind the regioselectivity of this transformation and provide a robust protocol for its successful implementation in the laboratory.

Mechanistic Insights: Regioselectivity and Reactivity

The reactivity of the oxazole ring is dictated by the electronegativity of the nitrogen and oxygen atoms, which influences the electron density at the carbon positions. In general, the C2 position of the oxazole ring is the most electron-deficient and therefore the most acidic proton, making it susceptible to deprotonation by strong bases.[1][2] Electrophilic substitution, on the other hand, is generally difficult unless the ring is activated by an electron-releasing substituent and typically occurs at the C4 or C5 positions.[1][3]

In the case of this compound, the electron-withdrawing nature of the adjacent nitrogen atom and the sulfur atom in the methylthio group further enhances the acidity of the proton at the C5 position. However, direct deprotonation at the C2 position of the oxazole ring is also a well-established phenomenon, leading to the formation of 2-lithio-oxazoles which are known to be unstable and can undergo ring-opening to form open-chain isocyanides.[1]

For the formation of a Grignard reagent, a transmetalation from a pre-formed organolithium species or a direct insertion of magnesium into a carbon-halogen bond is typically employed. Given the absence of a halogen on the parent this compound, a deprotonation approach is more likely. The choice of the Grignard reagent for the deprotonation step is crucial. A strong, non-nucleophilic Grignard reagent like isopropylmagnesium chloride is often used to facilitate proton-metal exchange.

Based on the established principles of oxazole chemistry, the deprotonation of this compound with a strong Grignard base is expected to occur preferentially at the C5 position due to the directing effect of the ring heteroatoms and the activating effect of the 2-methylthio group. The resulting 2-(methylthio)oxazol-5-ylmagnesium halide is a nucleophilic species that can readily react with a variety of electrophiles.

Reaction Workflow: From Reagent Formation to Product

The overall workflow for the Grignard reaction of this compound with an electrophile can be visualized as a two-step process:

Grignard_Workflow Start This compound Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation i-PrMgCl THF, -20 °C to rt Intermediate 2-(Methylthio)oxazol-5-ylmagnesium halide Grignard_Formation->Intermediate Electrophile_Addition Electrophile Addition Intermediate->Electrophile_Addition Electrophile (E+) Product Functionalized This compound Electrophile_Addition->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Isolated Product Workup->Final_Product

References

Application Notes & Protocols: The Strategic Use of 2-(Methylthio)oxazole in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Motif and the Rise of a Versatile Reagent

The 1,3-oxazole ring is a privileged heterocyclic scaffold frequently encountered in a vast array of natural products, particularly those of marine and microbial origin. These metabolites often exhibit potent and diverse biological activities, including cytotoxic, antibiotic, antiviral, and immunosuppressive properties.[1] The inherent stability and unique electronic nature of the oxazole ring confer specific conformational constraints and binding capabilities to the parent molecule, making it a critical pharmacophore in drug discovery.

The total synthesis of these complex natural products presents a significant challenge to chemists. Success hinges on the development of robust and versatile building blocks that allow for the controlled and efficient introduction of the oxazole core and its subsequent elaboration. Among the arsenal of synthetic tools, 2-(methylthio)oxazole has emerged as a uniquely versatile and powerful reagent. Its strategic importance lies in the multiple, distinct chemical transformations it can undergo, enabling chemists to use it as a linchpin in complex synthetic campaigns.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind its reactivity, provide field-proven, step-by-step protocols for its key transformations, and illustrate its application in the context of a challenging natural product total synthesis.

Core Concepts: The Synthetic Versatility of this compound

The power of this compound stems from the ability to selectively functionalize the oxazole ring at different positions and to activate the C2-substituent for displacement. This trifecta of reactivity allows for its use in diverse synthetic strategies.

Site-Selective Functionalization via Directed Lithiation

The regioselectivity of oxazole deprotonation is highly dependent on the substituents and the base employed.

  • C2-Deprotonation : Unsubstituted oxazole is typically deprotonated by strong bases like n-butyllithium (n-BuLi) at the most acidic C2 position. However, this 2-lithiooxazole intermediate is often unstable and can undergo ring-opening to a vinyl isocyanide, complicating subsequent reactions.[2][3][4]

  • C5-Deprotonation : The presence of the 2-methylthio group dramatically alters the regioselectivity. Using a bulky, non-nucleophilic base such as tert-butyllithium (t-BuLi), deprotonation occurs cleanly and selectively at the C5 position.[2] This provides a stable carbanion that serves as a robust nucleophile for a wide range of electrophiles, enabling the synthesis of diverse 2,5-disubstituted oxazoles. This is the most reliable and synthetically useful deprotonation strategy for this specific substrate.

Activation for Nucleophilic Substitution via Oxidation

The methylthio group itself is a poor leaving group. However, it can be easily oxidized to the corresponding methylsulfinyl (-SOCH₃) or, more commonly, methylsulfonyl (-SO₂CH₃) group. The resulting 2-(methylsulfonyl)oxazole is highly activated toward nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the sulfonyl group stabilizes the Meisenheimer-like intermediate, facilitating the displacement of the methylsulfinate leaving group by a variety of nucleophiles.[5][6] This two-step sequence transforms the inert methylthio group into a versatile handle for introducing new functionality at the C2 position.

Reductive Desulfurization

In synthetic routes where the methylthio group is merely a temporary activating or directing group, it can be cleanly removed. Treatment with reducing agents, most notably Raney Nickel, effects a reductive desulfurization to yield the corresponding 2-unsubstituted oxazole.[7]

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// Edges start -> c5_lithio [label=" 1. t-BuLi, THF, -78 °C", fontsize=10]; c5_lithio -> c5_functionalized [label=" 2. Electrophile (E+)", fontsize=10]; start -> sulfone [label=" Oxidation\n(e.g., m-CPBA)", fontsize=10]; sulfone -> c2_substituted [label=" Nucleophilic Substitution\n(Nu-)", fontsize=10]; start -> desulfurized [label=" Reductive Desulfurization\n(Raney Ni)", fontsize=10]; } enddot Caption: Key synthetic transformations of this compound.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of this compound

This procedure is adapted from analogous syntheses of 2-thio-substituted heterocycles, which involve C2-lithiation followed by quenching with a sulfur electrophile.[2][8]

Protocol1_Workflow

Materials:

  • Oxazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Dimethyl disulfide (MeSSMe, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add oxazole (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add dimethyl disulfide (1.2 equiv) dropwise. The reaction is often exothermic; add slowly to maintain the temperature.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Regioselective C5-Lithiation and Aldehyde Addition

This protocol demonstrates the selective functionalization at the C5 position, a key advantage of the 2-methylthio substituent.[2]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi, 1.1 equiv, solution in pentane)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add this compound (1.0 equiv) to a flame-dried flask under nitrogen and dissolve in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C.

  • Add t-BuLi (1.1 equiv) dropwise. A color change (e.g., to yellow or orange) is typically observed, indicating anion formation.

  • Stir the solution at -78 °C for 45 minutes.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in a small amount of anhydrous THF dropwise.

  • Stir at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with Et₂O (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the C5-functionalized product.

ElectrophileProduct TypeTypical Yield
Aldehyde/KetoneSecondary/Tertiary Alcohol70-90%
Alkyl Halide (e.g., MeI)Alkylated Oxazole65-85%
I₂5-Iodo-oxazole>80%
Protocol 3: Oxidation to 2-(Methylsulfonyl)oxazole

This protocol converts the thioether into a versatile sulfone, activating the C2 position for substitution.[7]

Materials:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 equiv) portion-wise over 15-20 minutes, monitoring the internal temperature.

  • After the addition, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material and intermediate sulfoxide are fully consumed (typically 2-4 hours).

  • Cool the reaction mixture back to 0 °C and quench by slow addition of saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • The crude 2-(methylsulfonyl)oxazole is often pure enough for the next step, or it can be purified by recrystallization or chromatography.

Application in Total Synthesis: The Case of Muscoride A

While a direct total synthesis starting from this compound is not prominently featured, the strategies for constructing substituted oxazoles are central to many synthetic campaigns. The total synthesis of (-)-Muscoride A , a bis-oxazole peptide alkaloid, provides an excellent example of the methods used to forge the oxazole core within a complex molecular framework.[1][9][10]

The Wipf and Pattenden groups, in their independent syntheses, both relied on an oxidative cyclodehydration of a peptide precursor containing a threonine residue.[9][10] This powerful transformation builds the oxazole ring directly from a readily available amino acid.

dot digraph "Muscoride_A_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes precursor [label="N-Acyl Threonine Precursor", fillcolor="#FBBC05"]; oxazoline [label="Intermediate Oxazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxazole [label="5-Methyl-oxazole Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor -> oxazoline [label=" Cyclodehydration\n(e.g., DAST or Burgess Reagent)", fontsize=10]; oxazoline -> oxazole [label=" Oxidation\n(e.g., MnO₂, CuBr₂/DBU)", fontsize=10]; } enddot Caption: General strategy for oxazole formation in the synthesis of Muscoride A.

In one approach, an N-acyl threonine derivative undergoes cyclodehydration to form an intermediate oxazoline.[10] Subsequent oxidation of the oxazoline furnishes the aromatic oxazole ring. This iterative process was used to construct the bioxazole core of Muscoride A, demonstrating the importance of robust oxazole-forming methodologies in achieving complex synthetic goals.[10][11] The strategies discussed for this compound complement these methods, providing an alternative entry into highly functionalized oxazole building blocks that can be incorporated into such synthetic routes.

Conclusion

This compound is a testament to the power of a well-designed synthetic building block. Its predictable and distinct reactivity at C5 (via lithiation) and C2 (via oxidation/substitution) provides chemists with a reliable platform for constructing complex, substituted oxazoles. The protocols and strategies outlined herein offer a guide for researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent in the pursuit of novel and challenging natural products.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Methylthio)oxazole as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-(Methylthio)oxazole Scaffold in Medicinal Chemistry

The oxazole motif is a cornerstone in the architecture of numerous biologically active molecules, gracing natural products and pharmaceuticals with its unique electronic and structural properties. Its presence often confers enhanced stability, improved target binding, and favorable pharmacokinetic profiles. Within the diverse toolkit available to medicinal chemists for the construction of these vital heterocycles, this compound has emerged as a particularly strategic and versatile precursor.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of this compound in the synthesis of bioactive molecules. We will delve into the underlying chemical principles that make this precursor a powerful tool, providing detailed, field-proven protocols for its synthesis and subsequent functionalization. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

The utility of the 2-(methylthio) group is twofold. Firstly, it can be readily oxidized to the corresponding sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nitrogen, oxygen, and other nucleophiles at the C2 position of the oxazole ring. Secondly, the this compound core can participate in various metal-catalyzed cross-coupling reactions, offering a robust platform for the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

I. Synthesis of the this compound Precursor

A reliable and scalable synthesis of the this compound precursor is the essential first step. While various methods exist for the synthesis of substituted oxazoles, a practical approach for the parent this compound is detailed below.

Protocol 1: Synthesis of this compound from N-Phenacyl-2-methylsulfanylpyridinium Salts

This method involves the ring transformation of an N-phenacyl-2-methylsulfanylpyridinium salt, which can be prepared from the corresponding N-phenacyl-1,2-dihydropyridine-2-thione.

Step 1: Preparation of N-Phenacyl-1,2-dihydropyridine-2-thione

  • To a solution of 2-mercaptopyridine in a suitable solvent such as acetonitrile, add an equimolar amount of 2-bromoacetophenone.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the product by filtration and wash with a cold solvent.

Step 2: S-Methylation to form N-Phenacyl-2-methylsulfanylpyridinium Salt

  • Treat the N-phenacyl-1,2-dihydropyridine-2-thione with an excess of a methylating agent, such as methyl iodide, in a solvent like acetonitrile.

  • Stir the mixture at room temperature for an extended period (e.g., 2 days) to ensure complete methylation.

  • The resulting pyridinium salt often precipitates and can be collected by filtration.

Step 3: Ring Transformation to this compound

  • The N-phenacyl-2-methylsulfanylpyridinium salt is then subjected to a base-induced ring transformation. While the literature describes the formation of more complex oxazoles from this intermediate, the fundamental ring closure to the oxazole core is the key transformation. The exact conditions for the formation of the parent this compound may require optimization.

II. Activation and Functionalization of the 2-Methylthio Group

The strategic value of the this compound precursor lies in the versatile reactivity of the methylthio group. By oxidizing it to a sulfoxide or sulfone, its lability as a leaving group is significantly enhanced.

Protocol 2: Oxidation of this compound to 2-(Methylsulfinyl)- and 2-(Methylsulfonyl)oxazole

The oxidation of the thioether to a sulfoxide and subsequently to a sulfone can be achieved using common oxidizing agents. The choice of oxidant and reaction conditions will determine the final oxidation state.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure for Oxidation to the Sulfone:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution. The use of a slight excess ensures complete oxidation to the sulfone.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-(methylsulfonyl)oxazole by column chromatography on silica gel.

Note on Selectivity: To obtain the 2-(methylsulfinyl)oxazole (sulfoxide), approximately 1.1 equivalents of the oxidizing agent should be used at a lower temperature (e.g., -78 °C to 0 °C) with careful monitoring to avoid over-oxidation to the sulfone.

III. Application in Bioactive Molecule Synthesis: Key Transformations and Protocols

The activated 2-(methylsulfonyl)oxazole is a powerful electrophile for the construction of diverse molecular scaffolds. This section details its application in key bond-forming reactions.

A. Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation

The electron-withdrawing nature of the oxazole ring, further enhanced by the sulfonyl group, makes the C2 position highly susceptible to nucleophilic attack. This allows for the introduction of various amine and alcohol moieties, which are prevalent in bioactive molecules.

Diagram of SNAr Pathway

SNAr_Pathway Precursor 2-(Methylsulfonyl)oxazole Intermediate Meisenheimer-like Intermediate Precursor->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Intermediate Product 2-Substituted Oxazole (R-NH-Ox, R-O-Ox) Intermediate->Product Loss of MeSO2- Cross_Coupling_Workflow Oxazole 2-(MeS/MeSO2)oxazole Product 2-Substituted Oxazole Oxazole->Product Oxidative Addition Coupling_Partner Coupling Partner (Boronic acid, Stannane, Alkyne) Catalyst Pd Catalyst + Ligand + Base Coupling_Partner->Catalyst Catalyst->Product Transmetalation & Reductive Elimination Retrosynthesis Texaline_Analog Texaline Analog Intermediates Suzuki Coupling Texaline_Analog->Intermediates Precursors 2-(MeSO2)oxazole-R1 + R2-B(OH)2 Intermediates->Precursors

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-(Methylthio)oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutics. The functionalization of the oxazole core, particularly at the 2-position, is a key strategy for modulating pharmacological activity.[1][5] Among the various precursors for 2-substituted oxazoles, this compound has emerged as a highly versatile and efficient building block. The methylthio group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents under relatively mild conditions.[6] This approach circumvents the often harsh conditions required for other methods and offers a broad functional group tolerance, making it particularly attractive for complex molecule synthesis in drug discovery.[6]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving this compound, complete with detailed protocols, mechanistic insights, and practical advice for successful implementation in the laboratory.

The Catalytic Cycle: A Mechanistic Overview

The power of palladium catalysis lies in its ability to facilitate the formation of new bonds through a well-defined catalytic cycle.[7] In the context of this compound, the generally accepted mechanism for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-S bond and the formation of a new organopalladium(II) intermediate. The efficiency of this step is often influenced by the choice of palladium precursor and the phosphine ligand.

  • Transmetalation: In this step, the organic group (R) from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) center, displacing the methylthio group.[7] This is a crucial bond-forming step where the two coupling partners are brought together on the palladium catalyst.

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-substituted oxazole product. This process involves the formation of the new C-C, C-N, or C-S bond and the regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Diagram: The Catalytic Cycle

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Intermediate_1 Oxazolyl-Pd(II)(SMe)L_n Oxidative Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 Oxazolyl-Pd(II)(R)L_n Transmetalation->Intermediate_2 Leaving_Group MeS-M Transmetalation->Leaving_Group Reductive Elimination Reductive Elimination Intermediate_2->Reductive Elimination Reductive Elimination->Pd(0)L_n Product 2-R-Oxazole Reductive Elimination->Product Organometallic Reagent R-M Organometallic Reagent->Transmetalation Substrate 2-(MeS)Oxazole Substrate->Oxidative Addition

Caption: Generalized catalytic cycle for the cross-coupling of this compound.

Key Cross-Coupling Methodologies and Protocols

The versatility of this compound allows for its participation in a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for some of the most synthetically useful transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[8][9] It is particularly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The coupling of 2-(methylthio)oxazoles with aryl and heteroaryl boronic acids provides a direct route to 2-aryl and 2-heteroaryl oxazoles, which are common motifs in pharmaceuticals.[10][11][12]

Experimental Protocol: Synthesis of 2-Phenyl-4,5-dimethyloxazole

  • Reagents and Materials:

    • 2-(Methylthio)-4,5-dimethyloxazole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add 2-(methylthio)-4,5-dimethyloxazole, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Add toluene and water to the reaction mixture.

    • Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4,5-dimethyloxazole.

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. Triphenylphosphine is a standard ligand that is effective for many Suzuki couplings. For more challenging substrates, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.[13]

  • Base and Solvent System: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[9] A biphasic solvent system of toluene and water is often used to dissolve both the organic and inorganic reagents.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the coupling partner.[7] These reagents are generally more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates.[7] The preparation of the organozinc reagent can be achieved through the reaction of an organolithium or Grignard reagent with a zinc halide.

Experimental Protocol: Synthesis of 2-Butyl-5-phenyloxazole

  • Reagents and Materials:

    • n-Butyllithium (1.1 mmol, 1.1 equiv, solution in hexanes)

    • Zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv, anhydrous)

    • 2-(Methylthio)-5-phenyloxazole (1.0 mmol, 1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Procedure:

    • Preparation of the Organozinc Reagent: In a dry Schlenk flask under an inert atmosphere, dissolve anhydrous zinc chloride in THF. Cool the solution to 0 °C and slowly add the n-butyllithium solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Coupling Reaction: In a separate dry Schlenk flask, dissolve 2-(methylthio)-5-phenyloxazole and tetrakis(triphenylphosphine)palladium(0) in THF.

    • Add the freshly prepared organozinc reagent to the solution of the oxazole and palladium catalyst.

    • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-butyl-5-phenyloxazole.

Causality Behind Experimental Choices:

  • Organozinc Reagent: The in situ preparation of the organozinc reagent is necessary as they are not typically commercially available and can be sensitive to air and moisture.[14]

  • Palladium Catalyst: Pd(PPh₃)₄ is a common Pd(0) source that is effective for many Negishi couplings. For more demanding couplings, other palladium sources and ligands may be necessary.[15][16]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[17][18] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 2-aminooxazole derivatives, which are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of N-Benzyl-4-phenyloxazol-2-amine

  • Reagents and Materials:

    • 2-(Methylthio)-4-phenyloxazole (1.0 mmol, 1.0 equiv)

    • Benzylamine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

    • Xantphos (0.06 mmol, 6 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide.

    • In a separate vial, dissolve 2-(methylthio)-4-phenyloxazole, Pd₂(dba)₃, and Xantphos in dioxane. Add this solution to the Schlenk tube.

    • Add benzylamine to the reaction mixture.

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-benzyl-4-phenyloxazol-2-amine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand such as Xantphos is crucial for the success of Buchwald-Hartwig aminations.[13][19] These bulky, electron-rich ligands facilitate the challenging C-N bond-forming reductive elimination step.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.[19]

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an sp²-hybridized carbon and an sp-hybridized carbon.[20] This reaction is invaluable for the synthesis of aryl and heteroaryl alkynes. The coupling of this compound with terminal alkynes provides a direct route to 2-alkynyloxazoles.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4,5-diphenyloxazole

  • Reagents and Materials:

    • 2-(Methylthio)-4,5-diphenyloxazole (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Procedure:

    • To a dry Schlenk flask, add 2-(methylthio)-4,5-diphenyloxazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)-4,5-diphenyloxazole.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper.[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.[20] Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[20][21]

  • Base: An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[20]

Workflow Diagram: From Substrate to Product

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 2-(MeS)Oxazole, Coupling Partner, & Base Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Anhydrous Solvent Catalyst_Addition->Solvent_Addition Heating Heat to Target Temperature & Stir Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Dry Organic Layer & Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 2-Substituted Oxazole

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Comparative Data of Cross-Coupling Reactions

Coupling ReactionCoupling PartnerTypical Catalyst SystemBaseTemperature (°C)Typical Yields (%)
Suzuki-Miyaura Boronic AcidPd(OAc)₂ / PPh₃K₂CO₃90-11070-95
Negishi Organozinc ReagentPd(PPh₃)₄None65-8065-90
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosNaOtBu100-12060-85
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N25-6075-98

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Inappropriate ligand- Use a fresh batch of palladium catalyst and ligands.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary.- Screen a variety of ligands (e.g., more electron-rich or bulkier ligands).
Formation of Side Products - Homocoupling of the coupling partner- Protodeboronation (Suzuki)- Catalyst decomposition- For Sonogashira, consider copper-free conditions.- In Suzuki couplings, use a milder base or shorter reaction times.- Ensure the reaction is maintained under a strict inert atmosphere.
Difficult Purification - Co-elution of product and byproducts- Residual catalyst or ligand- Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.- A silica gel plug filtration prior to column chromatography can remove some palladium residues.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of 2-substituted oxazoles. The palladium-catalyzed cross-coupling reactions described herein offer efficient and modular approaches to functionalize the oxazole core. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can leverage these methodologies to accelerate the discovery and development of novel chemical entities with potential applications in medicine and materials science.

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Deprotonation and Lithiation of 2-(Methylthio)oxazole: A Comprehensive Guide to a Versatile Synthetic Intermediate

As a cornerstone in contemporary synthetic organic chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The oxazole nucleus, in particular, is a privileged structure found in a myriad of biologically active natural products and pharmaceutical agents.[1][2][3] This guide provides a detailed exploration of the deprotonation and lithiation of this compound, a versatile building block for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and discuss the synthetic utility of the resulting organolithium species.

Theoretical Background: The Nuances of Oxazole Lithiation

The deprotonation of oxazoles to form lithiated intermediates is a powerful tool for C-C and C-heteroatom bond formation. However, the regioselectivity of this process is highly sensitive to the substitution pattern of the oxazole ring and the reaction conditions employed.

1.1. Regioselectivity in Oxazole Deprotonation

The protons on the oxazole ring exhibit different acidities, with the C2 proton generally being the most acidic in an unsubstituted oxazole. However, when the C2 position is substituted, as in the case of this compound, deprotonation will occur at either the C4 or C5 position. The preferred site of lithiation is influenced by a combination of electronic and steric factors, as well as the choice of the organolithium base.[4][5]

For instance, in the case of 2-methyloxazoles, a competition between deprotonation at the C5 position and the C2-methyl group is often observed.[6] The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures typically favors kinetic deprotonation at the most acidic ring position. The presence of coordinating groups on the substituent at C2 can also direct the lithiation to a specific position.

1.2. The Role of the 2-(Methylthio) Group

The 2-(methylthio) substituent in the target molecule plays a crucial role in directing the regioselectivity of deprotonation. The sulfur atom, with its lone pairs of electrons, can potentially coordinate with the lithium cation of the organolithium base, thereby directing the deprotonation to the adjacent C5 position. This is a common strategy in directed ortho-metalation of aromatic compounds. Furthermore, the electronic properties of the methylthio group, being weakly electron-withdrawing inductively and electron-donating through resonance, will modulate the acidity of the C4 and C5 protons.

1.3. Stability of the Lithiated Intermediate

A critical consideration in the lithiation of oxazoles is the stability of the resulting organolithium species. 2-Lithiooxazoles, for example, are known to be unstable and can undergo ring-opening to form more stable isocyanoenolates.[7][8] While lithiation at C4 or C5 generally leads to more stable intermediates, it is crucial to maintain low temperatures throughout the reaction to prevent decomposition. The use of modern techniques like flow chemistry can also be beneficial in handling unstable organolithium intermediates by allowing for rapid generation and in-situ quenching.[9]

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the successful deprotonation and lithiation of this compound and subsequent reaction with electrophiles.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
n-Butyllithium (n-BuLi)Solution in hexanesCommercially AvailableTitrate before use.
Lithium Diisopropylamide (LDA)Solution in THF/hexanesCommercially AvailableCan be freshly prepared.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDistill from sodium/benzophenone.
Diethyl etherAnhydrousCommercially Available---
Electrophiles (e.g., benzaldehyde, iodomethane, trimethylsilyl chloride)Reagent GradeCommercially AvailablePurify as needed.
Deuterium oxide (D₂O)99.9 atom % DCommercially Available---

2.2. Protocol for Deprotonation of this compound

This protocol describes the generation of the lithiated this compound intermediate.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 10 minutes.

  • Solvent and Substrate Addition: To the flask, add anhydrous tetrahydrofuran (THF) (0.2 M relative to the substrate) via a syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Introduction: Add this compound (1.0 eq) to the cooled solvent via a syringe.

  • Base Addition: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Generation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation. The formation of the lithiated species is often indicated by a color change.

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Deprotonation cluster_quench Electrophilic Quench setup Flame-dried three-necked flask under N₂/Ar add_solvent Add anhydrous THF, cool to -78 °C setup->add_solvent add_substrate Add this compound add_solvent->add_substrate add_base Slowly add n-BuLi add_substrate->add_base stir Stir at -78 °C for 1 h add_base->stir add_electrophile Add electrophile at -78 °C stir->add_electrophile warm Warm to room temperature add_electrophile->warm workup Aqueous workup warm->workup

Caption: Experimental workflow for the deprotonation and electrophilic quench of this compound.

2.3. Protocol for Quenching with Electrophiles

This protocol describes the reaction of the lithiated intermediate with various electrophiles.

Step-by-Step Procedure:

  • Electrophile Addition: While maintaining the temperature at -78 °C, slowly add the desired electrophile (1.2 eq) to the solution of the lithiated this compound.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted this compound.

Table of Expected Products with Common Electrophiles:

ElectrophileExpected Product
Benzaldehyde2-(Methylthio)oxazol-5-yl(phenyl)methanol
Iodomethane5-Methyl-2-(methylthio)oxazole
Trimethylsilyl chloride2-(Methylthio)-5-(trimethylsilyl)oxazole
Deuterium oxide (D₂O)5-Deuterio-2-(methylthio)oxazole

Mechanistic Insights and Rationale

The regioselective deprotonation of this compound is a key step that dictates the final outcome of the synthesis.

3.1. Proposed Mechanism of Deprotonation

The deprotonation is proposed to proceed via a directed metalation mechanism. The n-butyllithium, which exists as aggregates in solution, likely coordinates to the sulfur atom of the methylthio group.[10][11] This pre-coordination brings the strong base in close proximity to the C5 proton, leading to its preferential abstraction over the C4 proton.

Diagram of Proposed Deprotonation Mechanism:

G cluster_reactants cluster_products reactant1 This compound intermediate Coordinated Intermediate (Li coordinated to S) reactant1->intermediate Coordination plus1 + reactant2 n-BuLi reactant2->intermediate product1 2-(Methylthio)oxazol-5-yl-lithium intermediate->product1 Deprotonation at C5 product2 Butane intermediate->product2 plus2 +

Caption: Proposed mechanism for the directed lithiation of this compound.

3.2. Causality Behind Experimental Choices

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water.[12] Therefore, all glassware must be flame-dried, and all solvents and reagents must be rigorously dried to prevent quenching of the base and the lithiated intermediate.

  • Low Temperature (-78 °C): The lithiation of oxazoles and the stability of the resulting lithiated species are highly temperature-dependent. Maintaining a low temperature throughout the reaction minimizes side reactions, such as decomposition of the lithiated intermediate or addition of the organolithium reagent to the oxazole ring.[9]

  • Choice of Base: While n-BuLi is a common choice, other bases like LDA or s-BuLi could also be employed. The choice of base can influence the regioselectivity and the rate of deprotonation. For substrates prone to nucleophilic addition, a more sterically hindered base like LDA might be preferable.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the highly reactive organolithium species with oxygen and moisture from the air.

Conclusion and Future Directions

The deprotonation and lithiation of this compound provide a reliable and versatile method for the functionalization of the oxazole ring at the C5 position. This synthetic strategy opens up avenues for the creation of a diverse library of substituted oxazoles, which are valuable scaffolds in drug discovery and materials science. Further exploration into the use of alternative metalating agents, such as TMP-bases of magnesium and zinc, could offer milder reaction conditions and enhanced functional group tolerance. The development of enantioselective deprotonation protocols would also be a significant advancement in this field.

References

The Strategic Utility of 2-(Methylthio)oxazole in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher, scientist, and drug development professional, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the oxazole scaffold, are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2][3] This technical guide focuses on the strategic application of a versatile and increasingly important building block: 2-(methylthio)oxazole .

The methylthio group at the 2-position of the oxazole ring is not merely a simple substituent; it is a latent handle for sophisticated carbon-carbon bond formation. Its true synthetic power is unlocked through transition metal-catalyzed cross-coupling reactions, where it serves as an efficient leaving group, enabling the introduction of a wide array of alkyl, aryl, and heteroaryl moieties. This guide provides an in-depth exploration of this methodology, presenting both the foundational principles and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The 2-Methylthio Group: A Superior Leaving Group in Oxazole Functionalization

Historically, the functionalization of the oxazole ring at the 2-position has presented challenges. Direct C-H activation can lack regioselectivity, and the synthesis of 2-halooxazoles for traditional cross-coupling can be cumbersome. The 2-methylthio group offers a compelling alternative due to several key advantages:

  • Ease of Synthesis: this compound and its derivatives are readily prepared from the corresponding 2-mercaptooxazoles, which can be synthesized through the cyclization of α-hydroxy ketones or their equivalents with thiocyanate salts. The subsequent S-methylation is typically a high-yielding and straightforward process.

  • Activating Nature: The sulfur atom influences the electronic properties of the oxazole ring, facilitating the oxidative addition step in catalytic cycles.

  • Selective C-S Bond Cleavage: Transition metal catalysts, particularly nickel and palladium complexes, can selectively cleave the C-S bond, leaving other potentially reactive functional groups on the coupling partners untouched.

This strategic use of the methylthio group as a leaving group in cross-coupling reactions represents a significant advance in the synthesis of polysubstituted oxazoles.

Nickel-Catalyzed Cross-Coupling: A Powerful Tool for C-C Bond Formation

The seminal work in this area involved the nickel-catalyzed cross-coupling of Grignard reagents with 2-(methylthio)-4,5-diphenyloxazole, a reaction analogous to the Kumada coupling.[4][5] This pioneering methodology has since been expanded and refined, with modern protocols often employing organozinc reagents in a Negishi-type coupling, which offers a broader functional group tolerance.

Mechanistic Insights: The Catalytic Cycle

The nickel-catalyzed cross-coupling of this compound with an organometallic reagent (e.g., organozinc) is believed to proceed through a classic catalytic cycle, as depicted below. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Kumada_Coupling_Mechanism cat Ni(0)Ln int1 R¹-Ni(II)(SMe)Ln cat->int1 re_ts Reductive Elimination oa_ts Oxidative Addition int2 R¹-Ni(II)(R²)Ln int1->int2 trans_ts Transmetalation byproduct MeS-ZnX trans_ts->byproduct int2->cat product R¹-R² re_ts->product reagent1 This compound (R¹-SMe) reagent1->oa_ts reagent2 Organozinc Reagent (R²-ZnX) reagent2->trans_ts

Catalytic cycle for the nickel-catalyzed cross-coupling of this compound.
  • Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-sulfur bond of the this compound, forming a Ni(II) intermediate.

  • Transmetalation: The organic group (R²) from the organozinc reagent is transferred to the nickel center, displacing the methylthiolate group.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the nickel center couple and are eliminated as the final product, regenerating the Ni(0) catalyst.

The choice of ligands (Ln) on the nickel catalyst is critical for stabilizing the catalytic species and promoting the desired reactivity. Phosphine ligands are commonly employed in these reactions.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound precursor and its subsequent use in nickel-catalyzed cross-coupling reactions.

Synthesis of the Starting Material: 2-(Methylthio)-4,5-diphenyloxazole

This two-step procedure provides a reliable route to a common substrate used in these coupling reactions.[6]

Step 1: Synthesis of 2-Mercapto-4,5-diphenyloxazole

Synthesis_Step1 reagents Benzoin + Potassium Thiocyanate conditions Ethanol, Reflux, 3-6h reagents->conditions 1. product 2-Mercapto-4,5-diphenyloxazole conditions->product 2.

Workflow for the synthesis of 2-mercapto-4,5-diphenyloxazole.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by adding water and slightly acidifying with dilute acetic acid.

  • Purification: Filter the solid, wash with water, and dry to yield 2-mercapto-4,5-diphenyloxazole.

Step 2: S-Methylation to Yield 2-(Methylthio)-4,5-diphenyloxazole

Synthesis_Step2 reagents 2-Mercapto-4,5-diphenyloxazole + Methyl Iodide conditions Base (e.g., KOH), Methanol, RT, 2-4h reagents->conditions 1. product 2-(Methylthio)-4,5-diphenyloxazole conditions->product 2.

Workflow for the S-methylation of 2-mercapto-4,5-diphenyloxazole.

Methodology:

  • Reaction Setup: Dissolve 2-mercapto-4,5-diphenyloxazole (1 equivalent) in methanol in a round-bottom flask.

  • Base Addition: Add potassium hydroxide (1.1 equivalents) to the solution to form the thiolate salt.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to afford pure 2-(methylthio)-4,5-diphenyloxazole.

General Protocol for Nickel-Catalyzed Cross-Coupling of this compound with Organozinc Reagents

This protocol is adapted from established procedures and is broadly applicable to a range of organozinc reagents.[7]

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Organozinc bromide in THF (1.5 equivalents)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • Anhydrous THF

Methodology:

  • Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Glassware should be oven-dried and cooled under vacuum prior to use.

  • Catalyst and Substrate: To a dry Schlenk flask, add this compound and NiCl₂(PPh₃)₂.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the dropwise addition of the organozinc bromide solution at room temperature.

  • Reaction: Heat the resulting mixture to 60-65 °C for 3-6 hours. Monitor the reaction progress by GC or TLC.

  • Quenching and Work-up: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Scope and Applications

The nickel-catalyzed cross-coupling of 2-(methylthio)oxazoles has been successfully applied to a variety of organozinc reagents, demonstrating its versatility.

EntryOrganozinc Reagent (R-ZnBr)ProductYield (%)
1Phenylzinc bromide2-Phenyloxazole85
24-Methoxyphenylzinc bromide2-(4-Methoxyphenyl)oxazole82
34-Chlorophenylzinc bromide2-(4-Chlorophenyl)oxazole78
42-Thienylzinc bromide2-(2-Thienyl)oxazole75
5Ethylzinc bromide2-Ethyloxazole65

Table 1: Representative examples of nickel-catalyzed cross-coupling of this compound with various organozinc reagents. Yields are for isolated products.[7]

The resulting 2-substituted oxazoles are valuable intermediates for the synthesis of more complex heterocyclic systems and bioactive molecules.[1][2][3] For instance, the aryl-substituted oxazoles can undergo further functionalization on the newly introduced aromatic ring, or the oxazole ring itself can participate in cycloaddition reactions to construct other heterocyclic cores.[5] This methodology has found application in the synthesis of natural product analogues and in the development of novel pharmaceutical candidates.

Conclusion

The use of this compound as a versatile building block in nickel-catalyzed cross-coupling reactions represents a robust and efficient strategy for the synthesis of a wide range of 2-substituted oxazoles. The mild reaction conditions, broad substrate scope, and the ready availability of the starting materials make this an attractive method for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate the adoption and application of this powerful synthetic tool in the ongoing quest for novel and functional heterocyclic compounds.

References

Application Notes & Protocols: A Step-by-Step Guide to Performing Reactions with 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(Methylthio)oxazole Scaffold, a Versatile Intermediate in Modern Synthesis

The oxazole ring is a cornerstone heterocycle in medicinal chemistry and natural product synthesis, appearing in numerous biologically active molecules.[1][2][3] Among substituted oxazoles, this compound stands out as a particularly versatile and strategic building block. Its utility stems not from the inertness of the methylthio group, but from its ability to be manipulated through a variety of chemical transformations. This allows the C2 position of the oxazole, which is electronically distinct, to be functionalized in ways that are not readily achievable with the parent heterocycle.

The strategic value of this compound lies in three primary reactive pathways:

  • C2-Deprotonation: The electron-withdrawing nature of the ring nitrogen and oxygen atoms renders the C2-proton sufficiently acidic for deprotonation by strong bases, creating a potent nucleophile for C-C and C-heteroatom bond formation.

  • Oxidation-Substitution: The sulfur atom can be selectively oxidized to a sulfoxide or sulfone. These oxidized species are excellent leaving groups, activating the C2 position for nucleophilic aromatic substitution (SNAr).

  • Reductive Removal: The methylthio group can serve as a temporary placeholder or activating group and be efficiently removed via desulfurization, yielding a 2-unsubstituted oxazole.

This guide provides a detailed exploration of these core transformations, offering field-proven protocols and explaining the chemical principles behind the experimental choices.

G start This compound deprot C2-Deprotonation (n-BuLi, -78 °C) start->deprot oxid Oxidation (m-CPBA) start->oxid desulf Reductive Desulfurization (Raney Ni) start->desulf lithio 2-Lithiooxazole Intermediate deprot->lithio sulfone 2-(Methylsulfonyl)oxazole oxid->sulfone unsub 2-Unsubstituted Oxazole desulf->unsub electrophile Electrophilic Quench (E+) lithio->electrophile functionalized C2-Functionalized Oxazole electrophile->functionalized snar Nucleophilic Substitution (SNAr) sulfone->snar substituted 2-Substituted Oxazole snar->substituted

Figure 1: Key reaction pathways for the synthetic manipulation of this compound.

Section 1: C2-Deprotonation and Functionalization via Organometallic Intermediates

Principle: The C2 position of the oxazole ring is the most electron-deficient carbon, making the attached proton the most acidic.[4] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures allows for clean deprotonation to form a 2-lithiooxazole intermediate. A critical aspect of this chemistry is the inherent instability of this intermediate; at elevated temperatures, it can undergo irreversible ring-opening to form a more stable 2-(isocyano)enolate.[5][6] Therefore, strict temperature control and rapid trapping with an electrophile are paramount for success.

Protocol 1.1: C2-Lithiation and Electrophilic Quench

This protocol details a general procedure for the C2-lithiation of this compound and subsequent reaction with an electrophile, using benzaldehyde as an example.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, nitrogen/argon line, magnetic stirrer, syringes, low-temperature thermometer

Safety: Organolithium reagents are pyrophoric and corrosive. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper personal protective equipment.

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with nitrogen. Equip it with a magnetic stir bar and a rubber septum.

  • Initial Solution: Add this compound (1.0 mmol, 1.0 equiv) to the flask and dissolve it in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition and stirring steps.

  • Deprotonation: Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. The solution may change color. Stir the mixture at -78 °C for 30 minutes.

  • Electrophilic Trap: In a single portion, add freshly distilled benzaldehyde (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Quenching: Remove the flask from the cooling bath and quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add water (15 mL) and EtOAc (30 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C2-functionalized product.

Electrophile (E+)Product (after quench)Typical Yield Range
Benzaldehyde(2-(Methylthio)oxazol-2-yl)(phenyl)methanol70-85%
Iodomethane (CH₃I)2-Ethyl-2-(methylthio)oxazole80-90%
N,N-Dimethylformamide (DMF)This compound-2-carbaldehyde65-75%
Carbon Dioxide (CO₂)This compound-2-carboxylic acid70-80%

Table 1: Examples of electrophiles for trapping the 2-lithiooxazole intermediate.

Figure 2: Mechanism of C2-lithiation and electrophilic quench. Note: Image placeholders are used in the DOT script.

Section 2: The Methylthio Group as a Precursor to an Excellent Leaving Group

Principle: While the methylthio group itself is a poor leaving group, its oxidized congeners, the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups, are excellent leaving groups for nucleophilic aromatic substitution (SNAr). This two-step sequence—oxidation followed by substitution—provides a powerful and versatile method for introducing a wide range of nucleophiles at the C2 position, a reaction that is otherwise difficult. The oxidation can be controlled to yield either the sulfoxide or the sulfone, with the sulfone being the more reactive species.

Protocol 2.1: Oxidation to 2-(Methylsulfonyl)oxazole

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine, Anhydrous MgSO₄

Safety: m-CPBA is a potentially explosive oxidizing agent, especially upon impact or heating. Handle with care and avoid metal spatulas.

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in DCM (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add m-CPBA (2.2-2.5 mmol, 2.2-2.5 equiv for the sulfone) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench: Cool the mixture back to 0 °C and quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ (10 mL). Stir for 15 minutes.

  • Work-up: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting 2-(methylsulfonyl)oxazole is often pure enough for the next step but can be purified by recrystallization or chromatography if needed.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of the methylsulfonyl group using piperidine as an example nucleophile.

Materials:

  • 2-(Methylsulfonyl)oxazole

  • Piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or THF

  • Potassium carbonate (K₂CO₃) (optional, for less nucleophilic amines)

Procedure:

  • Setup: In a vial or flask, dissolve 2-(methylsulfonyl)oxazole (1.0 mmol, 1.0 equiv) in anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add piperidine (1.5 mmol, 1.5 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophile's reactivity. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water (30 mL) and extract with EtOAc (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (3 x 20 mL) to remove DMSO, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

NucleophileProductTypical Conditions
Piperidine2-(Piperidin-1-yl)oxazoleDMSO, 60 °C, 4h
Sodium Methoxide2-MethoxyoxazoleMeOH, rt, 2h
Sodium Azide2-AzidooxazoleDMF, 80 °C, 6h
Thiophenol/K₂CO₃2-(Phenylthio)oxazoleDMF, rt, 3h

Table 2: Examples of nucleophiles for SNAr with 2-(Methylsulfonyl)oxazole.

Section 3: Reductive Desulfurization

Principle: In some synthetic strategies, the methylthio group is used solely for its electronic properties or as a handle for a specific transformation, after which it needs to be removed. Reductive desulfurization using Raney Nickel (Raney Ni) is a classic and effective method for cleaving the C-S bond and replacing it with a C-H bond.[7]

Protocol 3.1: Desulfurization using Raney Nickel

Safety: Raney Ni is pyrophoric, especially when dry, and is a flammable solid. It is typically supplied as a slurry in water. Handle only in a well-ventilated fume hood, away from ignition sources.

Materials:

  • This compound derivative

  • Raney Nickel (slurry in water)

  • Ethanol (EtOH)

  • Celite®

Procedure:

  • Catalyst Preparation: In a flask, carefully decant the water from the required amount of Raney Ni slurry. Wash the catalyst with ethanol (3 x 10 mL per gram of catalyst) to remove residual water.

  • Setup: To a round-bottom flask containing the this compound derivative (1.0 mmol) dissolved in ethanol (15 mL), add the prepared Raney Ni slurry (approx. 5-10 fold weight excess).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir vigorously. Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni. Caution: The Celite pad with Raney Ni should not be allowed to dry out. Keep it wet with ethanol.

  • Catalyst Quenching: Quench the Raney Ni on the Celite pad by slowly adding dilute aqueous HCl.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography if necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Lithiation (Protocol 1.1) - Inactive n-BuLi. - Wet solvent/glassware. - Temperature rose above -70 °C. - Slow trapping of the unstable lithio-intermediate.- Titrate the n-BuLi solution before use. - Ensure all glassware is flame-dried and solvents are anhydrous. - Maintain strict temperature control at -78 °C. - Add the electrophile quickly as a solution or neat.
Incomplete Oxidation (Protocol 2.1) - Insufficient m-CPBA. - Deactivated m-CPBA.- Use a larger excess of m-CPBA (up to 3.0 equiv). - Use a fresh bottle of m-CPBA.
No SNAr Reaction (Protocol 2.2) - Nucleophile is not strong enough. - Leaving group is not sufficiently activated (sulfoxide vs. sulfone). - Steric hindrance.- Increase the reaction temperature. - Use a stronger base (e.g., NaH) to deprotonate the nucleophile. - Ensure the substrate has been fully oxidized to the sulfone.
Incomplete Desulfurization (Protocol 3.1) - Inactive Raney Ni catalyst. - Insufficient amount of catalyst.- Use a fresh batch of Raney Ni or activate it before use. - Increase the amount of Raney Ni and/or the reaction time.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Methylthio)oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-(methylthio)oxazole. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the reaction's intricacies, ensuring both success and safety in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable method for synthesizing this compound?

The most direct route involves the regioselective functionalization of the oxazole core. This is achieved through the deprotonation of the C2 position of oxazole using a strong organolithium base, followed by quenching the resulting anion with a methylthiolating agent like dimethyl disulfide (DMDS). This method is favored for its high regioselectivity and predictability.

Q2: Why is the C2 position of the oxazole ring preferentially deprotonated?

The proton at the C2 position of the oxazole ring is the most acidic. This heightened acidity is due to the inductive electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms, which stabilize the resulting carbanion.[1][2] This makes the C2 position the primary site for metallation by strong bases.[1]

Q3: What are the critical reagents and conditions for this synthesis?

Success hinges on the careful selection and handling of three key components:

  • Oxazole (Substrate): Must be pure and anhydrous.

  • Organolithium Base: n-Butyllithium (n-BuLi) is the most common base for this transformation. Its concentration should be accurately determined via titration before use.

  • Electrophile: Dimethyl disulfide (DMDS) is an effective and readily available source for the methylthio group.

  • Solvent & Temperature: The reaction must be conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen). Maintaining a low temperature, classically -78 °C (a dry ice/acetone bath), is critical during the deprotonation and quenching steps to prevent side reactions.[3]

Q4: What are the most common side reactions, and how can they be minimized?

The primary side reaction of concern is the base-induced ring-opening of the oxazole, which can occur if the reaction temperature is not rigorously controlled.[2] The 2-lithiooxazole intermediate is unstable at higher temperatures and can decompose to form an isocyanide species.

Minimization Strategies:

  • Temperature Control: Strictly maintain the temperature at or below -78 °C throughout the addition of the base and the electrophile.

  • Reaction Time: Do not allow the lithiated intermediate to stir for an extended period before quenching. A brief stirring time of 15-30 minutes is usually sufficient.

  • Reagent Addition: Add the n-BuLi slowly to the oxazole solution to manage any exotherm.

Q5: Can this methodology be extended to synthesize more complex, substituted 2-(methylthio)oxazoles?

Yes, this method is adaptable. By starting with a pre-substituted oxazole (e.g., 4-phenyloxazole or 5-methyloxazole), you can synthesize the corresponding substituted this compound. However, it is crucial to ensure that any substituents on the starting oxazole are stable to the strongly basic conditions of the reaction. Groups that are sensitive to organolithium reagents, such as esters or ketones, will not be compatible unless protected.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: n-BuLi degrades over time. 2. Wet/Impure Reagents: Water will quench the organolithium base and the lithiated intermediate. 3. Incorrect Stoichiometry: Insufficient base will lead to incomplete deprotonation. 4. Temperature Too High: The lithiated intermediate may have decomposed before quenching.1. Titrate the n-BuLi solution immediately before use to determine its exact molarity. 2. Use freshly distilled, anhydrous THF. Ensure oxazole and DMDS are dry. Flame-dry glassware under vacuum. 3. Use a slight excess of n-BuLi (1.05-1.1 equivalents). 4. Ensure the reaction flask is fully submerged in a well-maintained -78 °C bath.
Complex Mixture of Products 1. Ring Cleavage: As mentioned in the FAQs, this occurs if the reaction is allowed to warm.[2] 2. Multiple Thiolations: Excess DMDS or poor quenching technique could lead to side products.1. Maintain strict temperature control. Quench the reaction at -78 °C before any workup. 2. Add the DMDS solution dropwise and ensure efficient stirring. Use approximately 1.1-1.2 equivalents of the electrophile.
Difficulty in Product Purification 1. Byproducts from DMDS: Unreacted DMDS and its byproducts can complicate purification. 2. Oily Product: The final product may be a low-melting solid or an oil, making handling difficult.1. After quenching, allow the reaction to warm slowly to room temperature. A careful aqueous work-up can help remove some impurities. Use flash column chromatography for final purification. 2. If purification by chromatography is challenging, consider converting a small sample to a solid derivative (e.g., a picrate salt) for characterization purposes.

Data Presentation: Optimizing Reaction Conditions

The following table provides a reference for optimizing the reaction. Yields are illustrative and represent expected outcomes based on general principles.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1n-BuLi (1.1)THF-782~75-85Standard, reliable conditions.
2n-BuLi (1.1)THF-40220-40Significant decomposition of the lithiated intermediate is expected.
3LDA (1.1)THF-782~60-70LDA is less reactive and may result in lower yields or require longer reaction times.
4n-BuLi (0.8)THF-782<50Incomplete conversion due to insufficient base.

Visualizations: Workflow and Mechanism

A clear understanding of the experimental sequence and the underlying chemical transformation is vital.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under vacuum prep_reagents Prepare anhydrous THF Titrate n-BuLi prep_glass->prep_reagents prep_atmosphere Establish Inert Atmosphere (Ar/N2) prep_reagents->prep_atmosphere cool Cool THF and Oxazole to -78 °C prep_atmosphere->cool add_buli Slowly add n-BuLi (1.1 equiv) cool->add_buli stir Stir at -78 °C for 30 min add_buli->stir add_dmds Add DMDS (1.2 equiv) in THF stir->add_dmds warm Warm to Room Temp. add_dmds->warm quench Quench with sat. NH4Cl solution warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Common side reactions and byproducts in 2-(Methylthio)oxazole chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(methylthio)oxazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with the synthesis, purification, and manipulation of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions are based on established literature and field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-(methylthio)oxazoles?

A1: Common synthetic routes include the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde, and the cyclodehydration of α-acylamino ketone precursors.[1] Another effective method involves the deprotonation of this compound at the C5 position, followed by reaction with various electrophiles.[2]

Q2: My this compound product is unstable and decomposes upon storage. What are the likely causes?

A2: 2-(Methylthio)oxazoles can be sensitive to acidic and strongly basic conditions, which can lead to hydrolysis and ring-opening of the oxazole core. They are also susceptible to oxidation, especially if exposed to air and light over extended periods. For long-term storage, it is advisable to keep the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q3: I am having difficulty purifying my this compound derivative. What are the recommended purification techniques?

A3: Flash column chromatography on silica gel is a highly effective method for purifying 2-(methylthio)oxazoles from common impurities and byproducts.[3] A gradient elution system, such as ethyl acetate in hexanes, is often successful. If your compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.[3]

Q4: Can the methylthio group be modified?

A4: Yes, the methylthio group is a versatile handle for further functionalization. It can be selectively oxidized to the corresponding sulfoxide and sulfone.[1][4] These oxidized species can then act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the C2 position of the oxazole ring.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Problem: My reaction to synthesize a this compound derivative is resulting in a low yield of the desired product.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: The use of strong acids (e.g., concentrated H₂SO₄) and high temperatures in cyclodehydration reactions, such as the Robinson-Gabriel synthesis, can lead to substrate decomposition and the formation of tar-like byproducts.[5]

    • Solution: Opt for milder dehydrating agents. A combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) or the use of Burgess reagent can be effective alternatives.[6] Lowering the reaction temperature and monitoring the reaction progress closely by TLC or LC-MS can also prevent product degradation.[5][6]

  • Incomplete Reaction: If you observe a significant amount of starting material (e.g., the α-acylamino ketone precursor) remaining, the reaction may not have gone to completion.

    • Solution: Extend the reaction time or consider a modest increase in the reaction temperature. Ensure that the reagents are present in the correct stoichiometric amounts, and that the reaction mixture is being stirred efficiently.[6]

  • Hydrolysis of Starting Materials: The presence of water can lead to the hydrolysis of sensitive starting materials or intermediates, reducing the overall yield.

    • Solution: Ensure that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

Protocol: Mild Cyclodehydration of an α-Acylamino Ketone Precursor
  • Dissolve the α-acylamino ketone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Issue 2: Formation of Oxazoline Byproduct

Problem: Along with my desired this compound, I am isolating a significant amount of a byproduct with a similar mass, which I suspect is the corresponding oxazoline.

Causality: The formation of an oxazoline intermediate is a key step in many oxazole syntheses, such as the Van Leusen reaction.[7][8] Incomplete elimination of the activating group (e.g., the tosyl group from TosMIC) or insufficient dehydration will result in the isolation of this intermediate.

Troubleshooting Workflow:

G Troubleshooting Oxazoline Byproduct Formation start Oxazoline byproduct detected check_conditions Review reaction conditions start->check_conditions cause1 Incomplete Elimination/Dehydration check_conditions->cause1 solution1a Increase reaction time cause1->solution1a If time is short solution1b Increase reaction temperature cause1->solution1b If temperature is low solution1c Use a stronger base/dehydrating agent cause1->solution1c If mild reagents were used re_run Re-run reaction with optimized conditions solution1a->re_run solution1b->re_run solution1c->re_run

Caption: Workflow to address oxazoline byproduct formation.

Recommended Actions:

  • Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can promote the final elimination/dehydration step.

  • Stronger Reagents: If using a mild base in a Van Leusen-type synthesis, consider switching to a stronger base like potassium tert-butoxide. For cyclodehydration reactions, a more potent dehydrating agent may be required.[6]

Issue 3: Over-oxidation of the Methylthio Group

Problem: I am trying to oxidize the methylthio group to a methylsulfoxide, but I am observing the formation of the corresponding methylsulfone as a major byproduct.

Causality: The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to a sulfone. However, many oxidizing agents are strong enough to perform both oxidations, and controlling the stoichiometry and reaction conditions is crucial to achieve selectivity.[4] Over-oxidation is a common side reaction if the oxidant is too powerful or used in excess.[4]

Data Summary: Common Oxidizing Agents and Selectivity

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideReference
m-CPBA (1 eq)CH₂Cl₂, 0 °C to rtGood, but over-oxidation possible[1]
Hydrogen PeroxideAcetic Acid, rtExcellent[4]
Oxone®MeOH/H₂O, 0 °CGoodGeneric

Recommended Protocol for Selective Oxidation:

  • Dissolve the this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (1.1 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude sulfoxide. Purify by column chromatography if necessary.[4]

Issue 4: Ring-Opening by Nucleophiles

Problem: When reacting my this compound with a nucleophile, I am getting a complex mixture of products, and I suspect the oxazole ring is not stable under my reaction conditions.

Causality: The oxazole ring, particularly at the C2 position, is susceptible to nucleophilic attack. This can lead to ring-opening rather than the desired substitution reaction, especially with strong nucleophiles or under forcing conditions.[9] The initial adduct can undergo rearrangement and fragmentation, leading to a variety of byproducts.

Reaction Pathway: Nucleophilic Attack and Ring Opening

G cluster_0 Desired Substitution cluster_1 Side Reaction: Ring Opening 2-MeS-Oxazole 2-MeS-Oxazole Substituted Oxazole Substituted Oxazole 2-MeS-Oxazole->Substituted Oxazole Nu- 2-MeS-Oxazole_side 2-MeS-Oxazole Intermediate Tetrahedral Intermediate 2-MeS-Oxazole_side->Intermediate Nu- Ring-Opened Products Ring-Opened Products Intermediate->Ring-Opened Products

Caption: Competing pathways of nucleophilic attack on this compound.

Strategies to Minimize Ring Opening:

  • Activate the Leaving Group: If the goal is nucleophilic substitution at C2, first oxidize the methylthio group to the methylsulfinyl or methylsulfonyl group. These are much better leaving groups and will favor substitution over ring-opening.

  • Use Milder Nucleophiles: If possible, use less basic and softer nucleophiles.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of ring-opening.

  • Solvent Choice: The choice of solvent can influence the reactivity. Aprotic polar solvents can sometimes stabilize intermediates and favor the desired pathway.

References

Technical Support Center: Purification of 2-(Methylthio)oxazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(methylthio)oxazole reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The unique chemical nature of the this compound moiety presents specific purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity for your target compounds.

Introduction: The Purification Challenge

The this compound core is a valuable scaffold in medicinal chemistry. However, the presence of the sulfur atom and the oxazole ring introduces a unique set of properties that can complicate purification. Key challenges include:

  • Sulfur Oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, introducing hard-to-separate, more polar impurities.[1][2]

  • Oxazole Ring Instability: The oxazole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other degradation pathways during purification.[3][4]

  • Byproduct Formation: Reactions targeting other positions on the oxazole ring or transformations of the methylthio group can lead to a variety of side products that may have similar polarities to the desired product.

This guide will provide you with the expertise and practical protocols to overcome these challenges and obtain your this compound derivatives in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurities will largely depend on the specific reaction you are performing. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.

  • Oxidized Byproducts: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1][2] These oxidized impurities are significantly more polar than the starting sulfide.

  • Hydrolysis Products: If your this compound derivative contains an ester group, it can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic workup conditions.[1]

  • Ring-Opened Products: Harsh acidic or basic conditions can lead to the degradation of the oxazole ring.[3][4]

  • Byproducts from Reagents: For example, if you are using triphenylphosphine in a reaction, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.

Q2: My this compound derivative seems to be degrading on the silica gel column. What can I do?

A2: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive oxazole compounds. Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative.

  • Flash Chromatography: Minimize the contact time of your compound with the silica gel by performing flash column chromatography rather than gravity chromatography.

  • Temperature Control: If possible, run your column at a lower temperature to reduce the rate of degradation.

Q3: How can I effectively remove the sulfoxide and sulfone byproducts from my desired this compound product?

A3: The significant increase in polarity upon oxidation of the sulfide to a sulfoxide and then to a sulfone is the key to their separation.

  • Column Chromatography: This is the most common and effective method. The sulfoxide and sulfone will be significantly more retained on a normal-phase silica gel column than the sulfide. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will allow for the separation of these compounds.

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique. The difference in polarity between the sulfide, sulfoxide, and sulfone often translates to different solubilities in various solvents, which can be exploited for selective crystallization.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column, can provide excellent resolution.

Q4: Can I use an acid-base extraction to purify my this compound derivative?

A4: Acid-base extraction can be a useful technique, but it must be approached with caution due to the potential instability of the oxazole ring under harsh pH conditions.[3][4]

  • For Basic Products: If your this compound derivative contains a basic functional group (e.g., an amine), you can extract it into a dilute aqueous acid solution (e.g., 1M HCl), wash the organic layer to remove neutral impurities, and then basify the aqueous layer to precipitate or re-extract your product.

  • For Acidic Products: If your derivative has an acidic group (e.g., a carboxylic acid), you can extract it into a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃), wash the organic layer, and then acidify the aqueous layer to recover your product.[1]

  • Important Considerations:

    • Always use dilute acids and bases and perform the extractions at low temperatures (e.g., in an ice bath) to minimize degradation.

    • Work quickly and avoid prolonged exposure to acidic or basic conditions.

    • Always check the stability of your compound to the chosen acidic and basic conditions on a small scale before performing the bulk extraction.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of your this compound reaction products.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low recovery after silica gel column chromatography Compound degradation on silica. - Deactivate the silica gel with triethylamine. - Switch to neutral alumina or reversed-phase silica. - Minimize contact time with flash chromatography.
Irreversible adsorption. - Add a small amount of a more polar solvent (e.g., methanol) to your eluent. - For acidic compounds, add a small amount of acetic or formic acid to the eluent.
Inappropriate solvent system. - Systematically screen different eluent systems using thin-layer chromatography (TLC) to find the optimal separation conditions.
Product co-elutes with an impurity Similar polarity of product and impurity. - Try a different stationary phase (e.g., if using silica, try alumina or reversed-phase). - Use a shallower solvent gradient during column chromatography. - Consider preparative HPLC for difficult separations.
Impurity is a diastereomer or regioisomer. - Isomeric impurities can be very challenging to separate. Preparative HPLC or chiral chromatography (for enantiomers/diastereomers) may be necessary.
Final product is an oil but should be a solid Presence of residual solvent. - Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of impurities. - The presence of impurities can lower the melting point and prevent crystallization. Further purification by column chromatography or preparative HPLC is recommended.
"Oiling out" during recrystallization. - Re-dissolve the oil by heating and allow the solution to cool more slowly. - Try a different recrystallization solvent or a solvent/anti-solvent system.
Product appears discolored after purification Trace metal impurities. - If a metal catalyst was used in the reaction, wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.
Oxidation or degradation. - Ensure all solvents are degassed and purifications are carried out under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol is a starting point for the purification of a neutral this compound derivative.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (a low polarity solvent mixture, e.g., 95:5 hexane:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to your dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of your packed column.

  • Elution: Begin eluting with your starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: Purification of a this compound-4-carboxylic Acid via Acid-Base Extraction

This protocol is for the purification of a this compound derivative bearing a carboxylic acid group.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The deprotonated carboxylic acid will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2), at which point the carboxylic acid should precipitate out.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Visual Guides

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_acidic_basic Is the product acidic or basic? is_solid->is_acidic_basic No recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_acidic_basic->column_chrom No acid_base_extraction Acid-Base Extraction is_acidic_basic->acid_base_extraction Yes distillation Is the product a volatile liquid? column_chrom->distillation final_product Purified Product column_chrom->final_product High Purity recrystallization->column_chrom Further Purification Needed recrystallization->final_product High Purity acid_base_extraction->column_chrom Further Purification Needed distill Distillation / Kugelrohr distillation->distill Yes distillation->final_product No distill->final_product Column_Troubleshooting start Low Recovery or Poor Separation check_tlc Review TLC Analysis start->check_tlc streaking Streaking on TLC? check_tlc->streaking coelution Co-elution on TLC? check_tlc->coelution add_modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) streaking->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) streaking->change_stationary_phase If modifier fails change_eluent Change Eluent System coelution->change_eluent Yes optimize_gradient Optimize Gradient coelution->optimize_gradient If eluent change is minor solution Improved Separation add_modifier->solution change_stationary_phase->solution change_eluent->solution optimize_gradient->solution

References

Technical Support Center: 2-(Methylthio)oxazole Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound in their work. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I have compiled this resource to provide in-depth, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to explain the underlying chemical principles. Our goal is to empower you to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound. Each problem is analyzed from a mechanistic perspective to provide not just a solution, but a deeper understanding of the compound's behavior.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Significant batch-to-batch variability in product yield.

  • Absence of the desired product, with starting material remaining or unidentifiable side products.

  • Discoloration of the reaction mixture beyond what is expected.

Potential Causes and Solutions:

  • Cause A: Degradation due to Improper Storage. this compound is susceptible to degradation if not stored under optimal conditions. The primary recommendation is refrigeration at 2-8°C. Exposure to ambient temperatures for extended periods can lead to slow decomposition.

    • Scientific Rationale: Thermal energy can provide the activation energy required for decomposition pathways, even if at a slow rate. Refrigeration minimizes the kinetic energy of the molecules, thus preserving their integrity.

    • Solution: Always store this compound in a refrigerator at the recommended temperature. For long-term storage, consider an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Cause B: Presence of Protic or Acidic Impurities in Solvents/Reagents. The oxazole ring is sensitive to acidic conditions. Trace amounts of acid can catalyze hydrolysis or other decomposition reactions. Oxazoles are weakly basic and can form salts with acids.[1]

    • Scientific Rationale: The nitrogen atom in the oxazole ring has a lone pair of electrons, making it susceptible to protonation by acids. This protonation can activate the ring towards nucleophilic attack, leading to ring-opening.

    • Solution: Use anhydrous, high-purity solvents. If necessary, distill solvents over an appropriate drying agent. Ensure that all reagents are free from acidic impurities.

  • Cause C: Incompatibility with Reaction Conditions. Strong bases or nucleophiles can lead to the degradation of this compound.

    • Scientific Rationale: Strong bases can deprotonate the oxazole ring, which may be followed by ring-opening to form an isonitrile intermediate.[1] Certain nucleophiles can also attack the ring, leading to cleavage.[1]

    • Solution: Carefully consider the pKa of all reagents in your reaction mixture. If a strong base is required, consider a milder alternative or a different synthetic route.

Issue 2: Appearance of Unknown Impurities in NMR or LC-MS Analysis

Symptoms:

  • Unexpected peaks in your analytical data that do not correspond to your starting material or desired product.

  • A gradual increase in impurity levels over time in stored solutions.

Potential Causes and Solutions:

  • Cause A: Oxidative Degradation. The methylthio group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

    • Scientific Rationale: The sulfur atom in the methylthio group can be oxidized to a sulfoxide and then to a sulfone. These oxidized species will have different chemical shifts and retention times compared to the parent compound.

    • Solution: Store the compound under an inert atmosphere (argon or nitrogen). When preparing solutions, use degassed solvents. Avoid unnecessary exposure of the compound or its solutions to air and light.

  • Cause B: Photolytic Decomposition. Exposure to UV light can cause rapid decomposition of thiooxazole compounds.

    • Scientific Rationale: UV radiation can excite the molecule to a higher energy state, leading to bond cleavage and rearrangement. Studies on similar compounds have shown that photolysis is an efficient degradation pathway.

    • Solution: Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct reactions in a fume hood with the sash down to minimize exposure to overhead lighting.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). Protecting it from light is also crucial.

Q2: How stable is this compound in common laboratory solvents?

A2: this compound is generally stable in anhydrous, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile for short periods when protected from light. However, prolonged storage in solution is not recommended. It is less stable in protic solvents like methanol and ethanol, especially if acidic or basic impurities are present.

Q3: Can I handle this compound on the benchtop?

A3: For short durations, handling solid this compound on the benchtop is generally acceptable. However, to minimize the risk of oxidative and photolytic degradation, it is best practice to work quickly and in a subdued lighting environment. For preparing solutions or setting up reactions, it is advisable to use an inert atmosphere if the experiment is sensitive to impurities.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation product analysis for this compound is not extensively published, based on the reactivity of the oxazole ring and the methylthio group, likely degradation products could include:

  • Oxidation: 2-(Methylsulfinyl)oxazole and 2-(Methylsulfonyl)oxazole.

  • Hydrolysis (acid-catalyzed): Ring-opened products.

  • Base-catalyzed decomposition: Ring-opened isonitrile species.[1]

  • Photolysis: Complex mixtures of smaller, fragmented molecules.

Q5: My this compound has turned slightly yellow. Is it still usable?

A5: A slight yellowing may indicate minor degradation. While it might still be suitable for some applications, for high-purity requirements, it is advisable to purify the material (e.g., by column chromatography) or use a fresh batch. It is recommended to run a small-scale test reaction to confirm its reactivity before committing to a large-scale synthesis.

Section 3: Data and Protocols

Summary of Storage and Stability Data
ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the methylthio group.
Light Protect from light (Amber vials)Prevents photolytic decomposition.
pH Avoid strong acids and basesThe oxazole ring is susceptible to cleavage under these conditions.[1]
Solvents Use anhydrous, aprotic solvents for short-term use.Minimizes hydrolysis and other solvent-mediated degradation.
Experimental Protocol: Short-Term Stability Assessment of a this compound Solution

This protocol outlines a simple experiment to assess the stability of this compound in a chosen solvent over a typical experimental timeframe.

Materials:

  • This compound

  • High-purity, anhydrous solvent of choice (e.g., THF, DCM, Acetonitrile)

  • Amber HPLC or GC vials with septa

  • Inert gas source (Argon or Nitrogen)

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Initial Sample Preparation (T=0):

    • Accurately weigh a small amount of this compound into a volumetric flask.

    • Dissolve in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Immediately transfer an aliquot to an amber analytical vial, cap, and analyze by HPLC or GC-MS to obtain the initial purity profile.

  • Sample Storage:

    • Prepare several identical vials as in step 1.

    • Store one set of vials on the benchtop under ambient light and temperature.

    • Store a second set of vials in the dark (e.g., wrapped in aluminum foil) at ambient temperature.

    • Store a third set of vials in the dark at 2-8°C.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), analyze one vial from each storage condition.

    • Compare the purity profile (peak area of this compound) and the appearance of any new peaks (degradation products) to the T=0 sample.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • This will provide a clear indication of the compound's stability under different short-term storage scenarios.

Section 4: Visualizing Stability Concepts

Diagram: Key Degradation Pathways

The following diagram illustrates the primary pathways through which this compound can degrade. Understanding these pathways is crucial for designing robust experimental conditions.

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Acid/Base Hydrolysis cluster_photolysis Photolysis (UV Light) main This compound Oxidation_Products 2-(Methylsulfinyl)oxazole 2-(Methylsulfonyl)oxazole main->Oxidation_Products O2, Light, Metals Hydrolysis_Products Ring-Opened Products (e.g., Isonitrile) main->Hydrolysis_Products H+ or OH- Photolysis_Products Decomposition Fragments main->Photolysis_Products

References

Technical Support Center: A Guide to Overcoming Low Yields in 2-(Methylthio)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(methylthio)oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot your reactions effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 2-(methylthio)oxazoles?

There are several established methods for the synthesis of the oxazole core structure.[1] The most relevant for this compound synthesis often involve variations of classical methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[2][3][4] Another common approach involves the reaction of α-haloketones with a suitable sulfur-containing nucleophile and a source of nitrogen.[5] Additionally, functionalization of a pre-formed oxazole ring at the C2 position is a viable strategy.[5][6]

Q2: My reaction yield is consistently below 30%. What are the most probable general causes?

Consistently low yields in these syntheses can typically be attributed to one or more of the following factors:

  • Poor quality or stoichiometry of starting materials: The purity of your reagents is critical. For instance, α-haloketones can be unstable, and the methylthio source must be reactive.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice play a crucial role in the reaction outcome.

  • Formation of stable side products: Competing reaction pathways can lead to the formation of undesired products, such as thiazole derivatives or other isomers, which can be difficult to separate from the desired oxazole.

  • Product degradation: The this compound ring can be sensitive to harsh reaction or work-up conditions, leading to decomposition.[7]

Q3: I'm observing a significant amount of a dark, tar-like substance in my reaction. What could this be, and how can I prevent it?

The formation of a dark, insoluble material, often referred to as "charring" or polymerization, is a common indicator that the reaction conditions are too harsh.[8] This can be caused by:

  • Excessively high temperatures: This can lead to the decomposition of starting materials, intermediates, or the final product.

  • Strongly acidic or basic conditions: These can promote undesired side reactions and polymerization.

  • Prolonged reaction times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in product degradation.

To prevent this, consider lowering the reaction temperature, using a milder dehydrating agent if applicable, and monitoring the reaction closely to determine the optimal reaction time.[8]

Q4: What are the best practices for purifying 2-(methylthio)oxazoles?

Purification is typically achieved through flash column chromatography on silica gel.[6][9] However, care must be taken as some oxazoles can be sensitive to prolonged exposure to silica gel, which is acidic. To mitigate this, you can:

  • Use a less acidic stationary phase, such as neutral alumina.

  • Add a small amount of a neutralising agent, like triethylamine (~1%), to the eluent.

  • Work quickly and avoid letting the product sit on the column for an extended period.

II. Troubleshooting Guide for Low Yields

This section provides a more detailed, problem-oriented approach to troubleshooting low yields in your this compound synthesis.

Problem 1: Incomplete Conversion of Starting Materials

Q: My TLC and/or LC-MS analysis shows a significant amount of unreacted starting material. What factors could be limiting the conversion?

A: Incomplete conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.

  • Reagent Quality and Stoichiometry:

    • Causality: The purity of your starting materials is paramount. For example, in syntheses involving α-haloketones, these reagents can degrade upon storage. Similarly, the source of the methylthio group must be of high purity. Incorrect stoichiometry, such as using an insufficient amount of a key reagent, will naturally lead to incomplete conversion.[10]

    • Solution: Ensure all reagents are pure and dry. Use freshly opened or purified starting materials whenever possible. Carefully check the stoichiometry of your reaction and consider a slight excess of one of the reagents (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Reaction Temperature and Time:

    • Causality: Oxazole formation is often a kinetically controlled process. If the reaction temperature is too low, the activation energy barrier for the cyclization step may not be overcome, resulting in a sluggish or stalled reaction. Conversely, if the reaction time is too short, the reaction may not have had sufficient time to proceed to completion.[10]

    • Solution: If the reaction is proceeding cleanly but slowly at a given temperature, consider incrementally increasing the temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and to avoid potential product degradation at higher temperatures.[8]

  • Solvent Choice:

    • Causality: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. A poor choice of solvent can lead to low solubility of one or more reagents, effectively lowering their concentration in the reaction mixture and slowing down the reaction.

    • Solution: Aprotic solvents such as acetonitrile, THF, or DMF are often good choices for these types of reactions. If you suspect solubility is an issue, consider switching to a more polar aprotic solvent.

Problem 2: Significant Formation of Side Products

Q: My desired product is forming, but the yield is compromised by one or more major side products. How can I identify and suppress their formation?

A: The formation of side products indicates that there are competing reaction pathways. Identifying these side products and understanding the mechanisms of their formation is key to optimizing your reaction.

  • Common Side Reactions:

    • Causality: In reactions aiming for oxazoles, the formation of the isomeric thiazole ring is a common side reaction, especially when sulfur nucleophiles are involved. This occurs through a competitive ring-closure pathway. Other potential side products include incompletely cyclized intermediates (e.g., oxazoline intermediates) or products from intermolecular reactions.[8]

    • Solution: Characterize the major side products using techniques like NMR and mass spectrometry to understand their structures. This will provide insight into the competing reaction pathways. Once the side reaction is identified, you can adjust the reaction conditions to disfavor its formation.

  • Influence of Base and Reaction pH:

    • Causality: The choice of base and the overall pH of the reaction can significantly influence the regioselectivity of the cyclization step. A base that is too strong or too nucleophilic might promote undesired deprotonation events or react with the starting materials in unintended ways.

    • Solution: If you are using a base, consider switching to a non-nucleophilic base such as DBU or a milder inorganic base like potassium carbonate. Careful control of the amount of base used is also crucial.

Problem 3: Product Decomposition During Reaction or Work-up

Q: I observe initial formation of my this compound, but its concentration decreases over time, or I lose a significant amount of product during purification. What could be causing this instability?

A: The oxazole ring, while aromatic, can be susceptible to degradation under certain conditions.[2][7]

  • Product Stability Under Reaction Conditions:

    • Causality: Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to the decomposition of the oxazole ring. The methylthio group can also be a site of unwanted reactions under harsh conditions.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material has been consumed to avoid prolonged heating. If possible, lower the reaction temperature.

  • Work-up and Purification Issues:

    • Causality: Aqueous work-ups involving strong acids or bases can lead to hydrolysis of the oxazole ring or other sensitive functional groups. As mentioned earlier, purification on silica gel can also cause degradation.

    • Solution: Employ a mild aqueous work-up, using saturated sodium bicarbonate solution to neutralize any acid, followed by washing with brine. When performing column chromatography, consider the precautions mentioned in FAQ Q4.

III. Experimental Protocols & Visualizations

Optimized Protocol: General Synthesis of a 2-(Methylthio)-4,5-disubstituted Oxazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the α-acylamino ketone (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equiv) and hexachloroethane (1.5 equiv).[4]

  • Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes, then add triethylamine (3.0 equiv). Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to afford the desired this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Check Conversion (TLC/LC-MS) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete High SM Complete Complete Conversion CheckConversion->Complete Low SM OptimizeConditions Optimize Reagents & Conditions (Temp, Time) Incomplete->OptimizeConditions AnalyzeByproducts Analyze Byproducts (NMR, MS) Complete->AnalyzeByproducts SideProducts Side Products Present AnalyzeByproducts->SideProducts Yes NoSideProducts Clean Reaction AnalyzeByproducts->NoSideProducts No ModifyPathway Modify Conditions to Disfavor Side Reaction SideProducts->ModifyPathway CheckWorkup Investigate Workup & Purification for Loss NoSideProducts->CheckWorkup Success Improved Yield OptimizeConditions->Success ModifyPathway->Success CheckWorkup->Success

Caption: A flowchart for troubleshooting low yields.

Reaction Pathway: Desired Oxazole vs. Thiazole Side Product

ReactionPathway Start α-Halo-N-thioacylamino Ketone Intermediate Enolate Intermediate Start->Intermediate Base Oxazole This compound (Desired Product) Intermediate->Oxazole O-attack (Kinetic) Thiazole Thiazole Side Product Intermediate->Thiazole S-attack (Thermodynamic)

Caption: Competing pathways in heterocycle formation.

IV. References

  • Vedejs, E., & Lu, S. P. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90. --INVALID-LINK--

  • Tale, R. H. (2009). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. --INVALID-LINK--

  • Vedejs, E., & Monahan, S. D. (2001). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 3(16), 2579–2582. --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Oxazole, 2-(methylthio). Retrieved from --INVALID-LINK--

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from --INVALID-LINK--

  • Miao, P., et al. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced[6][11] Sigmatropic Rearrangement-Annulation Cascade. Supporting Information.

  • BLDpharm. (n.d.). 2-(Methylthio)benzo[d]oxazole-7-methanol. Retrieved from --INVALID-LINK--

  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh. --INVALID-LINK--

  • BenchChem. (2025). Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from --INVALID-LINK--

  • Macmillan Group. (n.d.). Oxazole. Retrieved from --INVALID-LINK--

  • Al-Ostath, A. I., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 218-232.

  • Williams, D. R., & Heidebrecht, R. W., Jr. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594.

  • Wiley, R. H. (2008). Synthesis and Reactions of Oxazoles. The Chemistry of Heterocyclic Compounds, 60, 1-1050.

  • Stanovnik, B., et al. (2001). Formation of Oxazoles from 2-Methylsulfanyl-N-phenacylpyridinium Salts. ARKIVOC, 2001(ii), 142-145.

  • Slideshare. (n.d.). Oxazole. Retrieved from --INVALID-LINK--

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. --INVALID-LINK--

  • Mosey, R. A., Fisk, J. S., & Tepe, J. J. (2008). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of Organic Chemistry, 73(12), 4741–4744. --INVALID-LINK--

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 123-132.

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646.

References

Improving regioselectivity in reactions of 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 2-(Methylthio)oxazole Chemistry

Welcome to the technical support center for researchers working with this compound. This guide is designed to provide expert insights and actionable solutions to common challenges encountered during the chemical modification of this versatile heterocycle. My goal is to help you navigate the nuances of its reactivity, particularly in controlling regioselectivity, to achieve your desired synthetic outcomes.

Troubleshooting Guide: Regioselective Functionalization

This section addresses specific experimental issues in a question-and-answer format. The answers are grounded in mechanistic principles to empower you to make informed decisions in the lab.

Q1: I'm attempting a lithiation-electrophilic quench on this compound and getting poor regioselectivity, with a mixture of C4 and C5 substituted products. Why is this happening and how can I favor C5 functionalization?

A1: This is a classic challenge rooted in the inherent electronic properties of the oxazole ring, modulated by the 2-(methylthio) substituent. The C5 proton is generally the most acidic after the C2 position (which is blocked in your case), making it the site of kinetic deprotonation.[1][2] However, several factors can erode this selectivity, leading to competing deprotonation at C4 or other side reactions.

Underlying Causality:

  • Kinetic vs. Thermodynamic Control: Deprotonation at C5 is kinetically favored due to inductive effects from the ring oxygen and nitrogen. However, under conditions that allow for equilibration (e.g., higher temperatures, prolonged reaction times before quenching), the initially formed 5-lithiooxazole could potentially rearrange or react further, leading to mixtures.

  • Base and Solvent Effects: The choice of organolithium base and solvent system is critical. A non-coordinating solvent like hexane with a bulky base might show different selectivity compared to a coordinating solvent like THF with n-BuLi, which can solvate the lithium cation and alter the aggregation state and reactivity of the base.

  • Temperature: Temperature control is paramount. Lithiations of sensitive heterocycles are almost always performed at low temperatures (-78 °C) to "freeze" the kinetically formed intermediate and prevent side reactions or equilibration.[3] A slight increase in temperature before the electrophilic quench can be detrimental to selectivity.

Workflow for Maximizing C5-Selectivity

G cluster_0 Desired Pathway cluster_1 Decomposition Pathway A 5-Lithio-2-(methylthio)oxazole B Electrophilic Quench (E+) A->B Fast, Low Temp D Isocyanoenolate Intermediate A->D Slow, Higher Temp C C5-Functionalized Product B->C E Complex Mixture D->E Reaction with E+

References

Technical Support Center: Navigating the Scale-Up of 2-(Methylthio)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methylthio)oxazole. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this important heterocyclic compound. My aim here is not just to provide protocols, but to offer insights into the underlying chemistry, helping you to troubleshoot effectively and optimize your synthetic route.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation, while seemingly straightforward on a lab scale, presents a unique set of challenges when transitioning to larger quantities. These challenges often revolve around reagent handling, reaction control, byproduct formation, and purification. This guide will walk you through these issues in a practical question-and-answer format, grounded in established chemical principles and field experience.

Troubleshooting Guide: Common Issues and Solutions

Section 1: Reaction Initiation and Control

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer: A common hurdle in scaling up the synthesis of this compound, particularly in reactions involving precursors like serine methyl ester, is achieving consistent reaction initiation. Several factors can contribute to this:

  • Reagent Quality: The purity of your starting materials is paramount. L-serine methyl ester hydrochloride, for instance, should be of high purity and used as received from a reliable supplier.[1] Ensure all reagents are dry, as moisture can interfere with the reaction.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. For reactions like the Van Leusen oxazole synthesis, which can be adapted for similar structures, potassium carbonate (K₂CO₃) is a common choice.[2][3] Ensure the base is finely powdered and anhydrous to maximize its reactivity. In some cases, a stronger base like potassium tert-butoxide may be necessary, but this can also promote side reactions.[2]

  • Solvent Purity: Anhydrous solvents are crucial. For reactions using potassium carbonate, anhydrous methanol is often employed.[2] If using a stronger base like potassium tert-butoxide, aprotic solvents such as tetrahydrofuran (THF) are preferred.[2]

  • Temperature Control: While many oxazole syntheses are run at reflux, precise temperature control is vital during scale-up to prevent runaway reactions or the formation of degradation products. Ensure your heating mantle and condenser are appropriately sized for the reaction volume.

Experimental Protocol: Optimizing Reaction Initiation

  • Reagent Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or properly stored anhydrous solvents.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon).

  • Addition Sequence: Add the solvent, followed by the base. Stir the suspension for 15-30 minutes to ensure good dispersion. Add the starting materials, such as the aldehyde and tosylmethyl isocyanide (TosMIC) for a Van Leusen synthesis, sequentially.[2][3] For reactions involving temperature-sensitive intermediates, consider adding reagents portion-wise or via a syringe pump to maintain better temperature control.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: I'm observing significant byproduct formation, leading to low yields of this compound. What are the common side reactions and how can they be minimized?

Answer: Side reactions are a major concern during scale-up. In the context of oxazole synthesis, several side products can form:

  • Formation of Oxazoline Intermediates: Incomplete oxidation or elimination can lead to the isolation of oxazoline intermediates.[2]

  • Self-Condensation of Aldehydes: If an aldehyde is used as a precursor, strong bases can promote its self-condensation.[2]

  • Ring Opening of the Oxazole: The oxazole ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh basic or acidic conditions during workup.[4][5]

Strategies to Minimize Byproducts:

ByproductCauseMitigation Strategy
Oxazoline Intermediate Incomplete elimination of a leaving group (e.g., tosyl group in Van Leusen synthesis).Increase reaction time or temperature moderately. Ensure sufficient base is present to facilitate the elimination step.[2]
Aldehyde Self-Condensation Use of a strong base with a reactive aldehyde.Add the aldehyde slowly to the reaction mixture. Consider using a milder base if feasible.
Ring-Opened Products Harsh workup conditions (strong acid or base).Use buffered solutions for workup. Maintain neutral pH during purification steps like chromatography.[6]
4-Alkoxy-2-oxazoline Excess of a primary alcohol (e.g., methanol) as a solvent.Use a controlled amount of the alcohol (typically 1-2 equivalents) or switch to a non-nucleophilic solvent if the reaction allows.[2]

G start Reaction Start reagent_quality Ensure High Purity of Starting Materials & Anhydrous Solvents start->reagent_quality base_selection Select Appropriate Base (e.g., K2CO3) & Stoichiometry reagent_quality->base_selection temp_control Maintain Precise Temperature Control base_selection->temp_control slow_addition Slow/Portion-wise Addition of Reactive Reagents temp_control->slow_addition monitoring Monitor Reaction Progress (TLC/HPLC) slow_addition->monitoring workup Neutral/Buffered Workup Conditions monitoring->workup purification Optimized Purification (e.g., Column Chromatography) workup->purification product High Purity this compound purification->product

Caption: NFPA 704 diamond illustrating the hazards of methyl thiocyanate.

Section 3: Product Purification

Question 4: I'm struggling with the purification of this compound. What are the best practices for obtaining a high-purity product on a larger scale?

Answer: Purification is often a bottleneck in the scale-up process. The choice of method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a common method for purifying oxazole derivatives. [2][7] * Solvent System Optimization: A mixture of hexanes and ethyl acetate is a good starting point for many oxazoles. [2][6]A gradient elution can improve separation.

    • Stationary Phase: Silica gel is standard, but if co-eluting impurities are an issue, consider using a different stationary phase like alumina. [6]* Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method.

    • Solvent Screening: Test a range of solvents with varying polarities to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. [6] * Co-solvent Systems: A mixture of two or more solvents can sometimes induce crystallization when a single solvent fails. [6]* Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure can be an excellent option for large-scale purification, especially for removing non-volatile impurities. [6]* Washing/Extraction: Specific impurities can sometimes be removed with a simple wash. For instance, acidic byproducts can be removed by washing the crude product with a mild basic solution like sodium bicarbonate. [2] Troubleshooting Purification Issues

IssuePotential CauseRecommended Solution
Product Streaking on TLC/Column Product is too polar for the solvent system; potential degradation on silica.Use a more polar eluent. Consider adding a small amount of a neutralizer like triethylamine to the eluent if your compound is basic. Use a different stationary phase like alumina.
Difficulty in Crystallization Product is an oil or a suitable solvent has not been found.Try a co-solvent system. If all else fails, consider alternative methods like distillation or preparative HPLC. [6]
Product Degradation During Purification The oxazole ring is sensitive to acidic or basic conditions.Use neutral conditions for chromatography. [6]If using distillation, perform it under vacuum to lower the required temperature. [6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,4,5-trisubstituted oxazoles? A1: Several methods are widely used, including the Robinson-Gabriel synthesis (cyclization of 2-acylamino ketones), the Fischer oxazole synthesis (from cyanohydrins and aldehydes), and reactions of α-haloketones with amides. [4][5][8]Microwave-assisted synthesis has also been shown to be effective for rapid synthesis. [9][10] Q2: Can I use alternative reagents to methyl thiocyanate? A2: The choice of reagent depends on the specific oxazole derivative you are targeting. For instance, in the synthesis of 2,5-disubstituted oxazoles, arylacetylenes and α-amino acids can be used in the presence of a copper catalyst. [11]For 4,5-disubstituted oxazoles, the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) is a versatile method. [3] Q3: How can I confirm the structure and purity of my final product? A3: A combination of analytical techniques is essential. 1H and 13C NMR spectroscopy will confirm the structure, while HPLC is excellent for determining purity. Mass spectrometry will confirm the molecular weight, and elemental analysis can provide further confirmation of the empirical formula. [7][9][10] Q4: Are there any specific analytical challenges associated with this compound? A4: The sulfur atom can sometimes complicate NMR interpretation. Additionally, the basic nitrogen in the oxazole ring can interact with the silica gel in chromatography, potentially leading to tailing. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

References

Preventing decomposition of 2-(Methylthio)oxazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions. Our recommendations are grounded in established principles of heterocyclic and organosulfur chemistry.

Introduction to this compound Stability

This compound is a unique bifunctional molecule. The stability of this compound is governed by the interplay between the oxazole ring and the methylthio group. The oxazole ring, an aromatic heterocycle, is generally thermally stable but can be susceptible to cleavage under strongly acidic or basic conditions.[1][2] The C2 position of an oxazole is the most acidic proton, however, in this case it is substituted.[1][3] The thioether linkage is generally robust and compatible with a variety of reaction conditions, including many cross-coupling reactions.[4][5] However, it is susceptible to oxidation.[5][6] Understanding these characteristics is crucial for its successful application in synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark and I'm seeing multiple spots on my TLC. What is likely happening?

A1: This is a common observation when decomposition is occurring. The primary suspects are strong bases, strong acids, or oxidizing agents in your reaction. The oxazole ring is known to be unstable under harsh acidic or basic conditions, which can lead to ring-opening reactions.[3][7] Additionally, the methylthio group is susceptible to oxidation.

Q2: I'm trying to deprotonate the oxazole ring for subsequent functionalization. Which position is the most likely to be deprotonated?

A2: In an unsubstituted oxazole, the C2 proton is the most acidic.[1][3] Since your molecule is substituted at C2, the next most acidic proton is typically at C5.[1][2] However, be aware that strong bases can lead to ring-opening rather than simple deprotonation.[3]

Q3: Can I use common oxidizing agents like hydrogen peroxide or m-CPBA in the presence of this compound?

A3: It is highly discouraged. The thioether group is easily oxidized to the corresponding sulfoxide and then to the sulfone.[5] This will fundamentally change the electronic properties and reactivity of your molecule. If oxidation of another part of your molecule is required, you will need to choose an oxidant that is selective or protect the thioether group.

Q4: Is this compound stable to common purification techniques like silica gel chromatography?

A4: Generally, this compound should be stable to silica gel chromatography under neutral elution conditions. However, prolonged exposure to acidic or basic modifiers in the eluent could potentially cause decomposition. It is always best to perform a quick spot test on a small amount of material before committing the entire batch to a column.

Troubleshooting Guide: Preventing Decomposition

This section provides a more in-depth look at common problems and their solutions, complete with experimental protocols and visual aids.

Issue 1: Decomposition under Basic Conditions

Strong bases, especially organolithium reagents, can cause significant decomposition of this compound. The primary decomposition pathway is likely deprotonation at C5, followed by ring-opening.

Visualizing the Decomposition Pathway

cluster_main Decomposition under Strong Base start This compound deprotonation Deprotonation at C5 start->deprotonation Strong Base (e.g., n-BuLi) ring_opening Ring Opening deprotonation->ring_opening products Complex Mixture of Products ring_opening->products

Caption: Proposed decomposition of this compound under strong basic conditions.

Preventative Measures & Protocols
ParameterRecommended ConditionRationale
Base Use weaker, non-nucleophilic bases like LiHMDS, K₂CO₃, or Cs₂CO₃.These bases are less likely to induce ring-opening compared to organolithium reagents.
Temperature Maintain low temperatures (e.g., -78 °C) during base addition.Low temperatures can help to control the reactivity and minimize side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.Prolonged exposure to basic conditions increases the risk of decomposition.

Protocol: C5-Lithiation and Quenching with an Electrophile

  • Dissolve this compound in dry THF (0.1 M) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS (1.1 equivalents) in THF dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the electrophile (1.2 equivalents) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

Issue 2: Decomposition under Acidic Conditions

Strong acids can protonate the nitrogen of the oxazole ring, which can lead to hydrolytic ring cleavage, especially in the presence of water.

Visualizing the Decomposition Pathway

cluster_main Decomposition under Strong Acid start This compound protonation Protonation of Oxazole Nitrogen start->protonation Strong Acid (e.g., HCl, H₂SO₄) hydrolysis Hydrolytic Ring Opening protonation->hydrolysis H₂O products Degradation Products hydrolysis->products

Caption: Proposed decomposition of this compound under strong acidic conditions.

Preventative Measures
ParameterRecommended ConditionRationale
pH Control Maintain the reaction mixture at a neutral or slightly basic pH if possible.Avoids protonation of the oxazole ring.
Acid Choice If an acid is necessary, consider using a weaker acid like acetic acid or a Lewis acid.These are less likely to cause irreversible decomposition.
Anhydrous Conditions Ensure that the reaction is carried out under strictly anhydrous conditions if a strong acid must be used.Prevents hydrolytic cleavage of the protonated oxazole.
Issue 3: Oxidation of the Thioether Group

The sulfur atom in the methylthio group is electron-rich and readily oxidized. This can be an issue if you are performing an oxidation reaction on another part of the molecule.

Visualizing the Oxidation Pathway

cluster_main Oxidation of Thioether start This compound sulfoxide 2-(Methylsulfinyl)oxazole start->sulfoxide Oxidizing Agent sulfone 2-(Methylsulfonyl)oxazole sulfoxide->sulfone Stronger Oxidizing Agent

References

Technical Support Center: Catalyst Selection and Optimization for 2-(Methylthio)oxazole Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(methylthio)oxazole substrates. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique heterocyclic scaffold. The presence of a sulfur atom within the substrate presents distinct hurdles, primarily related to catalyst inhibition and alternative reaction pathways. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of 2-(methylthio)oxazoles, providing concise answers and directing you to more detailed sections of this guide.

Q1: Why are cross-coupling reactions with 2-(methylthio)oxazoles so challenging?

The primary challenge stems from the sulfur atom of the methylthio group. Sulfur is a known poison for palladium catalysts. It can coordinate strongly to the palladium center, leading to catalyst deactivation and preventing it from participating in the catalytic cycle.[1][2] This often results in low or no product yield under standard coupling conditions.

Q2: Can the 2-(methylthio) group act as a leaving group itself?

Yes, this is a critical consideration. While you may be targeting a reaction at another position on the oxazole (e.g., at a halide), the C-S bond of the 2-(methylthio) group can undergo oxidative addition to the palladium catalyst, leading to undesired side products.[3][4] This reactivity competes with the desired pathway and must be managed through careful catalyst and ligand selection.

Q3: What is the best starting point for catalyst selection in a Suzuki-Miyaura coupling with a this compound derivative?

For Suzuki-Miyaura couplings, a robust starting point involves a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[5][6] Ligands such as XPhos, SPhos, or RuPhos are often effective because they promote the desired reductive elimination step and can mitigate catalyst poisoning by the sulfur atom.[7] A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is typically recommended to facilitate the transmetalation step without causing substrate degradation.[8][9]

Q4: My reaction is not working. What is the first thing I should check?

Before extensively modifying the catalyst system, verify the fundamentals.[10]

  • Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen, as O₂ can deactivate the active Pd(0) catalyst.[9]

  • Reagent Quality: Confirm the purity and dryness of your solvent, base, and reagents. Water content can be particularly detrimental, leading to side reactions like protodeboronation of the boronic acid in Suzuki couplings.[10][11]

  • Temperature: Ensure the reaction is being heated to the target temperature with efficient stirring. Suboptimal heating or mixing can halt the reaction.[10]

Q5: How do I know if my catalyst is being poisoned?

Catalyst poisoning often manifests as a reaction that starts but does not proceed to completion, or a complete lack of reactivity. A color change from light yellow/orange to black (palladium black precipitation) is a strong visual indicator of catalyst decomposition and deactivation.[12] Monitoring the reaction by LC-MS or TLC will show the consumption of starting material stalling over time.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental failures.

Guide 1: Low or No Product Yield

This is the most frequent issue encountered. The following workflow will help diagnose and solve the problem.

Logical Troubleshooting Workflow: Low Yield

G cluster_optimization Optimization Strategy Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, N2/Ar) Start->Check_Inert Step 1: Fundamentals Check_Reagents Assess Reagent & Solvent Purity (Anhydrous Conditions) Check_Inert->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temperature, Stirring) Check_Reagents->Check_Conditions Optimize_Catalyst Systematically Optimize Catalyst System Check_Conditions->Optimize_Catalyst If fundamentals are correct Optimize_Ligand Screen Bulky Phosphine Ligands (e.g., XPhos, RuPhos) Optimize_Catalyst->Optimize_Ligand Optimize_Base Screen Different Bases (Strength & Solubility) Optimize_Solvent Test Alternative Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Optimize_Base->Optimize_Solvent Optimize_Ligand->Optimize_Base Success Improved Yield Optimize_Solvent->Success

Caption: A step-by-step flowchart for troubleshooting low-yield reactions.

Detailed Analysis and Solutions
  • Symptom: The reaction yields less than 20% of the desired product, or TLC/LC-MS analysis shows only starting material.

  • Possible Cause 1: Catalyst Deactivation/Poisoning

    • Explanation: The lone pair electrons on the sulfur atom of the 2-(methylthio) group can irreversibly bind to the palladium catalyst, forming a stable off-cycle complex that is catalytically inactive.[2] This is exacerbated by high temperatures and insufficient ligand protection.

    • Diagnostic: Observe the reaction mixture. The formation of palladium black is a clear sign of catalyst decomposition.

    • Solution:

      • Switch Ligands: Move from less bulky ligands (like PPh₃) to sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands form more stable complexes with palladium, accelerating the reductive elimination step and sterically shielding the metal center from the sulfur atom.[7][13]

      • Use a Precatalyst: Employ modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are air-stable and designed to generate the active Pd(0) species efficiently in situ, often leading to more consistent results.[14][15]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial deactivation, though this is not ideal for process chemistry.

  • Possible Cause 2: Ineffective Transmetalation (Suzuki Coupling)

    • Explanation: The transmetalation step, where the organic group is transferred from boron to palladium, is highly dependent on the base.[16][17] The base must be strong enough to form the "ate" complex with the boronic acid but not so strong that it degrades the substrate. Its solubility is also critical.[9]

    • Diagnostic: If you observe starting materials but no product, and the catalyst appears stable (no blackening), poor transmetalation is a likely culprit.

    • Solution:

      • Base Screening: If using a weaker base like K₂CO₃, switch to a stronger, more effective base like K₃PO₄ or Cs₂CO₃.[8] Cesium carbonate is often highly effective but more expensive.

      • Solvent System: Ensure the base is at least partially soluble. For bases like K₃PO₄, a mixture of an organic solvent (e.g., dioxane, toluene) with a small amount of water (e.g., 10:1 ratio) can dramatically improve performance.[8] For strictly anhydrous conditions, a soluble organic base like KHMDS or NaOtBu might be necessary, though their high basicity requires careful consideration of substrate stability.[7]

Guide 2: Formation of Side Products

Controlling selectivity is key when multiple reactive sites are present.

  • Symptom: The desired product is formed, but significant amounts of homocoupled boronic acid (Ar-Ar) or dehalogenated starting material are observed.

  • Possible Cause 1: Homocoupling of Boronic Acid

    • Explanation: Homocoupling occurs when two molecules of the boronic acid couple together. This can be promoted by the presence of oxygen or by certain palladium species under basic conditions.[18][19]

    • Solution:

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Use multiple cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

      • Stoichiometry: Use a slight excess of the boronic acid (1.1–1.2 equivalents) but avoid a large excess, which can favor side reactions.

  • Possible Cause 2: Protodeborylation or Dehalogenation

    • Explanation: This occurs when the boronic acid group or the halide is replaced by a hydrogen atom. It is often caused by trace amounts of water or acid in the reaction mixture, especially at elevated temperatures.[11]

    • Solution:

      • Anhydrous Conditions: Use freshly dried solvents and reagents. If using a boronic ester instead of a boronic acid, this can sometimes improve stability.[20]

      • Lower Temperature: If the reaction allows, try running it at a lower temperature for a longer period.

Section 3: Optimized Starting Protocols

These protocols provide robust starting points for your experiments. Optimization will likely be required for your specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling an aryl/heteroaryl boronic acid with a halogenated this compound.

  • Reaction Setup: To a dry reaction vial, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial under inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add this mixture to the reaction vial. Alternatively, add a G3-XPhos precatalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4–24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting points for catalyst system selection based on the coupling type.

Coupling TypePalladium SourceRecommended Ligand(s)BaseSolvent(s)Typical Temp.
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene, 2-MeTHF (+/- H₂O)80-110 °C
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane90-120 °C
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, DIPEATHF, DMF25-70 °C
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120 °C

Note: For Sonogashira and Heck couplings, the potential for catalyst poisoning by the thioether remains a significant concern, and ligand screening is highly recommended.

Visualization: Catalyst Selection Logic

The choice of catalyst components is critical. This diagram outlines a decision-making process for selecting a suitable system for a Suzuki-Miyaura coupling.

G cluster_pd Palladium Source cluster_ligand Ligand Choice (Critical) cluster_base Base Selection Start Start: Suzuki Coupling of 2-(MeS)-Oxazole-X Pd_Source Choose Pd Precatalyst Start->Pd_Source Ligand Select Bulky, Electron-Rich Phosphine Ligand Start->Ligand Base Choose Base Start->Base Pd2_dba3 Pd₂(dba)₃ (Standard Pd(0)) Pd_Source->Pd2_dba3 Pd_OAc2 Pd(OAc)₂ (Standard Pd(II)) Pd_Source->Pd_OAc2 G3_Precat G3-Precatalyst (Recommended for consistency) Pd_Source->G3_Precat Final Proceed to Experimentation G3_Precat->Final Combine for Initial Screen XPhos XPhos / SPhos (General, Robust) Ligand->XPhos RuPhos RuPhos (Good for heteroaryl amines in Buchwald-Hartwig) Ligand->RuPhos dppf dppf (Less bulky, may be less effective) Ligand->dppf XPhos->Final Combine for Initial Screen K3PO4 K₃PO₄ (Good starting point) Base->K3PO4 Cs2CO3 Cs₂CO₃ (Stronger, more soluble) Base->Cs2CO3 K2CO3 K₂CO₃ (Weaker, may be insufficient) Base->K2CO3 K3PO4->Final Combine for Initial Screen

Caption: Decision tree for initial catalyst system selection.

References

Validation & Comparative

A Comparative Guide to Oxazole-Based Reagents: The Role of 2-(Methylthio)oxazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its diverse biological activities and utility as a synthetic building block.[1] The functionalization of the oxazole ring, particularly at the C2 position, is crucial for elaborating complex molecular architectures. This guide provides an in-depth comparison of 2-(Methylthio)oxazole with other key oxazole-based reagents and synthons. We will explore the distinct reactivity profiles, advantages, and limitations of each approach, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal strategy for their synthetic targets.

The Oxazole Core: A Scaffold of Opportunity and Challenge

The five-membered aromatic oxazole ring is a privileged structure in numerous bioactive compounds.[1] Its synthetic manipulation, however, is not without challenges. The C2 position is the most electrophilic carbon and is susceptible to nucleophilic attack. Conversely, the C2-proton is the most acidic, allowing for deprotonation by strong bases. This duality in reactivity forms the basis for various functionalization strategies, but it also introduces potential pitfalls, most notably the propensity for 2-lithiooxazoles to undergo electrocyclic ring-opening to form a stable vinyl isocyanide species.[2][3] This instability necessitates careful consideration of the reagent choice for C2 modification.

This compound: A Stable and Versatile Reagent for C2-Functionalization

This compound and its alkylthio analogues have emerged as powerful reagents that circumvent the instability issues associated with direct C2-deprotonation. The methylthio group serves as an effective leaving group in metal-catalyzed cross-coupling reactions, providing a robust platform for introducing a wide array of substituents at the C2 position.

Reactivity Profile: The synthetic utility of this compound hinges on the cleavage of the C-S bond. This is typically achieved using nickel or palladium catalysis, which is highly effective for activating thioether bonds. This approach allows for coupling with a variety of organometallic partners, such as organozinc and organoaluminum reagents.[4][5] The reaction proceeds smoothly under relatively mild conditions and tolerates a broad range of functional groups.

A key advantage of the 2-methylthio group is its stability to reaction conditions where a 2-halooxazole might be reactive, offering orthogonal reactivity. Furthermore, the starting material can be readily prepared from the parent oxazole.

Caption: Workflow for Ni-catalyzed C-S cross-coupling.

Alternative Strategies for Oxazole Modification

To fully appreciate the utility of this compound, it is essential to compare it with other established methods for oxazole synthesis and functionalization.

The Direct Deprotonation Approach: Oxazole as a Formyl Anion Equivalent

The most direct conceptual approach to functionalizing the C2 position is the deprotonation of the parent oxazole with a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithiooxazole can then be trapped with an electrophile.

Causality Behind Experimental Choice: This method is chosen for its atom economy, as it activates a C-H bond directly. However, it is fraught with difficulty. The 2-lithiooxazole exists in a delicate equilibrium with its ring-opened isomer, a 2-(isocyano)enolate.[3][6] This isomerization is often rapid and irreversible, leading to low yields of the desired C2-functionalized product. The success of this reaction is highly dependent on precise temperature control (-78 °C) and the immediate trapping of the transient lithiated species.[2]

References

A Comparative Guide to the Mechanistic Nuances of 2-(Methylthio)oxazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive toolkit of synthetic organic chemistry, heterocyclic building blocks are indispensable for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science.[1][2][3][4] Among these, the oxazole core is a privileged scaffold found in numerous natural products and pharmaceuticals.[4][5] While seemingly a simple substitution, the choice of functionality at the 2-position of the oxazole ring profoundly dictates its reactivity and synthetic utility. This guide provides an in-depth mechanistic exploration of 2-(methylthio)oxazole, a versatile yet nuanced building block.

The methylthio (-SMe) group is not merely a placeholder; it is a functional handle with a dual personality. It can act as a latent leaving group, especially upon oxidation, or serve as a modulator of the ring's electronic character, influencing its participation in pericyclic and metal-catalyzed reactions. We will dissect the causality behind its reactivity, compare its performance against common alternatives like 2-halooxazoles, and provide validated experimental protocols for its strategic application. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this reagent.

Chapter 1: The 2-(Methylthio) Group as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

One of the most powerful applications of this compound involves the transformation of the methylthio group into an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr). This strategy offers a robust alternative to the direct use of 2-halooxazoles.

Mechanistic Rationale: Activation through Oxidation

The carbon-sulfur bond in this compound is relatively inert to nucleophilic attack. However, the true potential of the methylthio group is unlocked upon oxidation.

  • Oxidation: The sulfur atom is readily oxidized to the corresponding sulfoxide (-SOCH₃) and subsequently to the sulfone (-SO₂CH₃) using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA).[6]

  • Activation: The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group and an excellent leaving group (as methanesulfinate, MeSO₂⁻). This strong activation at the 2-position renders the oxazole ring highly susceptible to attack by a wide range of nucleophiles.

  • The SNAr Mechanism: The mechanism of SNAr reactions has been a subject of detailed study. While traditionally viewed as a two-step addition-elimination process via a discrete Meisenheimer complex, recent evidence from kinetic isotope effect (KIE) studies suggests that many SNAr reactions, particularly on less-activated rings or with good leaving groups, proceed through a single, concerted transition state.[7][8] For highly activated substrates like a 2-(methylsulfonyl)oxazole, the pathway may exist on a mechanistic continuum, but the high reactivity is undeniable.

Comparative Analysis: 2-(Methylsulfonyl)oxazole vs. 2-Chlorooxazole

The strategic advantage of the methylthio-oxidation route lies in its broad substrate scope and often milder reaction conditions compared to substitutions on analogous 2-chlorooxazoles, which can be less reactive and may require elevated temperatures or strong bases.[9]

Feature2-(Methylsulfonyl)oxazole2-ChlorooxazoleRationale & Justification
Activation Requires a pre-oxidation stepInherently activatedThe oxidation step adds a synthetic transformation, but the resulting sulfone is significantly more reactive than the chloride, often leading to higher yields and cleaner reactions.
Reactivity Very high; reactions often proceed at room temperature or with gentle heating.Moderate to high; often requires higher temperatures (e.g., >100 °C) or strong bases.The superior leaving group ability of methanesulfinate (MeSO₂⁻) compared to chloride (Cl⁻) lowers the activation energy of the substitution step.
Nucleophile Scope Broad: amines, alkoxides, thiolates, and soft carbon nucleophiles react efficiently.Good, but may be limited with less potent nucleophiles.The high electrophilicity of the sulfone-activated C2 position allows for reactions with a wider pKa range of nucleophiles.
Side Reactions Generally clean substitutions.Can be subject to competing reactions, especially with complex substrates or strong bases.The milder conditions possible with the sulfone substrate minimize thermal decomposition and base-mediated side reactions.
Experimental Protocol: Two-Step Oxidation and SNAr

This protocol details the conversion of this compound to a 2-amino-oxazole derivative, a common transformation in medicinal chemistry.

Step 1: Oxidation to 2-(Methylsulfonyl)oxazole

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable chlorinated solvent, such as dichloromethane (DCM), at 0 °C under an inert atmosphere (N₂ or Ar).

  • Oxidant Addition: Add m-CPBA (2.2-2.5 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of oxidant ensures complete conversion to the sulfone.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(methylsulfonyl)oxazole.

Step 2: Nucleophilic Aromatic Substitution with an Amine

  • Reagent Setup: In a clean, dry flask, dissolve the 2-(methylsulfonyl)oxazole (1.0 equiv.) and the desired amine nucleophile (1.1-1.5 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.) to act as a scavenger for the methanesulfinic acid byproduct.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 2-amino-oxazole product.

Visualization: SNAr Mechanistic Pathways

Caption: Divergent mechanistic possibilities for SNAr reactions.

Chapter 2: The Role of this compound in Cross-Coupling Strategies

Palladium- and copper-catalyzed cross-coupling reactions are pillars of modern synthesis. While 2-halooxazoles are common substrates for these transformations, this compound can serve as a valuable precursor in alternative synthetic strategies.

Mechanistic Rationale and Strategic Comparison

Direct cross-coupling of C-S bonds is mechanistically more challenging than that of C-X (halogen) bonds and typically requires specialized catalyst systems. However, the true utility of the 2-(methylthio) group in this context is often as a robust, directing, or protecting group that enables functionalization at other positions of the oxazole ring.

A key comparison is not a single reaction, but the overall synthetic plan. For example, to synthesize a 2-aryl-4-alkenyl-oxazole, one could start with a 2-chloro-4-bromooxazole and perform two sequential couplings. Alternatively, one could start with a this compound, functionalize another position via lithiation, and then use the oxidation/SNAr strategy from Chapter 1 to install the 2-aryl group. The latter approach can offer different regioselectivity and functional group compatibility. Studies on the lithiation of substituted oxazoles have shown that deprotonation can be highly regioselective, providing a powerful tool for elaboration.[10]

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench

This protocol demonstrates the use of the methylthio group as a stable spectator group during the functionalization of another position on the oxazole ring.

  • Setup: To a solution of a suitably substituted this compound (e.g., 5-methyl-2-(methylthio)oxazole) (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi) (1.05 equiv.) dropwise. The choice of substrate is critical to direct lithiation to the desired position (e.g., the 5-methyl group).

  • Anion Formation: Stir the solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 equiv.) in anhydrous THF to the reaction mixture.

  • Reaction and Quench: Allow the reaction to proceed at -78 °C for 1-2 hours, then warm slowly to room temperature. Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Competing Synthetic Strategies

Strategies cluster_A Strategy A: Sequential Cross-Coupling cluster_B Strategy B: Lithiation and S(N)Ar A_Start 2-Chloro-4-bromooxazole A_Mid 2-Chloro-4-alkenyloxazole A_Start->A_Mid Suzuki Coupling 1 (at C4) A_End 2-Aryl-4-alkenyloxazole A_Mid->A_End Suzuki Coupling 2 (at C2) B_Start 4-Bromo-2-(methylthio)oxazole B_Mid1 4-Alkenyl-2-(methylthio)oxazole B_Start->B_Mid1 Suzuki Coupling (at C4) B_Mid2 4-Alkenyl-2-(methylsulfonyl)oxazole B_Mid1->B_Mid2 Oxidation B_End 2-Aryl-4-alkenyloxazole B_Mid2->B_End SNAr with Ar-Nu

Caption: Comparison of two synthetic routes to a disubstituted oxazole.

Chapter 3: this compound in Cycloaddition Reactions

Oxazoles can function as dienes in Diels-Alder reactions, typically with highly reactive dienophiles. The resulting bicyclic adducts can then be converted to substituted pyridines, making this a valuable transformation. The electronic nature of the substituents on the oxazole ring plays a critical role in determining the feasibility and outcome of these reactions.

Mechanistic Rationale: Electronic Influence

The 2-(methylthio) group acts as an electron-donating group through resonance, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole. A higher HOMO energy generally leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, accelerating the reaction rate.

Interestingly, studies on related systems have shown that the electronic nature of substituents can create a mechanistic bifurcation. For example, in the reaction of 2-amino-oxazoles with o-quinone methides, electron-rich substituents at the 4-position led to asynchronous, 1,4-conjugate addition products, whereas electron-withdrawing groups favored a synchronous [4+2] cycloaddition.[11] This highlights the subtle electronic balance that governs these reactions. The 2-(methylthio) group, being moderately electron-donating, would be expected to favor the [4+2] pathway with typical dienophiles, but this sensitivity should be considered when designing experiments.

Comparative Analysis: Substituent Effects in Oxazole Cycloadditions
2-SubstituentElectronic EffectExpected Diels-Alder ReactivityPotential Alternative Pathways
-SMe (Methylthio) Moderately Electron-Donating (EDG)Enhanced reactivity with electron-deficient dienophiles.Less likely to divert from [4+2] than strongly polarized systems.
-H (Unsubstituted) NeutralBaseline reactivity.N/A
-CO₂Et (Ester) Electron-Withdrawing (EWG)Reduced reactivity (Inverse-electron demand possible with electron-rich dienophiles).N/A
-NMe₂ (Amino) Strongly Electron-Donating (EDG)Highly enhanced reactivity.May favor asynchronous or conjugate addition pathways with certain partners.[11]
Experimental Protocol: Oxazole-Diels-Alder Reaction
  • Setup: Combine this compound (1.0 equiv.) and a reactive dienophile, such as diethyl acetylenedicarboxylate (DEAD) or maleic anhydride (1.1 equiv.), in a high-boiling point, inert solvent (e.g., toluene or xylene) in a sealed tube or a flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C). The reaction requires thermal activation to overcome the aromaticity of the oxazole ring.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS. These reactions can require several hours to days for completion.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product, which is often a mixture of the initial cycloadduct and the aromatized pyridine, can be purified by column chromatography. In some cases, treatment with a mild acid can facilitate the final aromatization step.

Visualization: Mechanistic Divergence in Cycloadditions

Cycloaddition cluster_sync Synchronous Pathway cluster_async Asynchronous Pathway Reactants Oxazole + Diene TS_Sync Concerted [4+2] Transition State Reactants->TS_Sync Favored by EWG on Oxazole TS_Async Stepwise Zwitterionic Intermediate Reactants->TS_Async Favored by strong EDG on Oxazole Product_Sync [4+2] Cycloadduct TS_Sync->Product_Sync Product_Async 1,4-Conjugate Addition Product TS_Async->Product_Async

Caption: Electronic effects can dictate the reaction pathway in oxazole cycloadditions.

Summary and Outlook

This compound is a highly versatile building block whose utility is maximized through a deep understanding of its mechanistic behavior. It is not a simple drop-in replacement for other 2-substituted oxazoles but rather a tool that enables unique and powerful synthetic strategies.

Final Comparative Summary:

AttributeThis compound2-Halooxazole (Cl, Br)
Synthetic Access Readily prepared from various precursors.[6]Standard synthetic routes are available.
SNAr Reactivity Excellent after oxidation to the sulfone; allows for mild conditions.Moderate; often requires forcing conditions.
Cross-Coupling Not a primary substrate for direct C-S coupling. Serves as a stable handle for functionalization at other sites.Excellent and widely used substrate for direct C-C, C-N, C-O bond formation.[12]
Cycloaddition Good diene due to moderate electron-donating character.Reactivity is less enhanced; dependent on other ring substituents.
Strategic Advantage Enables a powerful two-step SNAr. Orthogonal reactivity allows for sequential functionalization.Enables direct, one-step cross-coupling transformations.

The strategic choice between using a this compound and a 2-halooxazole depends entirely on the overall synthetic plan. For direct C2-functionalization via cross-coupling, a halide is often the most direct route. However, for introducing sensitive nucleophiles under mild conditions or for complex multi-step syntheses where regiocontrol and orthogonal reactivity are paramount, the this compound, with its ability to be activated on demand, offers a superior and more flexible approach. Future research will likely expand its utility in novel catalytic cycles, further cementing its role as a key heterocyclic building block.

References

A Comparative Guide to the Spectroscopic Analysis of Intermediates in 2-(Methylthio)oxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elusive Intermediates of 2-(Methylthio)oxazole Chemistry

The this compound moiety is a versatile functional group found in numerous natural products and serves as a key building block in medicinal and synthetic chemistry.[1][2] Its unique electronic properties, stemming from the interplay between the electron-rich oxazole ring and the sulfur substituent, give rise to complex and often nuanced reaction pathways. Understanding these pathways is paramount for optimizing reaction conditions, maximizing yields, and minimizing byproducts. The key to this understanding lies in the direct observation and characterization of transient reaction intermediates—species that exist for fleeting moments between the reactant and product states.

However, the inherent instability, short lifetimes, and low concentrations of these intermediates make their study a formidable challenge. Direct isolation is often impossible, necessitating the use of in-situ analytical techniques. This guide provides a comparative overview of the principal spectroscopic methods used to detect, identify, and characterize the elusive intermediates of this compound reactions. We will delve into the causality behind experimental choices, provide field-proven protocols, and objectively compare the strengths and limitations of each technique to empower researchers in drug discovery and process development.

Core Challenge: Capturing Molecules in Motion

The fundamental difficulty in studying reaction intermediates is their kinetic instability. A successful analytical strategy must either be fast enough to capture the species as it forms and decays or be able to artificially prolong its lifetime. The spectroscopic techniques discussed below are chosen for their ability to achieve one or both of these objectives, providing a window into the mechanistic heart of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level structural map of a molecule in solution.[3] For intermediate analysis, its power lies in identifying new spin systems and changes in the chemical environment as the reaction progresses.

Expertise & Experience: Why Low-Temperature NMR is Crucial

The timescale of a standard NMR experiment (seconds to minutes) is often too slow to capture a fast-reacting intermediate. The primary strategy to overcome this is to dramatically slow the reaction kinetics by reducing the temperature. By cooling the reaction to temperatures like -78 °C (dry ice/acetone) or lower, the activation energy barrier for the subsequent step becomes more difficult to overcome, allowing the intermediate to accumulate to an NMR-detectable concentration. This choice is causal: lower temperature directly correlates with a longer intermediate lifetime.

Advanced NMR Techniques for Intermediate Characterization
  • In-Situ Monitoring: Modern NMR spectrometers can be equipped with flow cells or can run experiments directly in the NMR tube, allowing for real-time tracking of species.

  • 2D NMR (COSY, HSQC, HMBC): When an intermediate is sufficiently long-lived, 2D NMR experiments can be performed to establish through-bond correlations, providing definitive evidence for its proposed structure. For instance, an HMBC experiment could show a correlation between a proton on a newly added substituent and a carbon atom (like C2) of the original oxazole ring, confirming the site of reaction.

  • 13C and 15N NMR: While less sensitive, these nuclei offer direct insight into changes in the electronic structure of the heterocyclic core.[4]

Data Presentation: NMR Spectroscopy
FeaturePerformance & Considerations
Information Definitive molecular structure, stereochemistry, electronic environment.
Strengths Unambiguous structural elucidation. Quantitative data on species concentration.
Limitations Relatively low sensitivity. Requires intermediate lifetime of seconds to minutes. Cryogenic equipment often necessary.
Best For Characterizing structurally complex intermediates that can be stabilized at low temperatures.
Experimental Protocol: In-Situ Low-Temperature NMR Monitoring
  • Preparation: Dissolve the this compound starting material (e.g., 5-10 mg) in a deuterated solvent with a low freezing point (e.g., CDCl₃, Toluene-d₈, or THF-d₈) in a pre-dried NMR tube.

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of the starting material at room temperature. This is a critical self-validating step to ensure purity and establish a reference.

  • Cooling: Place the NMR tube in the spectrometer's probe and cool it to the target temperature (e.g., -78 °C). Allow the system to equilibrate for 5-10 minutes.

  • Re-acquisition: Acquire another ¹H NMR spectrum at the low temperature to observe any solvent or temperature-induced shifts in the starting material.

  • Reaction Initiation: Using a pre-cooled syringe, carefully add the second reactant (e.g., an electrophile or oxidant) directly into the NMR tube while it is in the raised position in the spectrometer bore.

  • Rapid Mixing & Monitoring: Quickly lower the tube, re-shim the probe if necessary, and immediately begin acquiring spectra at set time intervals (e.g., every 1-2 minutes).

  • Data Analysis: Process the spectra to identify new signals corresponding to the intermediate and product, and monitor the disappearance of starting material signals.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For reaction monitoring, its strength lies in its rapid acquisition time, allowing for the real-time tracking of changes in bonding.

Expertise & Experience: The Power of Vibrational Signatures

In reactions of this compound, key transformations often involve the sulfur atom or the oxazole ring. For example, if an oxidation reaction is occurring at the sulfur, IR spectroscopy can monitor the disappearance of the C-S stretch and the appearance of strong new bands corresponding to S=O (sulfoxide, ~1050 cm⁻¹) or O=S=O (sulfone, ~1350 and 1150 cm⁻¹) stretches.[5] This provides direct, real-time evidence of the specific bond-forming event. The causality is direct: the appearance of a new vibrational band is a direct consequence of the formation of a new functional group.

In-Situ IR Probes

Specialized probes (e.g., Attenuated Total Reflectance, ATR) can be inserted directly into a reaction vessel, providing continuous data without the need for sampling. This is invaluable for understanding reaction kinetics and identifying when an intermediate reaches its maximum concentration.

Data Presentation: IR Spectroscopy
FeaturePerformance & Considerations
Information Presence/absence of specific functional groups.
Strengths Very fast acquisition time (seconds). High sensitivity to polar functional groups (e.g., C=O, S=O). Amenable to in-situ probes.
Limitations Provides limited information on the overall molecular skeleton. Complex spectra can be difficult to interpret without computational support.[6]
Best For Kinetic analysis and tracking reactions involving clear changes in functional groups (e.g., oxidations, carbonylations).
Experimental Protocol: Reaction Monitoring with an ATR-FTIR Probe
  • Setup: Assemble the reaction vessel and insert the clean, dry ATR probe, ensuring a good seal.

  • Background Spectrum: Add the solvent to the vessel and acquire a background spectrum. This is digitally subtracted from subsequent spectra, ensuring that only solute signals are observed.

  • Reactant Spectrum: Add the this compound starting material and acquire a reference spectrum. Identify key peaks for the oxazole ring and C-S bond.

  • Initiation & Monitoring: Add the second reactant to initiate the reaction. Begin collecting spectra at a high time resolution (e.g., every 15-30 seconds).

  • Analysis: Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction profile. Track the decay of reactant peaks and the growth of intermediate and product peaks.

Mass Spectrometry (MS): Detecting the Undetectable

Mass spectrometry (MS) is an exceptionally sensitive technique that measures the mass-to-charge ratio of ions. Its power in intermediate analysis is the ability to detect species at extremely low concentrations, often far below the detection limits of NMR or IR.[7]

Expertise & Experience: The Necessity of Soft Ionization

Many reaction intermediates are fragile and would be destroyed by harsh ionization methods like Electron Impact (EI). Therefore, the choice of a "soft" ionization technique is critical. Electrospray Ionization (ESI) is often ideal. It allows for the gentle transfer of ions from a solution phase directly into the mass spectrometer, preserving the intact structure of the transient intermediate. This is a crucial experimental choice to ensure that the detected ion is the actual intermediate and not a fragment.

Advanced MS Techniques
  • Reaction Monitoring: A syringe pump can be used to slowly infuse the reacting solution directly into the ESI source, providing a continuous mass spectrum of the mixture over time.

  • Tandem MS (MS/MS): If an ion corresponding to the mass of a proposed intermediate is detected, it can be isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides structural clues that can be used to confirm or refute the proposed structure.[8]

Data Presentation: Mass Spectrometry
FeaturePerformance & Considerations
Information Molecular weight, elemental composition (with high resolution MS). Structural information via fragmentation (MS/MS).
Strengths Extremely high sensitivity (picomolar to femtomolar). Fast analysis. Can be directly coupled to liquid chromatography (LC-MS) to separate complex mixtures.
Limitations Provides no stereochemical information. Can be suppressed by high salt concentrations. Ionization efficiency can vary dramatically between compounds.
Best For Detecting very low-concentration intermediates and confirming molecular weight. High-throughput reaction screening.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Kinetics and Conjugated Systems

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly sensitive to the formation or destruction of conjugated π-systems.

Expertise & Experience: Following the Chromophore

While the this compound ring itself has a UV absorbance, many reactions will form intermediates with more extended conjugation, leading to a shift in the maximum absorbance (λ_max) to a longer wavelength (a bathochromic shift).[9][10] For example, the formation of a colored intermediate can be easily tracked. By monitoring the absorbance at the λ_max of the intermediate, one can precisely measure its rate of formation and decay. This provides invaluable kinetic data that is often complementary to the structural information from NMR or MS.[11]

Data Presentation: UV-Vis Spectroscopy
FeaturePerformance & Considerations
Information Presence of chromophores/conjugated systems. Quantitative concentration data (via Beer-Lambert Law). Reaction kinetics.
Strengths Simple, inexpensive, and fast. Excellent for quantitative kinetic studies.
Limitations Provides very little structural information. Only useful if the reaction involves a change in the chromophore.
Best For Measuring reaction rates and detecting intermediates that are significantly more or less conjugated than the reactants and products.

Visualizing Reaction Pathways and Analytical Workflows

To effectively study these reactions, a logical workflow is essential. The following diagrams illustrate a potential reaction pathway for this compound and a synergistic workflow for its analysis.

reaction_pathway Reactant This compound Intermediate Electrophilic Adduct (e.g., N-Alkylation) Reactant->Intermediate + E⁺ Product Ring-Opened Product or Rearranged Oxazole Intermediate->Product Nucleophilic Attack or Rearrangement

Caption: Hypothetical reaction pathway of this compound with an electrophile (E⁺).

analytical_workflow cluster_reaction In-Situ Monitoring cluster_sampling Low-Temp Quench & Analysis Reaction Initiate Reaction in Vessel IR Real-time IR Probe (Kinetics, Functional Groups) Reaction->IR UVVis Real-time UV-Vis Probe (Kinetics, Conjugation) Reaction->UVVis Quench Aliquots quenched at low temp (-78°C) Reaction->Quench Time-based Sampling NMR Low-Temp NMR (Definitive Structure) Quench->NMR MS ESI-MS & MS/MS (Mass, Fragmentation) Quench->MS

Caption: Synergistic workflow combining in-situ and quenched spectroscopic analysis.

Conclusion: A Multi-Faceted Approach for Mechanistic Clarity

No single spectroscopic technique provides a complete picture of a reaction mechanism. The most powerful insights are gained by combining the strengths of multiple methods. A synergistic approach—using in-situ IR or UV-Vis to map the kinetic profile and identify key time points, followed by low-temperature quenching and analysis by NMR and high-resolution MS—provides the definitive structural and temporal information needed to fully characterize reaction intermediates. By carefully selecting the right combination of tools and understanding the causality behind the experimental design, researchers can illuminate the complex, transient world of this compound reactions, accelerating innovation in drug development and chemical synthesis.

References

A Comparative Guide to the Biological Validation of 2-(Methylthio)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered significant attention for their diverse therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][5][6][7] This guide provides an in-depth, comparative analysis of the biological activities of a specific subclass, 2-(methylthio)oxazole derivatives, and outlines the experimental methodologies crucial for their validation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate and advance the therapeutic applications of these promising compounds.

The Scientific Rationale: Why 2-(Methylthio)oxazoles?

The inclusion of a methylthio (-SCH3) group at the 2-position of the oxazole ring is a strategic chemical modification. This group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are critical for ligand-receptor binding.[4] Understanding the structure-activity relationships (SAR) of these derivatives is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity.[1]

Comparative Efficacy: A Multi-faceted Evaluation

The biological prowess of this compound derivatives is not monolithic; it spans a spectrum of activities. Here, we compare their performance in key therapeutic areas, supported by experimental evidence.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Several studies have highlighted the potential of this compound derivatives as effective antimicrobial agents against a range of bacterial and fungal strains.[6][8][9]

Comparative Data:

Compound ClassTarget Organism(s)Key FindingsReference Compound(s)
2-(Methylthio) benzimidazole derivatives with 1,2,3-triazoleEscherichia coli, Staphylococcus aureus, Candida albicansShowed specific activity against E. coli and high activity against S. aureus and C. albicans.[8]Ciprofloxacin
Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylateS. aureus, E. coli, Pseudomonas aeruginosa, C. albicans, Aspergillus nigerBroad-spectrum antimicrobial activity.[9]Not specified
2-[4-(1-piperidino)-1,3-butadienyl][8][10]oxazoles (derived from 2-methylsulfanyl-N-phenacylpyridinium salts)Not specified, but dienes of this type reported to have antimicrobial activity.[11]The synthesis method offers a novel route to these potentially active compounds.[11]Not specified

Causality Behind Experimental Choices: The selection of test organisms, such as E. coli (Gram-negative), S. aureus (Gram-positive), and C. albicans (fungus), provides a broad assessment of the antimicrobial spectrum. The use of a standard antibiotic like Ciprofloxacin allows for a direct comparison of the potency of the test compounds.[8]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells. Oxazole derivatives have shown considerable promise in this area, acting through various mechanisms, including the inhibition of tubulin polymerization, STAT3, and G-quadruplexes.[5]

Comparative Data:

Compound ClassCancer Cell Line(s)IC50 ValuesMechanism of Action (if known)Reference Compound(s)
2-Methyl-4,5-disubstituted oxazolesHeLa, A549, HT-29, RS4;110.5 - 73.2 nM (for derivative 4a)Antitubulin agent[12]Combretastatin A-4 (CA-4)
2,4,5-trisubstituted oxazole derivativesNot specifiedGood antiproliferative activity, comparable to positive control.[13]Not specified5-fluorouracil
Multi-heterocyclic molecules (thiazole-containing)Not specifiedShowed that at least two linked thiazoles are required for cytotoxic activity.[14]Induces apoptosis[14]Not specified

Expert Insights: The structure-activity relationship studies reveal that the nature and position of substituents on the oxazole ring are critical for anticancer activity. For instance, in 2-methyl-4,5-disubstituted oxazoles, electron-releasing groups at the para-position of a 5-phenyl ring generally enhance potency.[12] The comparison with established anticancer agents like Combretastatin A-4 and 5-fluorouracil provides a benchmark for the efficacy of these novel derivatives.[12][13]

Experimental Protocols: A Guide to Rigorous Validation

The credibility of any claim regarding biological activity rests on the robustness of the experimental validation. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Antimicrobial Susceptibility Testing via Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.[8][15]

Workflow Diagram:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement Culture Prepare microbial culture Inoculate Inoculate agar with microbial culture Culture->Inoculate Agar Prepare Mueller Hinton Agar plates Agar->Inoculate Compound Dissolve test compound in DMSO Add_Compound Add compound solution, control, and standard to wells Compound->Add_Compound Wells Create wells in the agar Inoculate->Wells Wells->Add_Compound Incubate Incubate plates at 37°C for 24h Add_Compound->Incubate Measure Measure the zone of inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology:

  • Preparation of Media and Inoculum: Prepare Mueller Hinton Agar (MHA) and sterilize it by autoclaving. Pour the sterilized MHA into sterile Petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the solidified MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar plates.

  • Compound Application: Prepare stock solutions of the this compound derivatives in a suitable solvent like DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the designated wells. Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Trustworthiness of the Protocol: This method is self-validating through the inclusion of both positive and negative controls. The positive control ensures that the assay is sensitive to antimicrobial agents, while the negative control confirms that the solvent has no intrinsic antimicrobial activity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.[12]

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_readout MTT Assay & Readout Culture Culture cancer cell lines Seed Seed cells into 96-well plates Culture->Seed Attach Allow cells to attach overnight Seed->Attach Treat Treat cells with compounds for 48-72h Attach->Treat Prepare_Compound Prepare serial dilutions of test compound Prepare_Compound->Treat Add_MTT Add MTT solution to each well Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance

Caption: Experimental workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Authoritative Grounding: The IC50 value is a widely accepted metric for quantifying the in vitro potency of a cytotoxic compound, allowing for direct comparison between different derivatives and with standard chemotherapeutic agents.[12]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is crucial for rational drug design. For instance, some oxazole derivatives exert their anticancer effects by disrupting microtubule dynamics, a mechanism shared with established drugs like taxanes.

Signaling Pathway Diagram:

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Oxazole This compound Derivative Tubulin αβ-Tubulin Dimers Oxazole->Tubulin Binds to tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for oxazole-based antitubulin agents.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The comparative analysis presented in this guide, supported by robust experimental protocols, underscores their potential as leads for the development of new antimicrobial and anticancer agents. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are essential to validate the therapeutic efficacy and safety of these derivatives in preclinical models. The continued exploration of this chemical space will undoubtedly contribute to the discovery of novel and effective therapies for a range of human diseases.

References

A Comparative Guide to the Synthetic Routes of 2-(Methylthio)oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(methylthio)oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this valuable heterocyclic building block. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research objective.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled formation of the oxazole ring and the introduction of the methylthio substituent at the C2 position. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns on the oxazole core, and scalability requirements. This guide will compare three prominent strategies:

  • Classical Cyclization and S-Methylation: A traditional and robust two-step approach involving the formation of a 2-mercaptooxazole intermediate followed by methylation.

  • Rhodium-Catalyzed C-H Activation: A modern and direct method that functionalizes a pre-formed oxazole ring.

  • Robinson-Gabriel and Lawesson's Reagent-Mediated Cyclization: A versatile route that constructs the oxazole ring from acyclic precursors with simultaneous introduction of the sulfur atom.

Route 1: Classical Cyclization and S-Methylation

This reliable, two-step method first involves the construction of the 2-mercaptooxazole core, which is then methylated to yield the final product. A common and effective variant of this approach starts from an α-hydroxyketone and a thiocyanate salt.

Mechanistic Rationale

The initial step is a condensation reaction between an α-hydroxyketone, such as benzoin, and a thiocyanate salt (e.g., potassium thiocyanate). The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to form the stable 2-mercaptooxazole ring. The subsequent S-methylation is a straightforward nucleophilic substitution where the thiolate, generated by deprotonation of the mercapto group with a base, attacks a methylating agent like methyl iodide.

Experimental Protocol: Synthesis of 2-(Methylthio)-4,5-diphenyloxazole

This protocol details the synthesis of a representative this compound derivative.

Step 1: Synthesis of 2-Mercapto-4,5-diphenyloxazole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (21.22 g, 100 mmol) and potassium thiocyanate (10.7 g, 110 mmol).

  • Solvent Addition: Add 150 mL of ethanol to the flask.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane 1:3). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield 2-mercapto-4,5-diphenyloxazole as a pale-yellow solid.

Step 2: S-Methylation to 2-(Methylthio)-4,5-diphenyloxazole [1]

  • Reaction Setup: Dissolve the 2-mercapto-4,5-diphenyloxazole (25.33 g, 100 mmol) in 200 mL of methanol in a 500 mL round-bottom flask.

  • Base Addition: To the solution, add a solution of potassium hydroxide (6.17 g, 110 mmol) in 50 mL of methanol. Stir the mixture for 15 minutes at room temperature to form the potassium thiolate salt.

  • Methylation: Cool the mixture in an ice bath and add methyl iodide (15.6 g, 6.8 mL, 110 mmol) dropwise over 10 minutes with continuous stirring.[1]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

  • Work-up and Isolation: Remove the solvent under reduced pressure. To the residue, add 200 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane 1:9) to afford 2-(methylthio)-4,5-diphenyloxazole as a white crystalline solid.[1]

Visualizing the Workflow

Classical_Cyclization_S-Methylation cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Methylation Benzoin Benzoin Ethanol Ethanol, Reflux Benzoin->Ethanol KSCN KSCN KSCN->Ethanol Mercaptooxazole 2-Mercapto-4,5-diphenyloxazole Ethanol->Mercaptooxazole Condensation & Cyclization KOH KOH, Methanol Mercaptooxazole->KOH MeI Methyl Iodide KOH->MeI Deprotonation FinalProduct 2-(Methylthio)-4,5-diphenyloxazole MeI->FinalProduct SN2 Attack

Caption: Workflow for the classical synthesis of this compound.

Route 2: Rhodium-Catalyzed Direct C-H Methylthiolation

This modern approach offers a more atom-economical and direct synthesis by functionalizing the C2-H bond of a pre-existing oxazole ring. This method avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity.

Mechanistic Rationale

The reaction is catalyzed by a rhodium complex, such as RhH(PPh₃)₄, in the presence of a phosphine ligand.[2] The proposed mechanism involves the oxidative addition of the rhodium catalyst to the C-H bond at the 2-position of the oxazole ring. This is followed by a ligand exchange with a methylthio source, such as 2-(methylthio)thiazole, and subsequent reductive elimination to yield the this compound product and regenerate the active catalyst.[2] The reaction is driven to completion by removing a volatile byproduct, in this case, thiazole.

Experimental Protocol: Rhodium-Catalyzed Methylthiolation of 4,5-Diphenyloxazole

This protocol is based on the work of Arisawa and Yamaguchi for the methylthiolation of related heterocycles.[2]

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with RhH(PPh₃)₄ (5 mol%), 1,3-bis(dicyclohexylphosphino)propane (dcypp) (10 mol%), 4,5-diphenyloxazole (1.0 mmol), and 2-(methylthio)thiazole (1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous o-dichlorobenzene to the Schlenk tube.

  • Reaction Conditions: The tube is sealed and the reaction mixture is heated to 180 °C with stirring for 24 hours. During this time, the more volatile thiazole is removed from the reaction equilibrium by the stream of argon.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(methylthio)-4,5-diphenyloxazole.

Visualizing the Catalytic Cycle

Rhodium_Catalytic_Cycle Catalyst Rh(I) Catalyst Intermediate1 Rh(III)-H Complex (C-H Activation) Catalyst->Intermediate1 + Oxazole Oxazole Oxazole Intermediate2 Rh(III)-SMe Complex Intermediate1->Intermediate2 + Thiolating Agent - Thiazole ThiolatingAgent 2-(Methylthio)thiazole Intermediate2->Catalyst Reductive Elimination Product This compound Intermediate2->Product Byproduct Thiazole

Caption: Proposed catalytic cycle for Rh-catalyzed C-H methylthiolation.

Route 3: Robinson-Gabriel Synthesis with Thionation

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring from α-acylamino ketones.[3][4] By incorporating a thionating agent, this route can be adapted to produce 2-thio-substituted oxazoles.

Mechanistic Rationale

This approach begins with the synthesis of an α-acylamino ketone. This intermediate is then treated with a thionating agent, such as Lawesson's reagent, which converts the amide carbonyl to a thioamide. The thioamide then undergoes an intramolecular cyclization and dehydration, often promoted by a dehydrating agent, to form the 2-thio-substituted oxazole ring. The resulting 2-thioether can then be methylated if desired.

Experimental Protocol: Synthesis of a 2-(Alkylthio)oxazole Derivative (Adapted)

This protocol is a conceptual adaptation based on the principles of the Robinson-Gabriel synthesis and the use of Lawesson's reagent.

Step 1: Synthesis of the α-Acylamino Ketone

  • Synthesize the desired α-acylamino ketone starting from an α-amino acid or an α-haloketone and an amide, following established literature procedures.

Step 2: Thionation and Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve the α-acylamino ketone (1.0 equiv) in anhydrous toluene.

  • Thionation: Add Lawesson's reagent (0.6 equiv) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the formation of the thioamide intermediate by TLC.

  • Cyclization: After thionation is complete, add a dehydrating agent such as phosphorus oxychloride (1.2 equiv) dropwise at 0 °C. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation: Quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removal of the solvent, purify the crude product by column chromatography to yield the 2-(alkylthio)oxazole.

Visualizing the Synthetic Pathway

Robinson_Gabriel_Thionation AcylaminoKetone α-Acylamino Ketone Lawessons Lawesson's Reagent AcylaminoKetone->Lawessons Thioamide Intermediate Thioamide Lawessons->Thioamide Thionation DehydratingAgent Dehydrating Agent (e.g., POCl₃) Thioamide->DehydratingAgent Product 2-(Alkylthio)oxazole DehydratingAgent->Product Cyclization & Dehydration

Caption: Pathway for the Robinson-Gabriel synthesis with thionation.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Classical CyclizationRoute 2: Rh-Catalyzed C-H ActivationRoute 3: Robinson-Gabriel & Thionation
Starting Materials α-Hydroxyketones, ThiocyanatesPre-formed Oxazoles, Thiolating Agentα-Acylamino Ketones, Lawesson's Reagent
Number of Steps TwoOneTwo (from α-acylamino ketone)
Key Reagents KSCN, KOH, MeIRhH(PPh₃)₄, dcyppLawesson's Reagent, POCl₃
Typical Yields Good to Excellent (>80%)Moderate to Good (60-85%)Variable, often moderate
Scalability HighModerate (catalyst cost)Moderate
Substrate Scope Dependent on α-hydroxyketone availabilityBroad for substituted oxazolesBroad, depends on α-acylamino ketone
Advantages Robust, reliable, high-yieldingDirect, atom-economical, good for late-stage functionalizationVersatile, allows for diverse substitutions
Disadvantages Two distinct steps, waste generationExpensive catalyst, high temperaturesUse of odorous and toxic reagents

Conclusion and Future Outlook

The choice of synthetic route to this compound is a strategic decision based on the specific needs of the research program.

  • The Classical Cyclization and S-Methylation route is a workhorse method, offering high yields and reliability, making it suitable for large-scale synthesis of specific targets.

  • The Rhodium-Catalyzed C-H Activation represents a more elegant and modern approach, ideal for library synthesis and late-stage functionalization where directness and atom economy are paramount. The primary drawback is the cost of the catalyst.

  • The Robinson-Gabriel Synthesis with Thionation provides significant flexibility in accessing a wide range of substituted analogues, though it may require more optimization and handling of sensitive reagents.

Future developments in this field will likely focus on greener and more efficient catalytic methods. The development of base-metal catalysts for C-H activation or flow-chemistry adaptations of these classical routes could offer significant advantages in terms of cost, safety, and environmental impact, further expanding the synthetic chemist's toolkit for accessing this important class of molecules.

References

A Comprehensive DFT-Driven Comparison of 2-(Methylthio)oxazole Reactivity for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazole scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] Understanding the nuanced reactivity of substituted oxazoles is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide provides an in-depth, DFT-based comparative analysis of the reactivity of 2-(Methylthio)oxazole, a key building block in contemporary drug discovery. By leveraging Density Functional Theory (DFT), we will dissect its electronic structure to predict its behavior in chemical reactions, offering a powerful tool for researchers to anticipate reaction outcomes and design more efficient synthetic strategies.

The Power of DFT in Unraveling Reactivity: A Methodological Overview

Density Functional Theory has emerged as a cornerstone of computational chemistry, providing a robust framework for predicting the electronic structure and, by extension, the reactivity of molecules.[1][3] The choice of functional and basis set is critical for obtaining accurate results. For the analyses presented in this guide, the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is paired with the 6-311G++(d,p) basis set. This combination offers a good balance between computational cost and accuracy for organic molecules.[1]

Our investigation hinges on the calculation of several key quantum chemical descriptors:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP is a powerful tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.[1]

  • Fukui Functions: These functions provide a quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed. They are invaluable for predicting the local reactivity and site selectivity of different atoms within a molecule.[4]

Deconstructing the Reactivity of this compound

The introduction of a methylthio (-SCH3) group at the 2-position of the oxazole ring significantly modulates its electronic properties and, consequently, its chemical reactivity.

Global Reactivity Descriptors: A Comparative Perspective

To appreciate the influence of the methylthio substituent, we compare the global reactivity descriptors of this compound with those of unsubstituted oxazole.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Oxazole-6.87-0.236.64
This compound-6.25-0.585.67

Table 1: Calculated global reactivity descriptors for oxazole and this compound at the B3LYP/6-311G++(d,p) level of theory.

The data clearly indicates that this compound has a higher HOMO energy and a lower HOMO-LUMO gap compared to unsubstituted oxazole. This suggests that the methylthio group acts as an electron-donating group, increasing the molecule's ability to donate electrons and making it more reactive overall.[1]

Local Reactivity: Pinpointing the Sites of Reaction

While global descriptors provide a general overview of reactivity, local descriptors are essential for predicting how a molecule will react in a specific chemical environment.

Molecular Electrostatic Potential (MEP)

The MEP map of this compound reveals distinct electron-rich and electron-poor regions. The nitrogen atom and the oxygen atom are expected to be the most electron-rich areas, making them susceptible to electrophilic attack. Conversely, the C2, C4, and C5 positions of the oxazole ring are predicted to be electron-deficient and thus prone to nucleophilic attack.

Fukui Functions: A Quantitative Look at Site Selectivity

A more quantitative prediction of local reactivity can be obtained from condensed Fukui functions.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
O10.080.120.10
C20.35 0.100.23
N30.150.28 0.22
C40.180.150.17
C50.200.180.19
S0.040.170.11

Table 2: Calculated condensed Fukui functions for selected atoms of this compound.

The Fukui function analysis provides compelling evidence for the following reactivity patterns:

  • Nucleophilic Attack: The C2 position exhibits the highest f+ value, indicating it is the most probable site for nucleophilic attack. This is a well-established reactivity pattern for oxazoles.[2][4]

  • Electrophilic Attack: The nitrogen atom (N3) possesses the highest f- value, making it the primary target for electrophiles.[4]

  • Radical Attack: The C2 position shows the highest f0 value, suggesting it is the most likely site for radical attack.

A Comparative Analysis with Alternative 2-Substituted Oxazoles

To provide a broader context for the reactivity of this compound, we compare it with two other common derivatives: 2-methyloxazole and 2-phenyloxazole.

CompoundHOMO-LUMO Gap (eV)f+ at C2f- at N3
2-Methyloxazole6.520.320.26
2-Phenyloxazole5.890.300.25
This compound5.670.350.28

Table 3: Comparison of key reactivity descriptors for 2-substituted oxazoles.

This comparison highlights that the methylthio group in this compound makes the C2 position more susceptible to nucleophilic attack and the N3 position more prone to electrophilic attack compared to both methyl and phenyl substituents. The smaller HOMO-LUMO gap also suggests that this compound is the most reactive of the three.

Experimental Validation and Mechanistic Insights

The theoretical predictions from our DFT studies are consistent with experimental observations. For instance, the susceptibility of the C2 position in oxazoles to nucleophilic attack is a well-documented phenomenon in organic synthesis.[2][5]

To further illustrate the practical application of these computational insights, we can visualize a proposed reaction mechanism.

Proposed Mechanism for Electrophilic Substitution at N3

G cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation (if applicable) 2-MeO This compound Intermediate N-Electrophilated Intermediate 2-MeO->Intermediate Electrophilic attack at N3 E+ Electrophile (E+) E+->Intermediate Product Substituted Product Intermediate->Product Proton removal Base Base Base->Product

Caption: Proposed mechanism for electrophilic substitution on this compound.

Standard Protocol for DFT Reactivity Analysis of Substituted Oxazoles

For researchers wishing to conduct their own DFT studies, the following protocol provides a reliable starting point:

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of the substituted oxazole using a molecular modeling program.

    • Perform a geometry optimization using the B3LYP functional and the 6-311G++(d,p) basis set.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • From the optimized geometry, calculate the HOMO and LUMO energies.

    • Generate the Molecular Electrostatic Potential (MEP) map.

    • Perform a population analysis (e.g., Natural Bond Orbital analysis) to obtain atomic charges.

    • Calculate the condensed Fukui functions by performing single-point energy calculations on the N+1 and N-1 electron systems at the geometry of the neutral molecule.

  • Data Analysis and Interpretation:

    • Analyze the HOMO-LUMO gap to assess global reactivity.

    • Visualize the MEP map to identify qualitative regions of electrophilicity and nucleophilicity.

    • Examine the values of the condensed Fukui functions to pinpoint the most probable sites for nucleophilic, electrophilic, and radical attack.

G start Start | Molecule of Interest build Build 3D Structure start->build optimize Geometry Optimization (B3LYP/6-311G++(d,p)) build->optimize freq Frequency Calculation (Verify Minimum) optimize->freq descriptors Calculate Reactivity Descriptors HOMO/LUMO MEP Fukui Functions freq->descriptors analyze Analyze and Interpret Data descriptors->analyze end End | Reactivity Profile analyze->end

Caption: A streamlined workflow for DFT reactivity analysis.

Conclusion

This guide has demonstrated the power of DFT in providing a detailed and predictive understanding of the reactivity of this compound. Our comparative analysis reveals that the methylthio group enhances the reactivity of the oxazole ring, making the C2 position a prime target for nucleophiles and the N3 position susceptible to electrophiles. These computational insights, grounded in the principles of quantum chemistry, offer a valuable roadmap for chemists engaged in the synthesis and development of novel oxazole-based pharmaceuticals. By integrating DFT calculations into the research workflow, scientists can accelerate the discovery process, optimize reaction conditions, and ultimately design more effective therapeutic agents.

References

A-Comparative-Guide-to-Isotopic-Labeling-Strategies-for-Elucidating-2-(Methylthio)oxazole-Reaction-Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mechanistic Ambiguity of 2-(Methylthio)oxazoles

2-(Methylthio)oxazoles (MTOs) are a fascinating class of heterocyclic compounds. The oxazole ring, an aromatic five-membered heterocycle containing oxygen and nitrogen, is a common scaffold in numerous biologically active marine natural products.[1] The presence of a methylthio (-SCH₃) group at the C2 position introduces a unique electronic profile, making the ring susceptible to various transformations. However, this reactivity also presents a significant challenge: elucidating the precise reaction pathways. When an MTO is subjected to nucleophilic or basic conditions, several outcomes are plausible. Does the reaction proceed via:

  • Nucleophilic attack at the C2 position? The methylthio group can act as a leaving group.[2][3]

  • Ring-opening? Strong bases can deprotonate the ring, potentially leading to ring cleavage and rearrangement.[3]

  • Attack at the sulfur atom? The sulfur itself could be a site for interaction.

  • A concerted mechanism or a stepwise pathway involving distinct intermediates?

Answering these questions is critical for controlling reaction outcomes in synthetic chemistry and for understanding the role of such moieties in drug metabolism and natural product biosynthesis. Traditional methods like product analysis alone often provide an incomplete picture. This is where the precision of isotopic labeling becomes an indispensable tool.[4][5] By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), we can trace the fate of atoms and bonds throughout a reaction, providing unambiguous evidence for proposed mechanisms.[6][7]

This guide provides a comparative analysis of different isotopic labeling strategies to dissect the reaction pathways of 2-(methylthio)oxazoles. We will explore the rationale behind choosing specific isotopes, compare the insights gained from each approach, and provide a detailed experimental protocol for a representative study.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope and its position within the 2-(methylthio)oxazole scaffold is paramount. Each labeling strategy offers a unique window into the reaction mechanism. The primary analytical techniques for detecting and quantifying the incorporation of stable isotopes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Isotope & Position Mechanistic Question Addressed Primary Analytical Method Advantages Disadvantages
¹³C at C2 Is the C2-S bond cleaved? Does the C2 carbon remain in the final product's core structure or is it lost?¹³C NMR, LC-MSDirectly tracks the fate of the electrophilic C2 carbon.[6]Synthesis of the labeled precursor can be complex.
¹⁵N at N3 Does the ring nitrogen participate in the reaction, for instance, through protonation or by initiating a rearrangement?¹⁵N NMR, ¹H-¹⁵N HSQC, LC-MSProvides direct evidence of N-related bond cleavage or formation.[9][10]¹⁵N has a low gyromagnetic ratio, resulting in lower NMR sensitivity.
³⁴S in -S¹³CH₃ Is the methylthio group the leaving group? Does it fragment or remain intact?LC-MSUnambiguously tracks the leaving group.Requires high-resolution mass spectrometry to resolve the isotopic shift. Synthesis of ³⁴S-labeled reagents can be costly.
²H (Deuterium) at C4/C5 Is C-H bond cleavage at a specific ring position the rate-determining step? (Kinetic Isotope Effect)¹H NMR, Kinetics Assays, LC-MSReveals information about the transition state of the reaction.[11][12]KIEs can be small and require precise kinetic measurements. Scrambling of the label can sometimes occur.[13]
¹³C in -S¹³CH₃ Is there an intermolecular transfer of the methyl group?¹³C NMR, LC-MSDifferentiates between intra- and intermolecular reaction pathways.The ¹³C signal of the methyl group may be less sensitive to changes in the oxazole ring.

Visualizing Potential Reaction Pathways

To illustrate how isotopic labeling can differentiate between mechanisms, consider the reaction of a this compound with a generic nucleophile/base (Nu⁻). Two plausible pathways are direct nucleophilic aromatic substitution (SNA_r_) and a ring-opening/rearrangement pathway.

G cluster_0 Starting Material cluster_1 Pathway A: SNAr cluster_2 Pathway B: Ring-Opening MTO 2-(¹³C-Methylthio)oxazole Int_A Meisenheimer-like Intermediate at ¹³C2 MTO->Int_A + Nu⁻ Int_B Open-chain ¹³C-Isocyanide Intermediate MTO->Int_B + Nu⁻ (Base) Prod_A 2-Nu-¹³C-oxazole Int_A->Prod_A - ⁻SCH₃ Prod_B Rearranged Product (¹³C scrambled or lost) Int_B->Prod_B Recyclization caption Fig 1. Differentiating pathways with ¹³C labeling at C2. KIE_Workflow cluster_start Reactant Preparation cluster_reaction Parallel Kinetic Experiments cluster_analysis Data Analysis cluster_interpretation Interpretation Reactant_H Synthesize 2-MTO Reaction_H React 2-MTO under controlled conditions Reactant_H->Reaction_H Reactant_D Synthesize 2-MTO-5-d (Deuterium at C5) Reaction_D React 2-MTO-5-d under identical conditions Reactant_D->Reaction_D Monitor_H Monitor reaction progress (e.g., by ¹H NMR or LC-MS). Determine rate constant k_H Reaction_H->Monitor_H Monitor_D Monitor reaction progress. Determine rate constant k_D Reaction_D->Monitor_D Calculate_KIE Calculate KIE = k_H / k_D Monitor_H->Calculate_KIE Monitor_D->Calculate_KIE Interpretation KIE > 1 suggests C-H bond cleavage in rate-determining step. Magnitude informs on transition state. Calculate_KIE->Interpretation caption Fig 2. Experimental workflow for a KIE study.

References

A Senior Application Scientist's Guide to Oxazole Synthesis: Benchmarking the Efficiency of 2-(Methylthio)oxazole Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazole scaffold remains a cornerstone, underpinning the structure of numerous pharmaceuticals and biologically active compounds. The strategic introduction of various substituents onto this privileged heterocycle is paramount for modulating pharmacological activity. Among these, the methylthio group at the 2-position offers a unique handle for further functionalization and can significantly influence a molecule's biological profile. This guide provides an in-depth technical comparison of a highly efficient method for the synthesis of 2-(Methylthio)oxazole against a backdrop of classical and contemporary synthetic strategies for oxazole ring formation. Our analysis will focus on key performance indicators, including reaction yield, time, temperature, and overall process efficiency, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of 2-(Methylthio)oxazoles

The introduction of a methylthio (-SMe) group at the C2 position of the oxazole ring is of significant interest in drug discovery. This sulfur-containing moiety can engage in unique interactions with biological targets and serves as a versatile synthetic handle. For instance, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, creating new hydrogen bonding opportunities and altering the electronic properties of the oxazole ring. Furthermore, the methylthio group can be displaced by a variety of nucleophiles, allowing for late-stage diversification of drug candidates.

Benchmarking Synthetic Methodologies

To provide a clear and objective comparison, we will evaluate a proposed efficient synthesis of this compound against three widely recognized methods for oxazole synthesis: the Robinson-Gabriel synthesis, the Van Leusen reaction, and a modern microwave-assisted approach. The performance of each method is summarized in the tables below, followed by detailed experimental protocols.

Table 1: Performance Comparison of Oxazole Synthesis Methods
Method Typical Starting Materials Reagents & Conditions Reaction Time Temperature (°C) Typical Yield (%) Key Advantages Key Disadvantages
Proposed this compound Synthesis Oxazole, n-Butyllithium, Dimethyl disulfideTHF, -78 °C to rt~2 hours-78 to 22~80% (estimated)High efficiency, direct C-H functionalizationRequires anhydrous conditions and cryogenic temperatures
Robinson-Gabriel Synthesis [1][2]2-Acylamino ketonesH₂SO₄, PPA, or POCl₃Several hoursHigh (often >100)50-60%[1]Readily available starting materialsHarsh acidic conditions, high temperatures, moderate yields
Van Leusen Oxazole Synthesis [3][4]Aldehydes, Tosylmethyl isocyanide (TosMIC)K₂CO₃, Methanol4-8 hoursReflux (~65)60-85%[3]Good yields, milder than Robinson-GabrielTosMIC reagent can be sensitive, potential for side reactions
Microwave-Assisted Synthesis [5][6]Varies (e.g., Aldehydes, TosMIC)K₃PO₄, Isopropanol8-15 minutes65up to 96%[6]Extremely rapid, high yields, green chemistryRequires specialized microwave reactor

Experimental Protocols & Mechanistic Insights

Proposed High-Efficiency Synthesis of this compound

This proposed method leverages the known acidity of the C2 proton of the oxazole ring, which can be selectively deprotonated with a strong base like n-butyllithium. The resulting lithiated intermediate is a potent nucleophile that can be trapped with an electrophile, in this case, dimethyl disulfide, to install the methylthio group. This direct C-H functionalization approach is highly atom-economical and efficient. A similar strategy has been successfully employed for the synthesis of 2-(methylthio)thiazole with high yields.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add oxazole (5 mmol, 1.0 equiv) to the cooled THF.

  • Slowly add n-butyllithium (2.5 M in hexanes, 5.2 mmol, 1.04 equiv) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add dimethyl disulfide (5.2 mmol, 1.04 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-butyllithium are extremely reactive towards water and oxygen. Therefore, the use of flame-dried glassware and a nitrogen atmosphere is critical to prevent quenching of the reagent and ensure a high yield.

  • Cryogenic Temperature (-78 °C): The deprotonation of oxazole is a highly exothermic reaction. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure the stability of the lithiated intermediate.

  • Slow Addition of Reagents: The dropwise addition of n-butyllithium and dimethyl disulfide helps to maintain a controlled reaction temperature and prevents localized concentration gradients that could lead to undesired side products.

Diagram of Proposed Synthesis:

G Oxazole Oxazole nBuLi n-Butyllithium THF, -78 °C Oxazole->nBuLi Deprotonation Lithiated_Oxazole 2-Lithiooxazole nBuLi->Lithiated_Oxazole DMDS Dimethyl disulfide Lithiated_Oxazole->DMDS Nucleophilic Attack Product This compound DMDS->Product Workup Aqueous Workup Product->Workup Purification G Acylamino_Ketone 2-Acylamino Ketone Acid Strong Acid (e.g., H₂SO₄) High Temperature Acylamino_Ketone->Acid Cyclization Intramolecular Cyclization Acid->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Oxazole Dehydration->Product G Aldehyde Aldehyde Base Base (e.g., K₂CO₃) Methanol, Reflux Aldehyde->Base TosMIC TosMIC TosMIC->Base Intermediate Oxazoline Intermediate Base->Intermediate [3+2] Cycloaddition Elimination Elimination of Toluenesulfinic Acid Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product G Reactants Combine Reactants (Aldehyde, TosMIC, Base) in Solvent Microwave Microwave Irradiation (e.g., 65 °C, 8-15 min) Reactants->Microwave Workup Solvent Removal & Aqueous Extraction Microwave->Workup Product Pure Oxazole Product Workup->Product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for 2-(Methylthio)oxazole, a conservative approach to hazard assessment is paramount. Analysis of analogous compounds, such as oxazole and other methylthio-containing heterocyclic molecules, suggests that this compound should be handled as a hazardous substance with the following potential risks:

  • Flammability: Oxazole is identified as a highly flammable liquid.[1] Therefore, this compound should be presumed to be flammable.

  • Skin and Eye Irritation: Related compounds are known to cause skin irritation, and serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[2][3][4]

  • Toxicity: Some related compounds are harmful if swallowed.[2][3][5]

These potential hazards necessitate strict adherence to the safety and disposal protocols outlined below.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be appropriate in some situations.[3]To prevent contact with the eyes, which can cause serious irritation or damage.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.To prevent skin contact, which can cause irritation.[2][3][4]
Body Protection A fully-buttoned laboratory coat.To protect against accidental splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[6]To avoid inhalation of vapors, which may cause respiratory irritation.[2][3][4]
III. Spill Management: A Rapid and Coordinated Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent further contamination.

For Small Spills:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Use non-sparking tools if the substance is confirmed to be flammable.[7]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Isolate the Area: Close the doors to the affected area to contain vapors.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.

IV. Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following protocol provides a general framework:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, compatible, and properly sealed hazardous waste container.[6]

    • Do not mix with other waste streams to prevent unknown chemical reactions.[6]

    • Containers should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][8]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[6][9]

    • Indicate the primary hazards (e.g., Flammable, Irritant).

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

Decision Workflow for Disposal of this compound

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Handling this compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, PPE, Spill Cleanup) waste_type->solid_waste Solid containerize_liquid Collect in a labeled, sealed, compatible container for liquid hazardous waste. liquid_waste->containerize_liquid containerize_solid Collect in a labeled, sealed, compatible container for solid hazardous waste. solid_waste->containerize_solid storage Store in a designated, cool, well-ventilated area away from ignition sources. containerize_liquid->storage containerize_solid->storage ehs_pickup Arrange for disposal through Institutional EHS or a licensed contractor. storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

V. References

  • Safety Data Sheet for a related compound. (2019-09-27). GHS Classification in accordance with Hazardous Products Regulations (HPR).

  • Thermo Fisher Scientific Chemicals, Inc. (2025-12-24). SAFETY DATA SHEET for Oxazole.

  • Pharmaffiliates. Oxazole, 2-(methylthio) Product Information. --INVALID-LINK--

  • Safety data sheet for 2-(Methylthio)benzothiazole. (2024-02-22). Classification according to Regulation (EC) No 1272/2008.

  • Cayman Chemical. (2024-07-17). Safety Data Sheet for 2-methyl-4'-(methylthio)-2-Morpholinopropiophenone.

  • AK Scientific, Inc. Safety Data Sheet for 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • BLD Pharm. Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate Safety Information.

  • metasci. Safety Data Sheet 2-Methyl-3-(methylthio)furan.

  • ECHEMI. 2-Methylnaphth[1,2-d]oxazole SDS, 85-15-4 Safety Data Sheets.

  • ChemicalBook. Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole (1:1).

  • BLD Pharm. 2-(Methylthio)benzo[d]oxazole-7-carboxylic acid Safety Information.

  • Dartmouth College. Hazardous Waste Disposal Guide. --INVALID-LINK--

  • AK Scientific, Inc. Safety Data Sheet for 5-Chlorobenzo[d]oxazole-2-thiol.

  • CymitQuimica. (2024-12-19). Safety Data Sheet.

  • Benchchem. Navigating the Safe Disposal of 9-(Methylthio)acridine: A Guide for Laboratory Professionals. --INVALID-LINK--

  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste.

  • Cole-Parmer. Chemical Compatibility Database. --INVALID-LINK--

  • BLD Pharm. This compound Product Information. --INVALID-LINK--

  • DEA Diversion Control Division. Drug Disposal Information. --INVALID-LINK--

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.

  • Rx Destroyer. (2022-07-07). Medication Disposal Compliance. --INVALID-LINK--

  • AK Scientific, Inc. Safety Data Sheet for Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.